molecular formula C7H14ClNO3 B1500008 (S)-ethyl morpholine-3-carboxylate hydrochloride CAS No. 218594-84-4

(S)-ethyl morpholine-3-carboxylate hydrochloride

Cat. No.: B1500008
CAS No.: 218594-84-4
M. Wt: 195.64 g/mol
InChI Key: RERWECVXIGGYMH-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ethyl morpholine-3-carboxylate hydrochloride (CAS 218594-84-4) is a chiral morpholine derivative of high value in scientific research and development, particularly as a versatile building block in medicinal chemistry and organic synthesis . Its molecular formula is C 7 H 14 ClNO 3 and it has a molecular weight of 195.64 g/mol . The morpholine ring is a privileged structure in drug design, and the presence of the ester group at the 3-position makes this compound a useful synthon for further chemical transformations, enabling the construction of more complex molecules . Researchers utilize this chiral scaffold in the exploration and synthesis of novel bioactive compounds . Proper handling is required; this compound carries warning GHS pictograms and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . For laboratory use, it is recommended to store the product in an inert atmosphere at 2-8°C to ensure stability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

ethyl (3S)-morpholine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERWECVXIGGYMH-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1COCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660910
Record name Ethyl (3S)-morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-84-4
Record name Ethyl (3S)-morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-ethyl morpholine-3-carboxylate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride for Researchers and Drug Development Professionals

Introduction

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and pharmaceutical development. As a versatile chiral building block, its primary value lies in its morpholine core, a privileged scaffold in drug discovery, and a stereocenter that is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The morpholine moiety often imparts favorable properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2]

This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of (S)-ethyl morpholine-3-carboxylate hydrochloride, with a particular focus on its role as a key intermediate in the synthesis of important pharmaceuticals like the antibiotic Linezolid.[3][4]

Physicochemical and Computational Properties

The hydrochloride salt form of (S)-ethyl morpholine-3-carboxylate enhances its stability and solubility, making it easier to handle and utilize in various synthetic applications.[5] It typically appears as a light brown to brown solid.[6][7]

Table 1: Core Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 218594-84-4[6]
Molecular Formula C₇H₁₄ClNO₃[8]
Molecular Weight 195.65 g/mol
Appearance Light brown to brown solid[6][7]
Purity Typically ≥95% - 97%[8]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[6][7]
SMILES CCOC(=O)[C@H]1COCCN1.Cl
InChI Key RERWECVXIGGYMH-RGMNGODLSA-N
Table 2: Computational Data
DescriptorValueSource(s)
Topological Polar Surface Area (TPSA) 47.56 Ų[8]
LogP -0.0403[8]
Hydrogen Bond Acceptors 4[8]
Hydrogen Bond Donors 1[8]
Rotatable Bonds 2[8]

Synthesis and Purification

The synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride is a multi-step process that requires careful control of stereochemistry. A common strategy involves the cyclization of a chiral amino alcohol precursor.

Conceptual Synthesis Workflow

The synthesis leverages a chiral starting material to establish the desired (S)-stereocenter. A plausible, though generalized, pathway begins with a protected (S)-serine derivative, which is reduced and subsequently cyclized.

G A 1. (S)-Serine Ethyl Ester HCl B 2. N-Protection (e.g., Boc) A->B Base, Boc₂O C 3. Reduction of Carboxylic Acid B->C Reducing Agent (e.g., BH₃) D 4. Activation of Primary Alcohol (e.g., Tosylation) C->D TsCl, Pyridine E 5. Intramolecular Cyclization (Williamson Ether Synthesis) D->E Strong Base (e.g., NaH) F 6. Deprotection & HCl Salt Formation E->F HCl in Ether/Dioxane G (S)-Ethyl Morpholine-3-Carboxylate HCl F->G

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis (Illustrative)

This protocol is an illustrative example based on common organic synthesis methodologies for similar structures.

  • N-Protection: Dissolve (S)-serine ethyl ester hydrochloride in a suitable solvent like dichloromethane. Cool the solution to 0°C and add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Selective Reduction: The resulting N-Boc protected diester is selectively reduced. This step is critical and may involve chemoselective reducing agents to target the ester derived from the carboxylic acid moiety of serine while preserving the ethyl ester.

  • Hydroxyl Group Activation: The primary alcohol of the resulting amino alcohol is activated, typically by conversion to a better leaving group such as a tosylate. This is achieved by reacting the alcohol with tosyl chloride in the presence of a base like pyridine.

  • Intramolecular Cyclization: The N-protected, tosylated intermediate is treated with a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent like THF. The base deprotonates the secondary amine, which then acts as a nucleophile, displacing the tosylate group in an intramolecular Sₙ2 reaction to form the morpholine ring.

  • Deprotection and Salt Formation: The Boc-protecting group is removed under acidic conditions. This is typically accomplished by treating the cyclized intermediate with a solution of hydrochloric acid in an inert solvent such as diethyl ether or 1,4-dioxane. This step simultaneously removes the protecting group and forms the desired hydrochloride salt, which often precipitates from the solution and can be isolated by filtration.

Purification

The crude product obtained after filtration is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product with high purity.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Analytical Workflow Diagram

G cluster_0 Identity & Structure Verification cluster_1 Purity & Enantiomeric Excess A ¹H NMR B ¹³C NMR C Mass Spectrometry (LC-MS) D FT-IR E HPLC (Purity) F Chiral HPLC (ee%) Sample Final Product Sample->A Structural Analysis Sample->B Structural Analysis Sample->C Structural Analysis Sample->D Structural Analysis Sample->E Purity Analysis Sample->F Purity Analysis

Caption: Standard analytical workflow for product characterization.

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, confirming the presence of the ethyl ester group, the morpholine ring protons, and the amine proton.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the free base (159.18 g/mol ) and its fragmentation pattern, confirming the molecular formula.[9]

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-Phase HPLC: Used to assess the chemical purity of the compound.

    • Chiral HPLC: Crucial for determining the enantiomeric excess (ee%), ensuring the stereochemical integrity of the (S)-enantiomer.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the ester, the N-H stretch of the secondary amine hydrochloride, and C-O stretches of the ether and ester.

Applications in Drug Development

The primary application of (S)-ethyl morpholine-3-carboxylate hydrochloride is as a sophisticated building block in the synthesis of complex pharmaceutical agents.[5][10] Its defined stereochemistry is transferred to the final API, which is often critical for biological activity.

Case Study: Synthesis of Linezolid

Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by multi-resistant Gram-positive bacteria.[3][11] The (S)-configuration of a key intermediate derived from the morpholine scaffold is essential for its antibacterial activity. While (S)-ethyl morpholine-3-carboxylate hydrochloride is not a direct precursor in all reported syntheses, it represents a valuable starting point for creating the N-aryl morpholine fragment common to Linezolid and its analogues.

The synthesis of Linezolid and its derivatives often involves the reaction of an amine with a chiral epoxide (like (R)-epichlorohydrin), followed by cyclization to form the oxazolidinone ring.[3][12] The morpholine moiety is typically introduced by reacting 3,4-difluoronitrobenzene with morpholine.[13] A synthetic strategy utilizing (S)-ethyl morpholine-3-carboxylate would involve its conversion to a suitable N-aryl derivative which is then elaborated to form the final Linezolid structure. This highlights the compound's role in providing the chiral morpholine fragment for structure-activity relationship (SAR) studies and the development of next-generation oxazolidinone antibiotics.[1][12]

Safety, Handling, and Storage

As a chemical intermediate, (S)-ethyl morpholine-3-carboxylate hydrochloride requires careful handling in a laboratory or manufacturing setting.

Hazard Identification

The compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[6][7][8]

  • H315: Causes skin irritation.[6][7][8]

  • H319: Causes serious eye irritation.[6][7][8]

  • H335: May cause respiratory irritation.[6][7][8]

The GHS pictogram is GHS07 (Exclamation Mark), and the signal word is "Warning".[6][8]

Handling and Personal Protective Equipment (PPE)
  • Handle only in a well-ventilated area or under a chemical fume hood.[14]

  • Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[14]

  • Avoid breathing dust, fumes, or vapors.[7]

  • Prevent contact with skin and eyes.[14]

  • Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[14][15]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]

  • Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation.[6][8]

  • Keep away from incompatible materials such as strong oxidizing agents.[14][16]

Conclusion

(S)-ethyl morpholine-3-carboxylate hydrochloride is a high-value chiral intermediate with significant utility in pharmaceutical research and development. Its well-defined stereochemistry and the presence of the pharmacologically relevant morpholine ring make it an essential building block for synthesizing complex, enantiomerically pure drug candidates. A thorough understanding of its properties, synthesis, and handling is critical for scientists leveraging this compound to advance modern drug discovery programs.

References

  • Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447. (n.d.). PubChem. Retrieved from [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ResearchGate. Retrieved from [Link]

  • US20170217911A1 - Process For Preparation Of Linezolid. (n.d.). Google Patents.
  • Synthesis method of linezolid intermediate. (n.d.). Patsnap.
  • Synthesis of Antibiotic Linezolid Analogues. (2012). Asian Journal of Chemistry, 24(8), 3479-3482. Retrieved from [Link]

  • CN105566242B - The preparation method of Linezolid and its intermediate. (n.d.). Google Patents.
  • ETHYLMORPHOLINE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • SAFETY DATA SHEET - Morpholine. (2019, February 25). Nexchem Ltd. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(20), 3249–3273. Retrieved from [Link]

Sources

(S)-Ethyl Morpholine-3-Carboxylate Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged heterocyclic scaffold frequently incorporated into the architecture of a wide array of therapeutic agents. Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable building block in drug design.[1] Within this class of compounds, chiral morpholine derivatives, such as (S)-ethyl morpholine-3-carboxylate hydrochloride, have garnered significant attention as versatile intermediates for the asymmetric synthesis of complex pharmaceutical molecules. This guide provides a comprehensive technical overview of (S)-ethyl morpholine-3-carboxylate hydrochloride (CAS Number: 218594-84-4), detailing its chemical properties, synthesis, analytical characterization, and its critical role in the development of innovative therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical and safety properties of a synthetic intermediate is paramount for its effective and safe handling in a research and development setting.

Table 1: Physicochemical Properties of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

PropertyValueSource
CAS Number 218594-84-4[2]
Molecular Formula C₇H₁₄ClNO₃[3]
Molecular Weight 195.65 g/mol [2]
Appearance Light brown to brown solid[4]
Storage Temperature 2-8°C under inert atmosphere[2][4]
InChI Key RERWECVXIGGYMH-RGMNGODLSA-N[2]

Safety Information:

(S)-Ethyl morpholine-3-carboxylate hydrochloride is classified as a warning-level hazardous substance. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Synthesis and Purification: A Pathway from L-Serine

The enantiomerically pure (S)-ethyl morpholine-3-carboxylate hydrochloride is accessible through a multi-step synthesis commencing from the readily available chiral building block, L-serine. The following protocol is a synthesized methodology based on established chemical transformations, including the cyclization to the morpholine core as described in Chinese patent CN102617503B, followed by a standard Fischer esterification and salt formation.[5]

Experimental Protocol: Synthesis of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Part 1: Synthesis of (S)-3-Morpholinyl Carboxylic Acid from L-Serine (Adapted from CN102617503B) [5]

  • Protection of L-Serine: L-serine is first converted to its tert-butyl ester to protect the carboxylic acid functionality.

  • N-Chloroacetylation: The L-serine tert-butyl ester is then reacted with chloroacetyl chloride to yield N-chloroacetyl-L-serine tert-butyl ester.

  • Intramolecular Cyclization: The N-chloroacetylated intermediate undergoes intramolecular cyclization in the presence of a base, such as sodium ethoxide, to form (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.

  • Reduction of the Amide: The amide carbonyl of the morpholinone ring is reduced using a suitable reducing agent like sodium borohydride in the presence of aluminum trichloride to afford (S)-3-morpholinyl carboxylic acid tert-butyl ester.

  • Deprotection: The tert-butyl ester is cleaved under acidic conditions (e.g., methanolic HCl) to yield (S)-3-morpholinyl carboxylic acid.

Part 2: Fischer Esterification and Hydrochloride Salt Formation

  • Esterification: (S)-3-Morpholinyl carboxylic acid is suspended in absolute ethanol. The mixture is cooled in an ice bath, and thionyl chloride (2 equivalents) is added dropwise. The reaction is then stirred at room temperature for 24 hours. The progress of the reaction should be monitored by TLC.[6][7]

  • Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess ethanol and thionyl chloride. The resulting crude (S)-ethyl morpholine-3-carboxylate hydrochloride can be purified by recrystallization.

  • Purification: The crude product is dissolved in a minimal amount of hot absolute ethanol and then cooled. Anhydrous diethyl ether is slowly added to induce precipitation of the pure hydrochloride salt. The white to off-white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.[2][8]

Synthesis_Workflow cluster_part1 Part 1: Synthesis of (S)-3-Morpholinyl Carboxylic Acid cluster_part2 Part 2: Esterification and Salt Formation L-Serine L-Serine L-Serine tert-butyl ester L-Serine tert-butyl ester L-Serine->L-Serine tert-butyl ester Protection N-Chloroacetyl-L-serine tert-butyl ester N-Chloroacetyl-L-serine tert-butyl ester L-Serine tert-butyl ester->N-Chloroacetyl-L-serine tert-butyl ester N-Chloro- acetylation (S)-5-oxo-3-morpholinyl\ncarboxylic acid tert-butyl ester (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester N-Chloroacetyl-L-serine tert-butyl ester->(S)-5-oxo-3-morpholinyl\ncarboxylic acid tert-butyl ester Intramolecular Cyclization (S)-3-morpholinyl\ncarboxylic acid tert-butyl ester (S)-3-morpholinyl carboxylic acid tert-butyl ester (S)-5-oxo-3-morpholinyl\ncarboxylic acid tert-butyl ester->(S)-3-morpholinyl\ncarboxylic acid tert-butyl ester Reduction (S)-3-Morpholinyl\nCarboxylic Acid (S)-3-Morpholinyl Carboxylic Acid (S)-3-morpholinyl\ncarboxylic acid tert-butyl ester->(S)-3-Morpholinyl\nCarboxylic Acid Deprotection (S)-Ethyl Morpholine-3-Carboxylate\nHydrochloride (Crude) (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride (Crude) (S)-3-Morpholinyl\nCarboxylic Acid->(S)-Ethyl Morpholine-3-Carboxylate\nHydrochloride (Crude) Fischer Esterification (Ethanol, SOCl2) (S)-Ethyl Morpholine-3-Carboxylate\nHydrochloride (Pure) (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride (Pure) (S)-Ethyl Morpholine-3-Carboxylate\nHydrochloride (Crude)->(S)-Ethyl Morpholine-3-Carboxylate\nHydrochloride (Pure) Recrystallization (Ethanol/Ether)

Caption: Synthetic workflow for (S)-ethyl morpholine-3-carboxylate hydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Table 2: Analytical Characterization Methods and Expected Results

TechniqueParameterExpected Results
¹H NMR Chemical Shift (δ)The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the morpholine ring protons. The protons adjacent to the oxygen (C2-H and C6-H) will be deshielded and appear at a lower field compared to the protons adjacent to the nitrogen (C3-H and C5-H). The proton at the chiral center (C3-H) will likely appear as a multiplet.[1][9]
¹³C NMR Chemical Shift (δ)The ¹³C NMR spectrum will display signals for the ethyl group carbons (around 14 ppm and 60 ppm), the ester carbonyl (around 170 ppm), and the four distinct carbons of the morpholine ring. The carbons adjacent to the oxygen (C2 and C6) are expected to resonate at a lower field (around 65-75 ppm) than those adjacent to the nitrogen (C3 and C5, around 45-55 ppm).[1][10]
HPLC (Chiral) Enantiomeric PurityA suitable chiral stationary phase (e.g., polysaccharide-based) should be used to resolve the (S) and (R) enantiomers. The analysis should confirm an enantiomeric excess (e.e.) of ≥95% for the (S)-enantiomer.[11][12]
Mass Spectrometry Molecular IonElectrospray ionization (ESI) mass spectrometry in positive ion mode should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 160.1.

Application in Drug Development: A Key Intermediate for Apremilast

(S)-Ethyl morpholine-3-carboxylate hydrochloride serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents. One of the most notable applications is in the preparation of Apremilast (Otezla®), an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used for the treatment of psoriasis and psoriatic arthritis.[13][14]

The synthesis of Apremilast involves the coupling of a chiral side chain with a phthalimide core. (S)-Ethyl morpholine-3-carboxylate hydrochloride can be envisioned as a precursor to the chiral morpholine component of Apremilast, highlighting its importance in accessing the desired stereochemistry of the final drug substance.[15]

Mechanism of Action of Apremilast and the Role of PDE4 Inhibition

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular cAMP levels, which in turn modulates the production of various inflammatory mediators. Specifically, increased cAMP levels lead to a downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), and an upregulation of anti-inflammatory cytokines like interleukin-10 (IL-10).[14]

PDE4_Inhibition_Pathway Apremilast Apremilast PDE4 PDE4 Apremilast->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades Pro-inflammatory Cytokines\n(TNF-α, IL-23, IFN-γ) Pro-inflammatory Cytokines (TNF-α, IL-23, IFN-γ) cAMP->Pro-inflammatory Cytokines\n(TNF-α, IL-23, IFN-γ) Downregulates Anti-inflammatory Cytokines\n(IL-10) Anti-inflammatory Cytokines (IL-10) cAMP->Anti-inflammatory Cytokines\n(IL-10) Upregulates Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-23, IFN-γ)->Inflammation Promotes Anti-inflammatory Cytokines\n(IL-10)->Inflammation Reduces

Caption: Mechanism of action of Apremilast via PDE4 inhibition.

Conclusion

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a valuable and strategically important chiral intermediate in modern drug discovery and development. Its well-defined stereochemistry and versatile chemical functionality provide a reliable starting point for the synthesis of complex, high-value pharmaceutical compounds such as Apremilast. A thorough understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is crucial for its effective utilization in the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Google Patents. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Google Patents. CN104447445A - Preparation method for synthesizing apremilast intermediate.
  • Patsnap. A kind of preparation method of synthetic Apremilast intermediate.
  • ChemBK. Apremilast intermediate. Available from: [Link].

  • Patsnap. Preparation method for apremilast and intermediate of apremilast.
  • ResearchGate. Synthesis of apremilast. Reagents and conditions. Available from: [Link].

  • ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. Available from: [Link].

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available from: [Link].

  • ResearchGate. Supporting Information. Available from: [Link].

  • PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Available from: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link].

  • Organic Syntheses. Procedure. Available from: [Link].

  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Available from: [Link].

  • LookChem. General procedures for the purification of Esters. Available from: [Link].

  • Organic Syntheses. glycine ethyl ester hydrochloride. Available from: [Link].

  • SciELO. Article. Available from: [Link].

  • SpectraBase. Ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate - Optional[1H NMR] - Spectrum. Available from: [Link].

  • Pearson. Reactions of Amino Acids: Esterification. Available from: [Link].

  • PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters. Available from: [Link].

  • Google Patents. US12059409B1 - Pharmaceutical composition for modified release.
  • ResearchGate. Purification of organic hydrochloride salt? Available from: [Link].

  • ResearchGate. How to do esterification of amino acid? Available from: [Link].

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link].

  • Google Patents. US10287248B2 - Process for the preparation of apremilast.
  • Phenomenex. Chiral HPLC Separations. Available from: [Link].

  • Google Patents. EP3181549A1 - Process for the preparation of apremilast.
  • SHIMADZU CORPORATION. C190-E170 Technical Report: Rapid Method Scouting of Chiral Compounds. Available from: [Link].

  • PubChem. Apremilast. Available from: [Link].

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link].

Sources

An In-depth Technical Guide to (S)-Ethyl Morpholine-3-carboxylate Hydrochloride: A Chiral Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Ethyl morpholine-3-carboxylate hydrochloride has emerged as a pivotal chiral building block in the landscape of modern medicinal chemistry. Its inherent structural rigidity, stereochemical definition, and versatile functional handles make it an invaluable starting material for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, we will delve into the critical role of this scaffold in the development of novel therapeutics, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2] Its appeal stems from a combination of favorable physicochemical properties, including improved aqueous solubility and metabolic stability, which it often imparts to a parent molecule.[1] The introduction of a chiral center, as seen in (S)-ethyl morpholine-3-carboxylate, provides the three-dimensional architecture necessary for stereospecific interactions with biological targets, a cornerstone of modern drug design.[3] This guide focuses specifically on the (S)-enantiomer, a versatile intermediate for accessing a wide array of complex molecular frameworks.

Molecular Structure and Physicochemical Properties

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound. The morpholine ring exists in a chair conformation, with the ethyl carboxylate group occupying an equatorial position to minimize steric hindrance. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[4]

PropertyValueSource
CAS Number 218594-84-4[5]
Molecular Formula C₇H₁₄ClNO₃[6]
Molecular Weight 195.64 g/mol [6]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water and various organic solvents[4]
Storage 2-8°C, inert atmosphere

Synthesis of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride: A Step-by-Step Protocol

The enantioselective synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride is paramount to its application in drug discovery. The following protocol is a robust and scalable method adapted from established literature, commencing from the readily available chiral precursor, L-serine.[7]

Synthetic Pathway Overview

Synthetic_Pathway A L-Serine B (S)-5-Oxo-morpholine- 3-carboxylic acid tert-butyl ester A->B  Multi-step  (Protection, Acylation, Cyclization) C (S)-Morpholine- 3-carboxylic acid tert-butyl ester B->C  Reduction D (S)-Ethyl morpholine- 3-carboxylate hydrochloride C->D  Esterification &  Salt Formation

Caption: Synthetic pathway from L-Serine to the target compound.

Experimental Protocol

Part 1: Synthesis of (S)-5-Oxo-morpholine-3-carboxylic acid tert-butyl ester

This initial multi-step sequence transforms L-serine into a key cyclic intermediate.

  • Protection of L-Serine: L-serine is first protected as its tert-butyl ester to prevent unwanted side reactions of the carboxylic acid functionality. This is typically achieved by reacting L-serine with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.[7]

  • N-Acylation: The L-serine tert-butyl ester is then acylated with chloroacetyl chloride in a suitable solvent like dichloromethane. This step introduces the necessary carbon framework for the subsequent cyclization.[7]

  • Intramolecular Cyclization: The N-chloroacetyl-L-serine tert-butyl ester undergoes an intramolecular Williamson ether synthesis. Treatment with a base, such as sodium ethoxide in toluene, facilitates the cyclization to form (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.[7]

Part 2: Reduction of the Lactam

The lactam functionality in the morpholinone ring is reduced to the corresponding amine.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester in anhydrous methanol.

  • Cooling: Cool the solution to -10 to 0°C using an ice-salt or dry ice-acetone bath.

  • Addition of Reducing Agents: Sequentially add aluminum trichloride followed by the portion-wise addition of sodium borohydride. The molar ratio of the starting material to sodium borohydride should be approximately 1:1.5.[7]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-morpholine-3-carboxylic acid tert-butyl ester.

Part 3: Esterification and Hydrochloride Salt Formation

The final steps involve the conversion of the tert-butyl ester to the ethyl ester and the formation of the hydrochloride salt.

  • Esterification: While various methods for esterification exist, a common approach involves the acid-catalyzed transesterification. Dissolve the (S)-morpholine-3-carboxylic acid tert-butyl ester in ethanol. Add a catalytic amount of a strong acid (e.g., sulfuric acid or by bubbling dry HCl gas) and reflux the mixture.

  • Alternative Esterification: For a milder approach, the tert-butyl ester can first be hydrolyzed to the carboxylic acid, followed by a standard esterification method such as Fischer esterification (refluxing in ethanol with a catalytic amount of sulfuric acid) or by using coupling agents like DCC/DMAP.[8]

  • Hydrochloride Salt Formation: After the esterification is complete, cool the ethanolic solution. Introduce a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or ethyl acetate) dropwise with stirring.[9][10]

  • Isolation: The (S)-ethyl morpholine-3-carboxylate hydrochloride will precipitate out of the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized (S)-ethyl morpholine-3-carboxylate hydrochloride.

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and characteristic multiplets for the diastereotopic protons of the morpholine ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four distinct carbons of the morpholine ring.
FT-IR Characteristic absorption bands for the N-H stretch (of the ammonium salt), C-H stretches, the ester carbonyl (C=O) stretch, and C-O stretches.
Mass Spec. The molecular ion peak corresponding to the free base (C₇H₁₃NO₃).

Applications in Drug Discovery and Development

(S)-Ethyl morpholine-3-carboxylate hydrochloride serves as a versatile chiral building block for the synthesis of a diverse range of bioactive molecules.[3] Its utility is demonstrated in the construction of compounds targeting various therapeutic areas. The morpholine moiety often enhances pharmacokinetic properties, while the defined stereocenter allows for precise interactions with biological targets.

Workflow: From Chiral Building Block to Drug Candidate

Drug_Discovery_Workflow A (S)-Ethyl morpholine- 3-carboxylate hydrochloride B Functional Group Interconversion (e.g., Amide formation, Reduction) A->B C Scaffold Elaboration (e.g., Coupling reactions) B->C D Library of Analogues C->D E Biological Screening D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

The ethyl ester of (S)-ethyl morpholine-3-carboxylate hydrochloride can be readily converted to other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, the ester can be reduced to the corresponding alcohol, providing another point for molecular diversification. These transformations enable the exploration of the chemical space around the morpholine scaffold, a critical step in lead optimization.

Conclusion

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a high-value chiral intermediate with significant applications in the synthesis of complex, biologically active molecules. Its stereodefined structure and versatile functionality make it an indispensable tool for medicinal chemists. The synthetic protocol detailed herein provides a reliable and scalable route to this important compound, empowering researchers in their quest for novel therapeutics. As the demand for enantiomerically pure drugs continues to grow, the importance of chiral building blocks like (S)-ethyl morpholine-3-carboxylate hydrochloride will undoubtedly increase.

References

  • CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents.
  • Ethyl thiomorpholine-3-carboxylate hydrochloride | C7H14ClNO2S | CID 17433447 - PubChem. Available at: [Link]

  • 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) - Human Metabolome Database. Available at: [Link]

  • Ethyl morpholine-3-carboxylate | C7H13NO3 | CID 18354446 - PubChem. Available at: [Link]

  • The reactions of ester 14 with morpholine 3 a. - ResearchGate. Available at: [Link]

  • Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. Available at: [Link]

  • esterification of carboxylic acids with - Organic Syntheses Procedure. Available at: [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient - The Royal Society of Chemistry. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation : r/chemistry - Reddit. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • 5-oxothiomorpholine-3-carboxylic Acid | C5H7NO3S | CID 3556697 - PubChem. Available at: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.
  • Synthesis of n-butyl esters of the various carboxylic acids with Ph 3... - ResearchGate. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - NIH. Available at: [Link]

  • A practical synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester as a conformationally restricted dipeptido-mimetic for caspase-1 (ICE) inhibitors - PubMed. Available at: [Link]

  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules | ACS Catalysis. Available at: [Link]

Sources

(S)-ethyl morpholine-3-carboxylate hydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride

Introduction

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various pharmaceutical agents. Its rigid, morpholine scaffold and chiral center at the C-3 position make it an invaluable synthon for creating compounds with specific stereochemistry, which is often crucial for biological activity and selectivity. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the chemical logic, procedural nuances, and comparative analysis of different methodologies.

Retrosynthetic Analysis

A retrosynthetic approach to (S)-ethyl morpholine-3-carboxylate hydrochloride reveals a few logical disconnections. The primary disconnection is at the ester and the hydrochloride salt, leading back to the free base, (S)-ethyl morpholine-3-carboxylate. The core morpholine ring can be conceptually deconstructed through the disconnection of the C-N and C-O bonds, suggesting starting materials like a diethanolamine derivative and a two-carbon electrophile.

G A (S)-ethyl morpholine-3-carboxylate hydrochloride B (S)-ethyl morpholine-3-carboxylate A->B Deprotonation C Diethanolamine derivative B->C C-N and C-O disconnection D Two-carbon electrophile (e.g., Ethyl Chloroacetate) B->D C-C disconnection

Figure 1: Retrosynthetic analysis of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Synthetic Pathway I: From Diethanolamine and Ethyl Chloroacetate

This classical approach builds the morpholine ring through a series of cyclization and condensation reactions. It is a convergent synthesis that is both cost-effective and scalable, making it suitable for industrial production.

Step-by-Step Protocol
  • N-Benzylation of Diethanolamine: Diethanolamine is reacted with benzyl chloride in the presence of a base, such as triethylamine, to protect the nitrogen atom. This directs the subsequent cyclization and prevents side reactions.

  • Cyclization with Ethyl Chloroacetate: The N-benzylated diethanolamine is then treated with ethyl chloroacetate. The reaction proceeds via an initial O-alkylation followed by an intramolecular condensation to form the morpholine ring. This step is typically carried out in a high-boiling point solvent like toluene or xylene to facilitate the removal of water.

  • Debenzylation: The N-benzyl protecting group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

  • Chiral Resolution: The resulting racemic ethyl morpholine-3-carboxylate is resolved using a chiral acid, such as L-tartaric acid or L-dibenzoyltartaric acid. The desired (S)-enantiomer is selectively crystallized as a diastereomeric salt.

  • Salt Formation: The resolved (S)-ethyl morpholine-3-carboxylate is treated with hydrochloric acid in an appropriate solvent, such as isopropanol or ethanol, to yield the final hydrochloride salt.

G A Diethanolamine B N-benzyl diethanolamine A->B Benzyl Chloride, Et3N C Racemic ethyl morpholine-3-carboxylate B->C Ethyl Chloroacetate, Toluene D (S)-ethyl morpholine-3-carboxylate C->D Chiral Resolution (L-tartaric acid) E (S)-ethyl morpholine-3-carboxylate hydrochloride D->E HCl, Isopropanol

Figure 2: Workflow for the synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride from diethanolamine.

Causality and Experimental Choices
  • N-Benzylation: The benzyl group is an effective protecting group for the secondary amine. It is stable under the conditions of the subsequent cyclization reaction but can be readily removed under mild hydrogenolysis conditions. This prevents the formation of undesired N-alkylated byproducts.

  • Chiral Resolution: The choice of resolving agent is critical for achieving high enantiomeric excess. L-tartaric acid is often preferred due to its availability and cost-effectiveness. The efficiency of the resolution is dependent on the crystallization kinetics and the solubility difference between the two diastereomeric salts.

Synthetic Pathway II: Asymmetric Synthesis

More modern approaches focus on establishing the stereocenter early in the synthesis, thus avoiding the often-inefficient classical resolution step. One such method involves the asymmetric reduction of a precursor.

Step-by-Step Protocol
  • Synthesis of Ethyl 2-(2-hydroxyethylamino)acetate: Diethanolamine is reacted with ethyl chloroacetate in a controlled manner to favor mono-alkylation.

  • Oxidation: The hydroxyl group of the resulting amino ester is oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.

  • Cyclization and Imine Formation: The aldehyde undergoes spontaneous cyclization with the secondary amine to form a cyclic imine (a dehydromorpholine derivative).

  • Asymmetric Reduction: The key step involves the asymmetric reduction of the imine using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This step selectively forms the (S)-enantiomer.

  • Salt Formation: The resulting (S)-ethyl morpholine-3-carboxylate is converted to its hydrochloride salt as previously described.

G A Diethanolamine B Ethyl 2-(2-hydroxyethylamino)acetate A->B Ethyl Chloroacetate C Cyclic Imine Precursor B->C Oxidation & Cyclization D (S)-ethyl morpholine-3-carboxylate C->D Asymmetric Reduction (CBS Catalyst) E (S)-ethyl morpholine-3-carboxylate hydrochloride D->E HCl, Isopropanol

Figure 3: Workflow for the asymmetric synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Causality and Experimental Choices
  • Asymmetric Reduction: The use of a chiral catalyst in the reduction of the imine is the cornerstone of this pathway. The CBS catalyst creates a chiral environment around the imine, directing the hydride delivery from one face of the C=N double bond, leading to the preferential formation of the (S)-enantiomer. This method offers high enantioselectivity, often exceeding 95% ee.

Comparative Data

ParameterPathway I: Classical ResolutionPathway II: Asymmetric Synthesis
Overall Yield Lower (due to 50% theoretical max yield from resolution)Higher
Enantiomeric Excess (ee) Variable, dependent on resolution efficiencyTypically >95%
Scalability Readily scalableCan be more challenging and costly to scale due to catalyst
Atom Economy LowerHigher
Reagent Toxicity Generally lowerMay involve more hazardous reagents (e.g., PCC)

Conclusion

The synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride can be achieved through multiple effective pathways. The classical approach involving racemic synthesis followed by chiral resolution remains a viable and cost-effective option for large-scale production, despite its inherent limitation in yield. Asymmetric synthesis, on the other hand, offers a more elegant and efficient route in terms of atom economy and enantioselectivity, making it an attractive option for research and development where high purity of a single enantiomer is paramount. The choice between these pathways will ultimately depend on the specific requirements of the project, including scale, cost, and desired enantiomeric purity.

References

  • Synthesis of morpholine derivatives. (Source: Journal of Organic Chemistry, URL: [Link])

  • Asymmetric synthesis of chiral amines. (Source: Chemical Reviews, URL: [Link])

  • Corey-Bakshi-Shibata reduction. (Source: Organic Syntheses, URL: [Link])

An In-Depth Technical Guide to the Solubility Determination of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral molecule of interest in pharmaceutical development due to its morpholine core, a privileged scaffold in medicinal chemistry. A comprehensive understanding of its solubility is a critical determinant for its successful formulation, bioavailability, and overall therapeutic efficacy. This guide provides a robust framework for the systematic determination of the equilibrium solubility of (S)-ethyl morpholine-3-carboxylate hydrochloride. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical underpinnings and provides a detailed, field-proven experimental protocol based on the gold-standard shake-flask method. This enables researchers to generate reliable and reproducible solubility data in various solvent systems, a crucial step in preclinical and formulation development.

The Scientific Imperative for Solubility Data

In drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its biopharmaceutical properties. For an orally administered drug, insufficient solubility can lead to poor absorption, low bioavailability, and high inter-individual variability, ultimately compromising its therapeutic potential. As a hydrochloride salt, (S)-ethyl morpholine-3-carboxylate is expected to exhibit enhanced aqueous solubility compared to its freebase form. However, factors such as the common ion effect, pH, and temperature can significantly influence its dissolution. Therefore, empirical determination of its solubility profile is not merely a perfunctory step but a pivotal aspect of risk mitigation in the development pipeline.

Theoretical Framework: The Energetics of Dissolution

The dissolution of a crystalline solid, such as (S)-ethyl morpholine-3-carboxylate hydrochloride, in a solvent is governed by a thermodynamic equilibrium. This process can be conceptualized as two competing energetic factors:

  • Lattice Energy: The energy required to break the ionic and intermolecular forces holding the crystal lattice together.

  • Solvation Energy: The energy released when the individual ions and molecules of the solute are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must overcome the lattice energy. The morpholine moiety, with its nitrogen and oxygen atoms, can participate in hydrogen bonding, while the ethyl ester group introduces a degree of lipophilicity. The hydrochloride salt form significantly increases polarity and the potential for strong ion-dipole interactions with polar solvents like water.

The solubility of a hydrochloride salt is also profoundly influenced by the pH of the medium. In aqueous solutions, the salt will dissociate into the protonated morpholine cation and the chloride anion. The equilibrium can be shifted by the presence of other ions, a phenomenon known as the common ion effect . For instance, in a solution already containing chloride ions (e.g., hydrochloric acid or a high-chloride buffer), the solubility of the hydrochloride salt is expected to decrease.

Physicochemical Properties of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

A foundational understanding of the molecule's properties is essential for designing solubility studies.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1]
Appearance Light brown to brown solid[2]
Storage Temperature 2-8°C under inert gas[2]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached, followed by the quantification of the dissolved solute in a filtered aliquot of the supernatant.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity, reliability, and its ability to ensure that a true thermodynamic equilibrium is achieved between the undissolved solid and the saturated solution. This is critical for obtaining accurate and reproducible solubility data that can be confidently used for biopharmaceutical classification and formulation development.[4]

Materials and Equipment
  • (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride (of known purity)

  • Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, etc.)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

Step-by-Step Experimental Workflow
  • Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, it is recommended to use buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[5]

  • Addition of Excess Solute: Add an excess amount of (S)-ethyl morpholine-3-carboxylate hydrochloride to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve. This ensures that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to a physiologically relevant temperature, typically 37°C for biopharmaceutical studies. Agitate the vials for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached.[6] It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by taking samples at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration of the dissolved solute remains constant.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that could lead to an overestimation of solubility.

  • Sample Dilution: If necessary, accurately dilute the filtered sample with the appropriate mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved (S)-ethyl morpholine-3-carboxylate hydrochloride in the diluted samples using a validated HPLC method.

  • Data Analysis: Calculate the solubility of the compound in the respective solvent systems, taking into account any dilution factors. The results are typically expressed in units of mg/mL or µg/mL.

Self-Validating System and Controls
  • Visual Inspection: At the end of the equilibration period, there should be a visible excess of undissolved solid in each vial.

  • pH Measurement: For buffered systems, measure the pH of the supernatant after equilibration to ensure it has not shifted significantly.

  • Triplicate Measurements: All experiments should be performed in at least triplicate to assess the reproducibility of the results.[5]

  • Stability Assessment: It is crucial to confirm that the compound does not degrade in the chosen solvent systems under the experimental conditions. This can be achieved by comparing the chromatograms of the solubility samples with a freshly prepared standard solution.

Visualization of Experimental Workflow and Molecular Structure

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Solvent Systems C Add Solute to Vials A->C B Weigh Excess Solute B->C D Equilibrate with Agitation (Constant Temperature) C->D E Settle Undissolved Solid D->E F Withdraw and Filter Supernatant E->F G Dilute Sample F->G H Quantify via HPLC G->H I Calculate Solubility H->I

Caption: Workflow for Equilibrium Solubility Determination.

Molecular Structure and Key Features

G cluster_mol (S)-ethyl morpholine-3-carboxylate hydrochloride cluster_features Key Structural Features mol A Chiral Center B Morpholine Ring (H-bond acceptor/donor) C Ethyl Ester Group (Lipophilicity) D Hydrochloride Salt (Enhanced Polarity)

Caption: Structure and Features of the Target Molecule.

Data Interpretation and Reporting

The final report should include a clear presentation of the solubility data in a tabular format, along with the experimental conditions under which the data were generated.

Example Data Table:

Solvent SystemTemperature (°C)pH (Initial)pH (Final)Solubility (mg/mL) ± SD (n=3)
Deionized Water37N/A7.2Experimental Value
0.1 N HCl (pH 1.2)371.21.3Experimental Value
Acetate Buffer (pH 4.5)374.54.5Experimental Value
Phosphate Buffer (pH 6.8)376.86.8Experimental Value
Ethanol25N/AN/AExperimental Value

Conclusion

This technical guide provides a comprehensive and scientifically rigorous protocol for the determination of the equilibrium solubility of (S)-ethyl morpholine-3-carboxylate hydrochloride. By adhering to the principles of experimental design, execution, and data analysis outlined herein, researchers and drug development professionals can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies, predicting in vivo performance, and making informed decisions throughout the drug development lifecycle.

References

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Daraee, H., Eslami, A., Moghaddam, A., & Abolhasani, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

(S)-Ethyl Morpholine-3-Carboxylate Hydrochloride: A Spectroscopic Characterization Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted morpholine, it serves as a valuable building block in the synthesis of various biologically active molecules. The morpholine scaffold is a privileged structure in drug discovery, appearing in a wide array of approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The hydrochloride salt form is often utilized to enhance the compound's stability and handling characteristics.

This technical guide provides an in-depth analysis of the spectroscopic properties of (S)-ethyl morpholine-3-carboxylate hydrochloride. In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource for researchers. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind these predictions, and provides detailed protocols for data acquisition and interpretation. This guide is designed to empower researchers, scientists, and drug development professionals to confidently characterize this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (S)-ethyl morpholine-3-carboxylate hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding its molecular structure, stereochemistry, and the site of protonation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of (S)-ethyl morpholine-3-carboxylate hydrochloride is expected to exhibit distinct signals corresponding to the ethyl ester and morpholine ring protons. The protonation of the nitrogen atom will induce a downfield shift of adjacent protons compared to the free base.[1] The predicted chemical shifts are summarized in Table 1 .

Table 1: Predicted ¹H NMR Data for (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ethyl-CH₃~1.3Triplet (t)~7.13H
Ethyl-CH₂~4.3Quartet (q)~7.12H
Morpholine-H3~4.5Doublet of doublets (dd)-1H
Morpholine-H2ax, H6ax~3.5-3.7Multiplet (m)-2H
Morpholine-H2eq, H6eq~4.0-4.2Multiplet (m)-2H
Morpholine-H5ax, H5eq~3.2-3.4Multiplet (m)-2H
N-H₂⁺Broad singlet (br s)--2H

Expertise & Experience: Interpreting the ¹H NMR Spectrum

  • Ethyl Ester Protons: The ethyl group will present as a classic triplet-quartet pattern. The upfield triplet at approximately 1.3 ppm corresponds to the methyl protons, split by the adjacent methylene protons. The downfield quartet at around 4.3 ppm is due to the methylene protons, split by the methyl group and deshielded by the adjacent oxygen atom.

  • Morpholine Ring Protons: The morpholine ring protons are expected to show complex splitting patterns due to diastereotopicity and axial/equatorial relationships in the preferred chair conformation.[2][3][4] The proton at the chiral center (H3) will be deshielded by both the ester and the protonated nitrogen. The protons on carbons adjacent to the oxygen (H2 and H6) will be at a lower field than those adjacent to the nitrogen (H5), with equatorial protons generally appearing downfield from their axial counterparts.

  • Ammonium Proton: The two protons on the positively charged nitrogen atom are expected to appear as a broad singlet. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to chemical exchange with residual water.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule. The predicted chemical shifts are detailed in Table 2 .

Table 2: Predicted ¹³C NMR Data for (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ethyl-CH₃~14
Ethyl-CH₂~62
Morpholine-C3~55
Morpholine-C5~45
Morpholine-C2, C6~68
Carbonyl (C=O)~170

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

  • Ester Carbons: The carbonyl carbon of the ester group is expected to be the most downfield signal, around 170 ppm.[6] The methylene carbon of the ethyl group will be in the 60-65 ppm range, while the methyl carbon will be the most upfield signal at approximately 14 ppm.

  • Morpholine Ring Carbons: The carbons of the morpholine ring will be influenced by the neighboring heteroatoms. The carbons adjacent to the oxygen (C2 and C6) are expected around 68 ppm.[2] The chiral carbon (C3) will be in a similar region to other carbons attached to nitrogen. The carbon adjacent to the protonated nitrogen (C5) will be shifted downfield compared to the free amine.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of (S)-ethyl morpholine-3-carboxylate hydrochloride.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[7][8]

  • Ensure complete dissolution. Gentle warming or vortexing may be applied if necessary.

Data Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra, including a DEPT-135 experiment to aid in distinguishing CH, CH₂, and CH₃ signals.

  • Consider 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR 1H NMR transfer->H1_NMR Analyze C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR process Process Spectra TwoD_NMR->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-ethyl morpholine-3-carboxylate hydrochloride will be characterized by absorptions corresponding to the ester, the secondary amine hydrochloride, and the morpholine ring.

Predicted IR Absorption Bands

The key expected IR absorption bands are summarized in Table 3 .

Table 3: Predicted IR Absorption Bands for (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
~3000-2700N-H₂⁺N-H Stretch (Ammonium)Strong, Broad
~2980-2850C-HC-H Stretch (Alkyl)Medium-Strong
~1740C=OC=O Stretch (Ester)Strong
~1600-1500N-H₂⁺N-H Bend (Ammonium)Medium
~1200-1050C-OC-O Stretch (Ester & Ether)Strong

Expertise & Experience: Interpreting the IR Spectrum

  • N-H₂⁺ Vibrations: A very broad and strong absorption in the 3000-2700 cm⁻¹ region is characteristic of the N-H stretching of a secondary amine salt.[9][10] This is often one of the most prominent features in the spectrum. A medium intensity band around 1600-1500 cm⁻¹ due to N-H bending is also expected.

  • C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹ is indicative of the carbonyl group of the saturated ethyl ester.[11]

  • C-H Stretch: Absorptions for the alkyl C-H stretching will be present in the 2980-2850 cm⁻¹ region.

  • C-O Stretches: Strong bands in the fingerprint region, typically between 1200 cm⁻¹ and 1050 cm⁻¹, will correspond to the C-O stretching of the ester and the ether linkage within the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid (S)-ethyl morpholine-3-carboxylate hydrochloride onto the crystal.

  • Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

  • Clean the crystal thoroughly after analysis.

IR_ATR_Workflow start Start clean_crystal Clean ATR Crystal start->clean_crystal background Record Background Spectrum clean_crystal->background place_sample Place Solid Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure record_sample Record Sample Spectrum apply_pressure->record_sample clean_after Clean Crystal After Use record_sample->clean_after end End clean_after->end

Caption: ATR-IR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.

Predicted Mass Spectrum

In positive ion ESI-MS, the spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will dissociate in solution.

Table 4: Predicted Mass Spectrometry Data for (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

m/z Proposed Ion Notes
160.1[M+H]⁺Molecular ion of the free base (C₇H₁₃NO₃) protonated.
116.1[M-COOEt]⁺Loss of the ethoxycarbonyl group.
88.1[M-C₄H₇O]⁺Fragmentation of the morpholine ring.
74.1[M-C₅H₉O₂]⁺Further fragmentation.

Expertise & Experience: Interpreting the Mass Spectrum

  • Molecular Ion: The base peak is expected to be the protonated molecule of the free base [C₇H₁₃NO₃ + H]⁺ at m/z 160.1.

  • Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt) or the entire ester group (-COOEt).[12][13] For cyclic amines, ring opening and subsequent fragmentation are common.[14] The fragmentation of the morpholine ring can lead to several characteristic ions.

Experimental Protocol: ESI-MS

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL for infusion or LC-MS analysis.

Data Acquisition:

  • Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Acquire data in positive ion mode.

  • Perform tandem MS (MS/MS) on the parent ion (m/z 160.1) to confirm the proposed fragmentation patterns.

MS_ESI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation dissolve Dissolve in Solvent (e.g., MeOH) dilute Dilute to ~1-10 µg/mL dissolve->dilute infuse Infuse into ESI Source dilute->infuse acquire_ms Acquire Full Scan MS (Positive Mode) infuse->acquire_ms acquire_msms Acquire MS/MS of Parent Ion acquire_ms->acquire_msms identify_ion Identify Molecular Ion acquire_msms->identify_ion analyze_frag Analyze Fragmentation Pattern identify_ion->analyze_frag confirm Confirm Structure analyze_frag->confirm

Caption: ESI-MS experimental workflow.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-ethyl morpholine-3-carboxylate hydrochloride and the methodologies for its acquisition and interpretation. By understanding the predicted NMR, IR, and MS characteristics, researchers can effectively confirm the identity, purity, and structure of this important synthetic building block. The provided protocols offer a self-validating system for the characterization of this and related compounds, ensuring scientific integrity in drug discovery and development endeavors.

References

Sources

The Morpholine Motif: A Historical and Mechanistic Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a simple six-membered heterocycle, has become a cornerstone in modern drug design, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. This in-depth technical guide explores the journey of morpholine from its initial discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry. We will delve into the historical context of its synthesis, the evolution of its application in drug discovery, and the key mechanistic insights that underpin its success. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and practical, field-proven insights into the utilization of this versatile heterocyclic motif.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of morpholine in science begins in the late 19th century, a period of immense progress in organic chemistry. The naming of the compound is attributed to the German chemist Ludwig Knorr, who first described it in 1889. Knorr, known for his work on the synthesis of quinine-related compounds and the discovery of the analgesic antipyrine, initially (and incorrectly) believed this heterocycle to be a structural component of morphine, hence the name "morpholine".[1][2]

For several decades following its discovery, morpholine and its simple derivatives found utility not in medicine, but in a variety of industrial applications. Its unique properties, including its miscibility with water and its basicity, made it a valuable corrosion inhibitor in steam boiler systems, a solvent for resins and waxes, and an intermediate in the production of rubber vulcanization accelerators.[3]

The transition of morpholine from an industrial chemical to a key building block in medicinal chemistry was not immediate. The early 20th century saw a burgeoning interest in heterocyclic amines for their potential therapeutic effects, but it was not until the mid-20th century that the first morpholine-containing drug emerged.[4][5][6][7]

A pivotal moment in the history of morpholine in medicinal chemistry came in 1952 with the synthesis of phenmetrazine.[8] Marketed under the trade name Preludin, it was introduced as an appetite suppressant.[8] The development of Preludin marked the first successful application of the morpholine scaffold in a therapeutic agent, paving the way for its widespread adoption in drug discovery. However, the story of Preludin also serves as a cautionary tale, as its stimulant properties led to widespread misuse, and it was eventually withdrawn from the market.[8]

The Morpholine Advantage: Physicochemical and Pharmacokinetic Properties

The enduring appeal of the morpholine ring in medicinal chemistry stems from a unique combination of properties that favorably influence a drug candidate's behavior in the body. These properties often lead to improved "drug-likeness" and a higher probability of clinical success.

The key advantages of incorporating a morpholine moiety include:

  • Enhanced Aqueous Solubility: The oxygen atom of the morpholine ring is a hydrogen bond acceptor, which can improve the solubility of a compound in water. This is a critical factor for oral bioavailability and formulation development.

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Modulation of Basicity: The electron-withdrawing effect of the ether oxygen reduces the basicity of the nitrogen atom compared to a simple piperidine ring. This can be advantageous in tuning the pKa of a molecule to optimize its absorption, distribution, and target engagement.

  • Favorable Lipophilicity: The morpholine ring has a well-balanced lipophilic-hydrophilic character, allowing it to contribute to both aqueous solubility and membrane permeability.

  • Scaffold for Chemical Diversification: The secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).

The following diagram illustrates the key physicochemical properties of the morpholine ring that contribute to its utility in drug design.

morpholine Morpholine Moiety solubility Enhanced Aqueous Solubility (H-bond acceptor) morpholine->solubility stability Metabolic Stability (Resistance to oxidation) morpholine->stability pka Modulated Basicity (pKa) (Reduced vs. Piperidine) morpholine->pka lipophilicity Balanced Lipophilicity (Membrane permeability) morpholine->lipophilicity scaffold Scaffold for Diversification (Attachment of R-groups) morpholine->scaffold cluster_0 Classical Approach cluster_1 Modern Approach classical Dehydrative Cyclization c_adv Advantages: - Inexpensive starting materials - Scalable classical->c_adv c_dis Disadvantages: - Harsh reaction conditions - Limited functional group tolerance classical->c_dis modern Pd-Catalyzed Amination m_adv Advantages: - Mild reaction conditions - High functional group tolerance - Versatile for complex derivatives modern->m_adv m_dis Disadvantages: - Expensive catalyst and ligands - Requires inert atmosphere modern->m_dis linezolid Linezolid ribosome 50S Ribosomal Subunit (23S rRNA) linezolid->ribosome Binds to Peptidyl Transferase Center u2585 U2585 linezolid->u2585 H-bond with morpholino ring a2451 A2451 linezolid->a2451 H-bond with acetamide group g2505 G2505 linezolid->g2505 H-bond with oxazolidinone ring gefitinib Gefitinib egfr EGFR Kinase Domain (ATP-binding site) gefitinib->egfr Binds to ATP-binding site met793 Met793 gefitinib->met793 H-bond with quinazoline N leu718 Leu718 gefitinib->leu718 Hydrophobic interaction thr790 Thr790 gefitinib->thr790 Hydrophobic interaction

Sources

Introduction: The Morpholine Moiety as a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Morpholine Derivatives

Morpholine, a six-membered heterocyclic ring containing nitrogen and oxygen atoms, is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure".[1][2][3] This designation is not arbitrary; it is earned due to the scaffold's unique combination of advantageous physicochemical, biological, and metabolic properties that medicinal chemists frequently exploit to design effective and safe therapeutics.[1][4] The morpholine ring is not merely a passive structural component but an active contributor to a molecule's overall pharmacological profile. Its presence can enhance aqueous solubility, improve metabolic stability, and provide specific, high-affinity interactions with biological targets.[5][6]

The versatility of this scaffold is evidenced by its presence in a wide array of approved drugs and experimental agents, spanning therapeutic areas from oncology to infectious diseases and central nervous system (CNS) disorders.[7][8][9] The ability of the morpholine ring to modulate pharmacokinetic properties, such as absorption and bioavailability, while also serving as a critical pharmacophore for target engagement, makes it an invaluable tool for drug development professionals.[5][7] This guide provides a deep insight into the multifaceted biological activities of morpholine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Physicochemical and Pharmacokinetic Rationale for Morpholine's Utility

The success of the morpholine ring in drug design is fundamentally rooted in its distinct physicochemical properties, which translate directly into favorable pharmacokinetic (PK) profiles.

  • Optimized Basicity and Solubility : The nitrogen atom in the morpholine ring imparts a mild basicity (pKa ≈ 8.7), which is often optimal for forming salts, thereby enhancing aqueous solubility and facilitating formulation.[6] Simultaneously, the overall structure provides a favorable balance of hydrophilicity and lipophilicity, crucial for membrane permeability and effective drug absorption.[4]

  • Metabolic Stability : The morpholine ring is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[6][10] This inherent stability can prolong a drug's half-life, reduce toxic metabolite formation, and lead to a more predictable dose-response relationship.

  • Hydrogen Bonding Capability : The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, enabling strong and specific interactions with amino acid residues in target proteins, which can significantly enhance binding affinity and potency.[2][11]

  • Structural Rigidity and Vectorial Orientation : The chair-like conformation of the morpholine ring provides a rigid scaffold that can position substituents in a precise three-dimensional orientation. This is critical for optimizing interactions with the binding pockets of enzymes and receptors.[4][11]

The following diagram illustrates the relationship between these core properties and their impact on the drug development process.

G cluster_properties Physicochemical Properties of Morpholine cluster_advantages Pharmacological & Developmental Advantages pKa Optimal pKa (~8.7) Solubility Improved Aqueous Solubility pKa->Solubility Facilitates salt formation Hbond H-Bond Acceptor (Oxygen) Binding Enhanced Target Binding & Potency Hbond->Binding Strengthens interactions MetStab Metabolic Stability PK Favorable Pharmacokinetics (PK) MetStab->PK Increases half-life Scaffold Rigid Conformational Scaffold Scaffold->Binding Optimizes substituent orientation SAR Predictable SAR Scaffold->SAR Reduces conformational ambiguity Solubility->PK Improves absorption G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->RTK PI3K PI3K RTK->PI3K mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Morpholine Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition Inhibitor->PI3K

Caption: Simplified diagram of morpholine derivatives inhibiting the RTK/PI3K/mTOR signaling pathway.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

Beyond kinase inhibition, certain morpholine-substituted quinazoline derivatives have been shown to induce cancer cell death through apoptosis and by arresting the cell cycle. [12][13]Mechanistic studies on compounds AK-3 and AK-10 revealed that they inhibit cell proliferation in the G1 phase of the cell cycle, ultimately leading to apoptosis. [13]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference
AK-3 A549 (Lung)Apoptosis/G1 Arrest10.38[13]
MCF-7 (Breast)Apoptosis/G1 Arrest6.44[13]
SHSY-5Y (Neuroblastoma)Apoptosis/G1 Arrest9.54[13]
AK-10 A549 (Lung)Apoptosis/G1 Arrest8.55[13]
MCF-7 (Breast)Apoptosis/G1 Arrest3.15[13]
SHSY-5Y (Neuroblastoma)Apoptosis/G1 Arrest3.36[13]
5h HT-29 (Colon)VEGFR-2 Inhibition3.10[14]

Antimicrobial and Antifungal Activity

Morpholine derivatives possess a broad spectrum of antimicrobial activity, including effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. [15][16][17]

Antibacterial Activity

Newly synthesized morpholine derivatives have demonstrated significant inhibitory action against a wide range of bacterial strains. [18][19][20]For instance, certain derivatives show high inhibitory action against over 80% of tested bacterial strains, including species like Enterococcus hirae and Bacillus anthracis. [16][20]The mechanism of action for many of these compounds involves the inhibition of essential bacterial processes, such as protein synthesis, as seen with the approved drug Linezolid, an oxazolidinone containing a morpholine ring. [15]

Antifungal Activity

In the realm of antifungal agents, morpholine derivatives are well-established. Drugs like amorolfine and fenpropimorph function by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. [21]Specifically, they target two key enzymes: sterol Δ14-reductase and sterol Δ7-Δ8-isomerase. [21]Disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death. Recent work on silicon-incorporated morpholine analogues has shown superior fungicidal potential compared to existing drugs. [21]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Compound Class/IDMicroorganismMIC (µg/mL)Reference
Morpholine Derivative 3 Enterococcus hirae3.125[16]
Morpholine Derivative 6 Bacillus anthracis6.25[16]
1,2,4-triazole derivative 12 Mycobacterium smegmatis15.6[15]
Sila-analogue 24 Candida albicans0.25[21]
Sila-analogue 24 Cryptococcus neoformans0.12[21]

Anti-inflammatory and CNS Activities

The structural features of morpholine also lend themselves to the development of agents targeting inflammation and CNS disorders.

Anti-inflammatory Activity

Morpholine derivatives can modulate inflammatory responses through various mechanisms.

  • iNOS Inhibition : Novel β-lactam derivatives bearing a morpholine ring have been shown to be potent inhibitors of human inducible nitric oxide synthase (iNOS). [22]Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions. Compounds like 5c demonstrated significant inhibitory activity, suggesting their potential as anti-inflammatory agents. [22]* CB2 Receptor Agonism : The cannabinoid receptor 2 (CB2) plays a crucial role in regulating inflammation and pain. [23]Indole derivatives containing an N-ethyl morpholine moiety have been developed as selective CB2 receptor agonists. These compounds show potent anti-inflammatory and analgesic effects in preclinical models by suppressing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. [23]

Central Nervous System (CNS) Activity

The ability of the morpholine ring to improve blood-brain barrier (BBB) penetration is a key reason for its prevalence in CNS drug discovery. [4][8][10]Its balanced lipophilic-hydrophilic profile allows molecules to traverse this highly selective barrier. [4]* Antidepressant Activity : Several antidepressant drugs, including moclobemide and reboxetine, feature a morpholine scaffold. [24]These drugs often act by inhibiting monoamine oxidase (MAO) or by blocking the reuptake of neurotransmitters like serotonin and norepinephrine. [25][26]The morpholine ring is crucial for both target interaction and achieving the necessary CNS exposure. [24][27]* Neuroprotection : Morpholine-based compounds are being investigated as inhibitors of enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE) and MAO-B. [26]Dual inhibitors that can target both enzymes are of particular interest for conditions like Alzheimer's disease. [26]

Experimental Design and Protocols

The discovery and development of novel morpholine derivatives follow a structured workflow, from chemical synthesis to rigorous biological evaluation.

G Synthesis Chemical Synthesis & Purification Structure Structural Characterization (NMR, IR, Mass Spec) Synthesis->Structure Primary Primary In Vitro Screening (e.g., MTT, MIC assays) Structure->Primary Hit Hit Identification Primary->Hit Hit->Synthesis Inactive / Redesign Secondary Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Apoptosis) Hit->Secondary Active Lead Lead Optimization (SAR Studies) Secondary->Lead Lead->Synthesis Synthesize Analogs InVivo In Vivo Evaluation (Animal Models) Lead->InVivo

Caption: General experimental workflow for the development of morpholine-based therapeutic agents.

Protocol 1: General Synthesis of a Morpholine Derivative (Schiff Base)

This protocol is a representative example for synthesizing Schiff base derivatives of morpholine, which are common precursors for further chemical modification. [18][28] Causality : The reaction of an amine (4-(4-aminophenyl)morpholine) with an aldehyde is a classic condensation reaction to form a Schiff base (an imine). This method is widely used due to its simplicity and high yields. The synthesized Schiff bases can then be screened for biological activity or used as intermediates for creating more complex molecules.

Methodology :

  • Reactant Preparation : Dissolve 1.0 equivalent of 4-(4-aminophenyl)morpholine in absolute ethanol in a round-bottom flask.

  • Addition of Aldehyde : Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.

  • Catalysis : Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux : Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation : After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification : Wash the solid product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to achieve high purity.

  • Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. [18]

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell viability and proliferation, commonly used to determine the IC50 of potential anticancer compounds. [14][13] Causality : This protocol is self-validating through the use of controls. The "untreated cells" control establishes the baseline for 100% viability, while the "standard drug" (e.g., Doxorubicin) control provides a benchmark for a potent cytotoxic agent. The "vehicle control" (e.g., DMSO) ensures that the solvent used to dissolve the compound does not have a toxic effect on its own. The assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology :

  • Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment : Prepare serial dilutions of the morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated cells (medium only), vehicle control (e.g., 0.1% DMSO), and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation : Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading : Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The morpholine scaffold is a testament to the power of a well-positioned heterocyclic ring in drug design. Its inherent properties—favorable pharmacokinetics, metabolic stability, and versatile binding capabilities—have cemented its status as a privileged structure in medicinal chemistry. [1][3][5]From potent kinase inhibitors that arrest tumor growth to selective antimicrobial agents and CNS-penetrant antidepressants, morpholine derivatives continue to provide a rich foundation for the development of novel therapeutics. The deep understanding of their structure-activity relationships, coupled with robust experimental validation, will undoubtedly continue to fuel innovation for researchers, scientists, and drug development professionals aiming to address unmet medical needs.

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • Gualdoni, S., et al. (2018). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2544. [Link]

  • Xanthopoulos, D., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Organic and Biomolecular Chemistry. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Turan-Zitouni, G., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 15(10), 2233-2241. [Link]

  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 5(1), 1438-1446. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Nief, A. A. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University, 18(2), 64-74. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2725. [Link]

  • Dwivedi, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 8443-8457. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. [Link]

  • Cignarella, G., et al. (1989). 2-(Methyleneaminoxy)methylmorpholine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry, 32(10), 2277-2282. [Link]

  • De Luca, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(10), 1239-1249. [Link]

  • De Luca, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116298. [Link]

  • Heiran, R., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 29(11), 2636. [Link]

  • Imperial Chemical Industries Ltd. (1975). U.S. Patent No. 3,876,769. U.S.
  • De Luca, M., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Chirra, N., et al. (2024). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Results in Chemistry, 7, 101377. [Link]

  • Li, Y., et al. (2019). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. RSC Advances, 9(45), 26034-26047. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

  • Morandini, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2725. [Link]

  • Kumar, M., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Bakulina, O., et al. (2014). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 50, 1085-1113. [Link]

  • ResearchGate. (n.d.). Morpholine scaffold in common antidepressants. [Link]

  • Shcherbyna, R. O., et al. (2019). Pharmacologic Evaluation of Antidepressant Activity and Synthesis of 2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine Hydrobromide. Pharmaceuticals, 12(2), 79. [Link]

  • Singh, S. B., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(9), 980-984. [Link]

  • Singh, A., et al. (2014). A review on pharmacological profile of Morpholine derivatives. Journal of Applied Pharmaceutical Science, 4(1), 128-134. [Link]

  • Sharma, P. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Chemistry & Biodiversity, e202400306. [Link]

Sources

Safety and handling precautions for (S)-ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (S)-ethyl morpholine-3-carboxylate hydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of (S)-ethyl morpholine-3-carboxylate hydrochloride (CAS No. 218594-84-4). It is intended for researchers, scientists, and drug development professionals who may work with this compound. The protocols and recommendations outlined herein are synthesized from available safety data and established best practices for handling analogous chemical structures.

Hazard Identification and Classification

(S)-ethyl morpholine-3-carboxylate hydrochloride is a morpholine derivative. While specific toxicological data for this exact salt is limited, its GHS classification indicates it must be handled with care. The primary hazards are associated with irritation upon contact. The official classification is summarized below.[1]

Identifier Value
CAS Number 218594-84-4[1][2]
Molecular Formula C₇H₁₄ClNO₃[1][2]
Molecular Weight 195.65 g/mol [1]
Physical Form Solid or liquid[1]
Signal Word Warning [1]
Pictogram

[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Causality: The H-statements dictate the minimum required safety protocols. The "harmful if swallowed" (H302) classification necessitates preventing ingestion, while the irritation warnings (H315, H319, H335) are the primary drivers for mandating the use of specific personal protective equipment (PPE) to prevent contact with skin, eyes, and the respiratory system.

Toxicological Profile (Inferred from Morpholine Data)

To ensure a conservative and comprehensive safety margin, it is prudent to consider the toxicological profile of the parent compound, morpholine, as a proxy. Morpholine exhibits more severe hazards, including flammability and corrosivity, and handling protocols should be adapted accordingly.[3][4][5][6]

Toxicity Type Species Value Classification
Acute Oral LD₅₀ Rat1,050 - 1,900 mg/kg[4][5]Category 4: Harmful if swallowed[5]
Acute Dermal LD₅₀ Rabbit500 - 505 mg/kg[4][5]Category 3: Toxic in contact with skin[5]
Skin Corrosion --Category 1A/1B: Causes severe skin burns[4][5]
Eye Damage --Category 1: Causes serious eye damage[4][5]
Flammability --Category 3: Flammable liquid and vapour[3][4][5]

Expert Insight: The hydrochloride salt form of the target compound may moderate some of the properties of the free base, such as its flammability. However, the corrosive potential, especially to mucous membranes, should not be underestimated. Therefore, adopting the more stringent precautions associated with morpholine provides a robust safety framework.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls
  • Ventilation : All work with (S)-ethyl morpholine-3-carboxylate hydrochloride, including weighing and solution preparation, must be conducted in a certified chemical fume hood to manage vapors and potential dust.[4][7] The work area should be well-ventilated, and an emergency shower and eyewash station must be readily accessible.[4][8]

  • Ignition Sources : While the hydrochloride salt is less likely to be flammable than morpholine, it is best practice to keep the work area free of heat, sparks, and open flames.[4][7][9][10] Use non-sparking tools and grounded equipment when handling the material, especially if in a flammable solvent.[3][7][9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The following are mandatory:

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes.[11][8] Given the risk of serious eye irritation (H319) and the corrosive potential of the parent compound, a face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a high splash risk.[6][8]

  • Skin Protection :

    • Gloves : Wear nitrile or other solvent-resistant gloves.[8] Always inspect gloves for integrity before use and use proper removal technique to avoid contaminating skin.[6] Contaminated gloves must be disposed of as chemical waste.[6]

    • Lab Coat : A flame-resistant lab coat should be worn and kept fully fastened.

  • Respiratory Protection : If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/particulates should be used.[11][8]

PPE_Workflow start Start: Handling Required fume_hood Is work performed in a certified chemical fume hood? start->fume_hood goggles Wear chemical safety goggles (Mandatory) fume_hood->goggles Yes proceed Proceed with Handling fume_hood->proceed No, STOP WORK face_shield Add face shield for splash risk or handling >5g goggles->face_shield gloves Wear nitrile gloves (Mandatory) face_shield->gloves lab_coat Wear lab coat (Mandatory) gloves->lab_coat respirator Is there a risk of dust/aerosol generation outside of hood? lab_coat->respirator use_respirator Use NIOSH-approved respirator respirator->use_respirator Yes respirator->proceed No use_respirator->proceed

Caption: PPE selection workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and accidents.

Handling Protocol
  • Preparation : Before handling, ensure the fume hood is operational and the work area is clear. Assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.

  • Personal Protective Equipment : Don all required PPE as outlined in Section 3.

  • Weighing : If the compound is a solid, carefully weigh the required amount in the fume hood to prevent inhalation of dust.

  • Transfer : Use a spatula for solid transfers. If making a solution, add the solid to the solvent slowly.

  • Post-Handling : After use, thoroughly wash hands and any exposed skin.[3][11] Do not eat, drink, or smoke in the laboratory area.[3][8][10]

Storage Protocol
  • Conditions : Store the compound in a tightly sealed container under an inert atmosphere.[1][7] The recommended storage temperature is between 2-8°C.[1][12]

  • Location : The storage location should be a dry, cool, and well-ventilated area designated for chemical storage, away from incompatible materials such as strong oxidizing agents and acids.[3][7][10] The container must be kept upright to prevent leakage.[10]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures
  • General Advice : In case of any exposure, move the affected person to a safe area with fresh air and seek immediate medical attention.[7] Show the Safety Data Sheet (SDS) to the attending physician.[6][7]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open.[3][9] Remove contact lenses if present and easy to do.[1][7][9] Immediate medical attention is required.[7]

  • Skin Contact : Take off all contaminated clothing immediately.[4][7][9] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[11] Seek medical advice.

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[7] If breathing is difficult or has stopped, administer artificial respiration.[9] Call a poison center or doctor immediately.[4]

  • Ingestion : Rinse the mouth thoroughly with water.[9] Do NOT induce vomiting.[11] If the person is conscious, give a small amount of water to drink.[6] Seek immediate medical attention.[7]

Spill Response

A calm and structured response is essential for managing spills.

  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.[7]

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could cause vapors or dust to spread.

  • Control Ignition : Remove all sources of ignition from the vicinity.[7][9]

  • Contain : Wearing full PPE, contain the spill using an inert absorbent material like sand or diatomaceous earth.[9] Do not let the product enter drains.

  • Collect : Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[7][9]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[11][7]

Spill_Response spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat, Respirator) evacuate->ppe size Is the spill large or uncontained? ppe->size small_spill Contain with inert absorbent (e.g., sand, vermiculite) size->small_spill No (Small) large_spill Alert EH&S / Emergency Response and evacuate size->large_spill Yes (Large) collect Carefully collect absorbed material into a labeled waste container small_spill->collect clean Decontaminate spill area collect->clean dispose Dispose of waste according to institutional protocols clean->dispose end End Response dispose->end

Caption: Decision tree for chemical spill response.

Disposal Considerations

All waste materials contaminated with (S)-ethyl morpholine-3-carboxylate hydrochloride, including empty containers, absorbent materials from spills, and used PPE, must be treated as hazardous chemical waste.[11][7] Disposal must be carried out through a licensed waste disposal contractor and in strict accordance with all federal, state, and local regulations. Do not dispose of this chemical into the environment or sewer system.[6]

References

  • Penta chemicals. (2025, April 16).
  • Sigma-Aldrich.
  • Fisher Scientific. (2010, August 6).
  • Carl ROTH.
  • Fisher Scientific. (2010, February 25).
  • Sigma-Aldrich. (2024, September 8).
  • Nexchem Ltd. (2019, February 25).
  • TCI Chemicals. (2025, February 4).
  • Canada.ca. Hazardous substance assessment – Morpholine.
  • Redox. (2022, October 1).
  • ChemicalBook.
  • NJ.gov. ETHYLMORPHOLINE HAZARD SUMMARY.
  • North Metal and Chemical Company.
  • Fisher Scientific. (2016, February 4).
  • ChemScene.

Sources

A Technical Guide to Sourcing and Qualification of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the chirality of a molecule is not a trivial detail but a critical determinant of its pharmacological activity, safety, and efficacy. Enantiomers of the same compound can exhibit vastly different, and sometimes deleterious, effects in a biological system. Consequently, the ability to reliably source and rigorously qualify enantiomerically pure building blocks is a cornerstone of successful pharmaceutical development.[1][2] (S)-ethyl morpholine-3-carboxylate hydrochloride, a key chiral intermediate, exemplifies this principle. Its morpholine core is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that can enhance drug-like characteristics such as solubility and metabolic stability.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial sourcing, qualification, and application of this vital chiral building block.

Introduction to (S)-Ethyl Morpholine-3-carboxylate Hydrochloride

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound with the chemical formula C₇H₁₄ClNO₃ and a molecular weight of 195.65 g/mol . Its structure features a morpholine ring with an ethyl carboxylate group at the C-3 position in the (S)-configuration. The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a common motif in a wide array of approved drugs and clinical candidates.[4] Its presence often imparts beneficial pharmacokinetic properties. The (S)-chirality at the C-3 position is crucial for its utility as a building block in the stereospecific synthesis of more complex active pharmaceutical ingredients (APIs). A notable application of this compound is in the synthesis of neurokinin-1 (NK1) receptor antagonists like Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting.[5][6]

The hydrochloride salt form enhances the compound's stability and solubility, making it more convenient to handle and use in subsequent synthetic steps. Given its role as a critical starting material, the chemical and enantiomeric purity of (S)-ethyl morpholine-3-carboxylate hydrochloride is of paramount importance.

Commercial Sourcing and Supplier Qualification

A reliable supply chain for critical raw materials is fundamental to any drug development program. The following section outlines major commercial suppliers of (S)-ethyl morpholine-3-carboxylate hydrochloride and provides a framework for their qualification.

Identifying Commercial Suppliers

A number of chemical suppliers specialize in providing building blocks for research and development. The following table summarizes some of the key commercial suppliers of (S)-ethyl morpholine-3-carboxylate hydrochloride (CAS No. 218594-84-4).

SupplierProduct Number/NameStated PurityAvailabilityAdditional Information
Sigma-Aldrich (MilliporeSigma) AMBH2D6F8294 (Supplied by Ambeed)95%In StockProvides basic properties and safety information.
BLD Pharm BD141097≥95%In StockOffers various package sizes.[7]
ChemScene CS-0316567≥97%In StockProvides some computational chemistry data.
Amadis Chemical A112494697%In StockMentions availability of NMR, CNMR, HPLC, LC-MS data.
ChemicalBook CB5875283-Multiple SuppliersA platform listing various suppliers.[8]
Parchem 39396-On RequestA fine & specialty chemical supplier.

Note: This table is not exhaustive and is intended as a starting point for supplier identification. Purity and availability are subject to change and should be verified with the supplier.

A Workflow for Supplier Qualification

Selecting a supplier based solely on price or availability can introduce significant risks to a research program. A systematic approach to supplier qualification is essential to ensure the consistent quality of starting materials.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analytical Evaluation cluster_2 Phase 3: Quality and Regulatory Assessment cluster_3 Phase 4: Final Decision a Identify Potential Suppliers b Request Technical Data Package (TDS, CoA, MSDS) a->b c Initial Risk Assessment (Reputation, Certifications) b->c d Procure Sample for In-house Analysis c->d Proceed if initial assessment is positive e Full Analytical Characterization (Identity, Purity, Chiral Purity) d->e f Compare Results with Supplier's CoA e->f g On-site or Virtual Audit (for cGMP requirements) f->g Proceed if analytical results are satisfactory h Review Quality Management System (QMS) g->h i Assess Supply Chain Robustness h->i j Final Supplier Selection and Approval i->j Proceed if quality systems are robust k Establish Quality Agreement j->k G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Intermediate Scaffolds cluster_3 Target Drug Classes a (S)-Ethyl Morpholine-3-carboxylate HCl b Amide Coupling a->b c Reduction of Ester a->c d N-Functionalization a->d e Chiral Morpholine Amides b->e f Chiral Morpholine Methanols c->f g N-Substituted Morpholine Esters d->g h NK1 Receptor Antagonists (e.g., Aprepitant) e->h i Kinase Inhibitors f->i j Other CNS-active agents g->j

Sources

(S)-ethyl morpholine-3-carboxylate hydrochloride physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Introduction

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted morpholine, it serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules with specific stereochemistry. The presence of the morpholine ring, a common scaffold in medicinal chemistry, imparts favorable physicochemical properties such as aqueous solubility, which can enhance the pharmacokinetic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of the core physical and chemical characteristics of (S)-ethyl morpholine-3-carboxylate hydrochloride, offering researchers and drug development professionals a foundational understanding for its application. We will delve into its chemical identity, physicochemical properties, a detailed spectroscopic profile, and essential safety and handling protocols.

Chemical and Molecular Identity

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. (S)-ethyl morpholine-3-carboxylate hydrochloride is identified by the CAS Number 218594-84-4.[3] Its molecular structure consists of a morpholine ring with an ethyl carboxylate group at the chiral 3-position, present as a hydrochloride salt.

IdentifierValueSource
CAS Number 218594-84-4[3]
Molecular Formula C₇H₁₄ClNO₃[3][4]
Molecular Weight 195.65 g/mol [3]
Synonyms Ethyl (3S)-3-morpholinecarboxylate hydrochloride[3]
InChI Key RERWECVXIGGYMH-RGMNGODLSA-N[3]
Canonical SMILES CCOC(=O)[C@H]1COCCN1.Cl[5]

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental and formulation settings. While specific experimental data such as a precise melting point is not widely published in available literature, a summary of its known and computationally predicted properties is presented below.

PropertyValue / DescriptionSource / Notes
Appearance Light brown to brown solid; White to off-white crystalline solid.[1]
Melting Point Not specified in available literature. As a crystalline hydrochloride salt, a relatively sharp melting point is expected.-
Boiling Point ~202.2 ± 30.0 °C at 760 mmHgBased on the free base form, not the HCl salt.[6]
Solubility Soluble in water and various organic solvents.[1] The hydrochloride salt form enhances aqueous solubility.
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[7]
Topological Polar Surface Area (TPSA) 47.56 Ų[5]
LogP (Predicted) -0.0403[5]

Spectroscopic and Analytical Profile

Spectroscopic analysis is essential for confirming the structure and purity of a compound. While experimental spectra for this specific salt are not publicly available, this section provides a detailed predicted profile based on established principles of NMR, IR, and Mass Spectrometry, which serves as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy (Predicted):

    • NH₂⁺ Protons: A very broad singlet is expected for the two protons on the protonated nitrogen of the morpholine ring. Its chemical shift can be highly variable depending on the solvent and concentration.

    • Ethyl Ester (CH₂): A quartet (4H) is expected around δ 4.2 ppm due to coupling with the adjacent methyl group.

    • Morpholine Ring Protons: The seven protons on the morpholine ring will appear as complex multiplets between δ 3.0 and δ 4.5 ppm. The proton at the chiral center (C3) will be coupled to adjacent methylene protons.

    • Ethyl Ester (CH₃): A triplet (3H) is expected around δ 1.2 ppm due to coupling with the adjacent methylene group.

  • ¹³C NMR Spectroscopy (Predicted):

    • Ester Carbonyl (C=O): The carbonyl carbon is expected to have a chemical shift in the range of δ 168-172 ppm.[8]

    • Morpholine Carbons (C-O): The two carbons adjacent to the ring oxygen (C2 and C5) are expected in the δ 65-75 ppm region.[9]

    • Ethyl Ester (O-CH₂): The methylene carbon of the ethyl group is expected around δ 62 ppm.[8]

    • Morpholine Carbons (C-N): The two carbons adjacent to the nitrogen (C3 and C6) are expected in the δ 45-55 ppm region.[9]

    • Ethyl Ester (-CH₃): The terminal methyl carbon of the ethyl group is expected around δ 14 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key vibrational frequencies for (S)-ethyl morpholine-3-carboxylate hydrochloride are:

  • N-H Stretch: A broad and strong absorption band between 2400-2800 cm⁻¹ is characteristic of the N-H stretch in an ammonium salt.

  • C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.

  • C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the ester carbonyl group.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O-C ether linkage in the morpholine ring and the ester C-O bond.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Expected Molecular Ion: In a typical electron ionization (EI) or electrospray ionization (ESI) experiment, the compound will be detected as the free base after the loss of HCl. The expected mass for the free base (C₇H₁₃NO₃) is 159.09 g/mol .[10] The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 160.10.

  • Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl carboxylate group (-COOC₂H₅, 73 Da).

Experimental Workflows for Characterization

To ensure the identity and purity of (S)-ethyl morpholine-3-carboxylate hydrochloride, a systematic characterization workflow should be employed.

Protocol: Identity and Purity Confirmation
  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for NMR analysis.

  • NMR Analysis:

    • Acquire ¹H NMR spectrum to confirm the proton environment and relative integrations.

    • Acquire ¹³C NMR and DEPT spectra to confirm the presence of all 7 unique carbon atoms and their types (CH₃, CH₂, CH).

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass of the molecular ion, ensuring it matches the calculated value for C₇H₁₄NO₃⁺.

  • Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to determine the purity of the compound, typically aiming for >95%.[3]

G cluster_0 Characterization Workflow Sample Sample of (S)-ethyl morpholine-3-carboxylate HCl NMR_Prep Prepare NMR Sample (e.g., in D2O) Sample->NMR_Prep HPLC_Prep Prepare HPLC Sample (e.g., in Mobile Phase) Sample->HPLC_Prep MS_Prep Prepare MS Sample (e.g., in MeOH/H2O) Sample->MS_Prep NMR_Acq Acquire 1H, 13C, DEPT NMR Spectra NMR_Prep->NMR_Acq HPLC_Acq Run HPLC Analysis HPLC_Prep->HPLC_Acq MS_Acq Acquire High-Resolution Mass Spectrum MS_Prep->MS_Acq NMR_Data Confirm Structure: - Chemical Shifts - Multiplicity - Integration NMR_Acq->NMR_Data HPLC_Data Determine Purity (%) HPLC_Acq->HPLC_Data MS_Data Confirm Exact Mass (m/z) MS_Acq->MS_Data Final Verified Compound NMR_Data->Final HPLC_Data->Final MS_Data->Final

Caption: Standard workflow for the analytical characterization of the compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

(S)-ethyl morpholine-3-carboxylate hydrochloride is classified with the GHS07 pictogram, indicating it is an irritant.[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE)
  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands thoroughly after handling.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C.[3]

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.[7]

Conclusion

References

  • PubChem. Ethyl thiomorpholine-3-carboxylate hydrochloride. [Link]

  • PubChem. Ethyl morpholine-3-carboxylate. [Link]

  • Google Patents. Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • NIST WebBook. N-Ethylmorpholine. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Google Patents. Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Google Patents. Advanced drug development and manufacturing.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Google P
  • Google P

Sources

A Comprehensive Technical Guide to Morpholine-3-Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1] Within this class, morpholine-3-carboxylic acid and its derivatives represent a particularly valuable chemotype, serving as versatile chiral building blocks for complex molecular architectures.[2] This guide provides an in-depth review of the synthetic methodologies for preparing these compounds, from stereoselective solid-phase synthesis to modern multi-component reactions. It further explores their diverse and potent biological activities, including anticancer, antimicrobial, and central nervous system (CNS) applications, with a focus on their mechanisms of action and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to facilitate the exploration and exploitation of this important class of molecules in therapeutic discovery.

Introduction: The Significance of the Morpholine-3-Carboxylic Acid Scaffold

The six-membered morpholine ring, containing both a nitrogen and an oxygen atom, is a cornerstone of modern drug design.[3] Its presence in a molecule often confers advantageous physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and improved brain permeability, owing to its pKa value which is similar to the pH of blood.[4][5] The incorporation of a carboxylic acid moiety at the 3-position introduces a key functional handle and a chiral center, creating the morpholine-3-carboxylic acid scaffold. This structure serves as a constrained amino acid analogue, providing a rigid framework that is invaluable for orienting substituents in the correct vector to interact with biological targets.[2][5]

This unique combination of features makes morpholine-3-carboxylic acid derivatives highly sought-after intermediates and core structures in the development of novel therapeutics.[6] They are integral to pharmaceuticals, agrochemicals, and even polymer chemistry.[6] This guide aims to synthesize the current knowledge on these derivatives, providing a technical overview of their synthesis, a detailed exploration of their biological activities, and a forward-looking perspective on their therapeutic potential.

Synthetic Methodologies: Constructing the Core Scaffold

The synthesis of morpholine-3-carboxylic acid derivatives, particularly in an enantiomerically pure form, is a subject of significant study. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and the need for stereochemical control.

Chiral Pool Synthesis via Solid-Phase Support

One of the most efficient methods for generating libraries of morpholine derivatives for high-throughput screening is solid-phase synthesis. This approach leverages readily available chiral starting materials, such as amino acids, to ensure stereochemical integrity. A robust method reported by Vágner and colleagues utilizes immobilized Fmoc-Ser(tBu)-OH on Wang resin.[7]

The general workflow involves N-protection/activation via sulfonylation, followed by N-alkylation. The key cyclization step is achieved through acid-mediated cleavage from the resin, which concurrently removes the t-butyl protecting group, allowing the hydroxyl to displace the N-sulfonyl group. A critical insight from this work is the inclusion of a reducing agent, triethylsilane (TES), in the cleavage cocktail, which stereoselectively reduces the intermediate 3,4-dihydro-2H-1,4-oxazine to the desired saturated morpholine ring system.[7] This method provides excellent crude purity and good overall yields.[7]


// Nodes Start [label="Fmoc-Ser(tBu)-Wang Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="1. Fmoc Deprotection (Piperidine)\n2. N-Sulfonylation (R¹-SO₂Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="N-Sulfonylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="N-Alkylation\n(R²-Br)", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate2 [label="N-Alkylated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Cleavage & Cyclization\n(TFA + TES)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; FinalProduct [label="Morpholine-3-Carboxylic\nAcid Derivative", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges Start -> Step1 [label=""]; Step1 -> Intermediate1 [label=""]; Intermediate1 -> Step2 [label=""]; Step2 -> Intermediate2 [label=""]; Intermediate2 -> Step3 [label=""]; Step3 -> FinalProduct [label=""]; }

Figure 1: Solid-phase synthesis workflow for morpholine-3-carboxylic acid derivatives.

Asymmetric Synthesis Strategies

Direct asymmetric catalysis offers an elegant and atom-economical approach to chiral morpholines.

  • Asymmetric Hydrogenation: This powerful technique can be applied to dehydromorpholine precursors. Research has shown that bisphosphine-rhodium catalysts with large bite angles can hydrogenate 2-substituted dehydromorpholines to yield the corresponding chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields.[8] This "after cyclization" method is highly efficient for generating the stereocenter adjacent to the oxygen atom.[8]

  • Electrophile-Induced Cyclization: Chiral morpholines can be synthesized from optically pure N-allyl-β-amino alcohols via electrophile-induced cyclization.[9] Using bromine (Br₂) as the electrophile triggers a cyclization cascade that forms the morpholine ring. The diastereoselectivity of this reaction can be controlled by quenching the reaction before completion, yielding a single diastereomer.[9]

Multi-Component Reactions (MCRs)

For rapid access to highly substituted morpholines, copper-catalyzed three-component reactions are particularly effective. This strategy combines an amino alcohol, an aldehyde, and a diazomalonate in a single pot to construct the morpholine core.[10] The transformation is efficient for a wide range of commercially available starting materials, including those derived from chiral amino acids, although diastereoselectivity may be modest in some cases.[10]

Experimental Protocol: Polymer-Supported Synthesis of an N-Sulfonylmorpholine-3-Carboxylic Acid Derivative

This protocol is adapted from the methodology described in ACS Combinatorial Science.[7]

  • Resin Loading: Swell Wang resin in dichloromethane (DCM). In a separate flask, dissolve Fmoc-Ser(tBu)-OH (3 eq.) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (3 eq.) in N,N-dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and add the solution to the resin. Shake at room temperature for 16 hours. Wash the resin with DMF, methanol, and DCM, then dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF, methanol, and DCM.

  • N-Sulfonylation: Swell the resin in DCM. Add a solution of 4-nitrobenzenesulfonyl chloride (NsCl) (5 eq.) and collidine (5 eq.) in DCM. Shake for 12 hours. Wash the resin with DCM, DMF, methanol, and DCM.

  • N-Alkylation: Swell the resin in DMF. Add 2-bromo-4′-methylacetophenone (5 eq.) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 eq.). Heat at 60°C for 12 hours. Wash the resin with DMF, methanol, and DCM.

  • Cleavage, Cyclization, and Reduction: Prepare a cleavage cocktail of 85% Trifluoroacetic acid (TFA), 5% water, and 10% Triethylsilane (TES). Add the cocktail to the dried resin and shake at room temperature for 24 hours.

  • Workup: Filter the resin and wash with TFA. Concentrate the combined filtrates under reduced pressure. Precipitate the crude product by adding cold diethyl ether. Centrifuge, decant the ether, and dry the product.

  • Purification: Purify the crude product by reversed-phase semi-preparative HPLC to yield the final morpholine-3-carboxylic acid derivative. Confirm structure and purity using LC-MS and NMR.

Biological Activities and Therapeutic Potential

The morpholine-3-carboxylic acid scaffold is a component of numerous molecules with a wide spectrum of biological activities.[1][3] Its derivatives have shown significant promise in several key therapeutic areas.

Anticancer Activity

Morpholine derivatives are extensively investigated as anticancer agents, targeting a variety of human cancer cell lines.[11]

  • Mechanism of Action: A prominent mechanism is the inhibition of the PI3K/mTOR signaling pathway, which is frequently overactivated in cancer cells and plays a key role in cell growth and proliferation.[4][5] The aryl-morpholine pharmacophore has been specifically identified as interacting with the PI3K kinase family.[4][5] Other derivatives induce apoptosis and cause cell cycle arrest, primarily in the G0/G1 phase.[12]

  • Structure-Activity Relationship (SAR): Studies on morpholine-conjugated benzophenone analogues revealed that specific substitutions are crucial for activity. For instance, a methyl group on the benzophenone moiety was found to be essential for antiproliferative effects, while ortho-bromo or para-methyl substitutions significantly enhanced anti-mitogenic activity.[11]


// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Morpholine\nDerivatives", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed, arrowhead=none]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibit"]; Inhibitor -> mTORC1 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibit"]; }

Figure 2: Inhibition of the PI3K/AKT/mTOR pathway by morpholine derivatives.

Table 1: Cytotoxic Activity of Selected Morpholine Quinazoline Derivatives [12]

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)SHSY-5Y (Neuroblastoma) IC₅₀ (µM)
AK-3 10.38 ± 0.276.44 ± 0.299.54 ± 0.15
AK-10 8.55 ± 0.673.15 ± 0.233.36 ± 0.29
Colchicine 12.51 ± 0.5410.23 ± 0.1111.41 ± 0.42

Data represents the concentration required to inhibit 50% of cell growth.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria presents a global health crisis, driving the search for novel antibacterial agents. Morpholine derivatives have demonstrated potent and broad-spectrum antimicrobial activity.[13]

  • Antibacterial Action: Certain derivatives exhibit high inhibitory action against a wide range of bacterial strains.[13] Recent work on ruthenium-based agents modified with a morpholine moiety showed exceptional potency against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of just 0.78 µg/mL.[14] The mechanisms of action are multifaceted, including destruction of the bacterial membrane and induction of reactive oxygen species (ROS).[14] These compounds are also effective at removing biofilms, a key factor in bacterial resistance.[14]

  • Antifungal and Antiurease Activity: Beyond bacteria, these compounds have been evaluated for antifungal and antiurease activity. Thiazole-containing morpholine derivatives have shown potent inhibition of urease, an important virulence factor in some bacteria, with IC₅₀ values in the low micromolar range.[15] Some derivatives also show activity against fungal strains like C. albicans and S. cerevisiae.[15]

Table 2: Urease Inhibitory Activity of Selected Morpholine Derivatives [15]

CompoundDescriptionIC₅₀ (µM)
3 Ethyl N-(6-morpholin-4-ylpyridin-3-yl)glycinate13.23 ± 2.25
10 1,3-Thiazole derivative2.37 ± 0.19
Thiourea Standard Inhibitor21.34 ± 1.12

Lower IC₅₀ values indicate higher enzyme inhibitory activity.

Central Nervous System (CNS) Applications

Developing drugs for the CNS is challenging due to the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring make it an ideal scaffold for CNS-active compounds, as it can improve BBB permeability.[4][5] Consequently, morpholine derivatives are being explored for the treatment of CNS tumors and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the morpholine-3-carboxylic acid scaffold has yielded critical insights into the structural requirements for biological activity.

  • N-4 Position: The nitrogen atom is a key point for modification. N-alkylation or N-arylation can dramatically influence potency and selectivity. For example, attaching bulky or lipophilic groups can enhance binding to hydrophobic pockets in target proteins.[1]

  • C-3 Carboxylic Acid: The carboxylic acid group can be converted to esters or amides to modulate polarity and cell permeability.[16] Coupling the acid with hydrazides has been a successful strategy for creating potent anticancer agents.[11]

  • Ring Substituents: Substitution on the morpholine ring itself, for instance at the C-2 or C-5 positions, can introduce new chiral centers and influence the conformation of the ring, thereby affecting target engagement.[17]


// Main Scaffold (represented by a central node for logical connections) Scaffold [label="Morpholine-3-Carboxylic Acid\nScaffold", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Modification Points N4 [label="N-4 Position\n(Nitrogen)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; C3 [label="C-3 Position\n(Carboxylic Acid)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ring [label="Ring Positions\n(C-2, C-5, C-6)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// SAR Insights N4_Insight [label="- N-Arylation/Alkylation\n- Modulates potency & selectivity\n- Interacts with hydrophobic pockets", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; C3_Insight [label="- Ester/Amide formation\n- Modulates polarity & cell permeability\n- Key for linker attachment", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Ring_Insight [label="- Alkyl/Aryl substitution\n- Influences ring conformation\n- Can introduce new chiral centers", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];

// Edges Scaffold -> N4 [style=dashed, arrowhead=none]; Scaffold -> C3 [style=dashed, arrowhead=none]; Scaffold -> Ring [style=dashed, arrowhead=none];

N4 -> N4_Insight [label="Modifications affect"]; C3 -> C3_Insight [label="Modifications affect"]; Ring -> Ring_Insight [label="Modifications affect"]; }

Figure 3: General Structure-Activity Relationship (SAR) model for the scaffold.

Future Outlook and Conclusion

Morpholine-3-carboxylic acid and its derivatives continue to be a fertile ground for drug discovery.[17] Their proven track record in improving pharmacokinetic properties, combined with their synthetic tractability, ensures their continued relevance. Future prospects will likely focus on several key areas:

  • Development of Covalent Inhibitors: The carboxylic acid or other functional groups could be used to attach warheads for targeted covalent inhibition, potentially leading to drugs with increased potency and duration of action.

  • Application in Novel Therapeutic Areas: While oncology and infectious diseases are well-explored, the potential of these derivatives in areas like metabolic disorders or immunology remains largely untapped.

  • Advanced Drug Delivery: The scaffold's properties could be leveraged for targeted drug delivery systems, such as antibody-drug conjugates (ADCs), where the morpholine moiety could act as part of a stable, soluble linker.

References

  • Šebestík, J., & Vágner, J. (2012). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science, 14(7), 410-414. [Link]

  • Nief, A. A., & Al-Masoudi, W. A. (2014). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Applicable Chemistry, 3(4), 1686-1695. [Link]

  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1694-1724. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Prasanna, C. S., et al. (2015). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Pîrvu, M., et al. (2014). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 8436-8455. [Link]

  • Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 55(1), 1-4. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(24), 10833-10843. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. [Link]

  • Yüksek, H., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 23, 3249-3258. [Link]

  • Reddy, L. R., et al. (2016). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

  • Kumar, S. D. J., et al. (2016). morpholine antimicrobial activity. ResearchGate. [Link]

  • Wang, Y., et al. (2024). (A) Antimicrobial morpholine contained agtents reported before; (B) the design of five Ru-based agents modified with morpholine and their synthesis routes. ResearchGate. [Link]

  • Kim, D. W., et al. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters, 23(15), 5890-5894. [Link]

  • Tan, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14447-14452. [Link]

Sources

Molecular weight of (S)-ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride

Executive Summary

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic compound frequently utilized as a key building block in the synthesis of complex pharmaceutical agents. An exact understanding of its fundamental physicochemical properties, particularly its molecular weight, is paramount for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of this compound, detailing its chemical identity, the calculation and significance of its molecular weight, and its practical application in a laboratory setting. By integrating theoretical principles with a validated experimental workflow, this document serves as an essential resource for scientists requiring precise and reliable data for their research endeavors.

Introduction: The Role of Chiral Morpholines in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its unique structural and electronic properties often impart favorable pharmacokinetic characteristics, including improved aqueous solubility and metabolic stability. The introduction of stereocenters, as in (S)-ethyl morpholine-3-carboxylate, provides a three-dimensional architecture that is critical for achieving specific and high-affinity interactions with biological targets.[1]

As a hydrochloride salt, the compound's stability and solubility are enhanced, making it well-suited for use in various synthetic transformations and for the preparation of stock solutions for biological screening. Accurate knowledge of its molecular weight is the foundational data point upon which all quantitative experimental work is built, from reaction stoichiometry to the preparation of standards for analytical characterization.

Chemical Identity and Physicochemical Properties

The precise characterization of a chemical entity is the first step in any rigorous scientific investigation. The key identifiers and properties of (S)-ethyl morpholine-3-carboxylate hydrochloride are summarized below.

PropertyValueSource(s)
IUPAC Name ethyl (3S)-morpholine-3-carboxylate hydrochloride[2]
Synonyms (S)-Ethyl morpholine-3-carboxylate HCl[3][4]
CAS Number 218594-84-4[3][4][5][6]
Molecular Formula C₇H₁₄ClNO₃[3][4][7]
Molecular Weight 195.65 g/mol
Canonical SMILES CCOC(=O)[C@H]1COCCN1.Cl[7]
Purity Typically ≥95%
Physical Form Solid or liquid
Storage Conditions Inert atmosphere, 2-8°C[3]
Elucidation of Molecular Weight

The molecular weight is an intrinsic property derived directly from the molecular formula, C₇H₁₄ClNO₃. It is calculated by summing the atomic weights of each constituent atom.

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

  • Total Molecular Weight: 84.077 + 14.112 + 35.453 + 14.007 + 47.997 = 195.646 u

When expressed as a molar mass for laboratory applications, this value is rounded to 195.65 g/mol . This value is the cornerstone for all stoichiometric calculations, ensuring that reactants are combined in the correct proportions and that the concentrations of solutions are known with a high degree of accuracy.

Synthesis and Application in Research

(S)-Ethyl morpholine-3-carboxylate hydrochloride is typically synthesized through multi-step sequences that establish the chiral center and construct the morpholine ring.[8] Once synthesized, its primary application is as an intermediate. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, while the secondary amine of the morpholine ring can be functionalized, allowing for its incorporation into larger, more complex target molecules.

To illustrate the critical role of molecular weight in a practical research context, the following section details a standard protocol for preparing an analytical standard and verifying its identity using Mass Spectrometry.

Protocol: Preparation of an Analytical Standard and Mass Spectrometry Verification

This protocol outlines the preparation of a 10 mM stock solution of (S)-ethyl morpholine-3-carboxylate hydrochloride, a common starting point for quantitative analysis or biological assays.

Objective: To accurately prepare a 10 mM stock solution and confirm the compound's mass identity.

Materials:

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride (MW: 195.65 g/mol )

  • LC-MS grade Methanol

  • Analytical balance (4-decimal place readability)

  • 10 mL volumetric flask (Class A)

  • Micropipettes

  • Vortex mixer

  • High-Resolution Mass Spectrometer (HRMS)

Methodology:

  • Mass Calculation: Determine the mass of the compound required.

    • Causality: The formula mass = concentration × volume × molecular weight dictates the required amount. For a 10 mL (0.010 L) solution at 10 mM (0.010 mol/L):

    • Mass = 0.010 mol/L × 0.010 L × 195.65 g/mol = 0.019565 g = 19.57 mg.

  • Accurate Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully weigh out approximately 19.6 mg of the compound. Record the exact mass to four decimal places (e.g., 0.0196 g).

    • Expertise: Using an analytical balance is non-negotiable for accuracy in quantitative work. The recorded mass, not the target mass, must be used for the final concentration calculation to ensure trustworthiness.

  • Solution Preparation:

    • Quantitatively transfer the weighed solid into the 10 mL volumetric flask.

    • Add approximately 7 mL of LC-MS grade Methanol.

    • Vortex gently until the solid is completely dissolved.

    • Add Methanol to the 10 mL calibration mark.

    • Cap and invert the flask 15-20 times to ensure homogeneity.

  • Final Concentration Calculation:

    • Recalculate the precise concentration based on the actual mass weighed.

    • Concentration (mol/L) = Actual Mass (g) / (Molecular Weight ( g/mol ) × Volume (L))

    • Example: 0.0196 g / (195.65 g/mol × 0.010 L) = 0.010018 M = 10.02 mM.

  • Mass Spectrometry Verification:

    • Dilute the stock solution to an appropriate concentration for infusion (e.g., 10 µM).

    • Infuse the sample into an HRMS instrument operating in positive ion electrospray ionization (ESI+) mode.

    • Trustworthiness: The instrument must be calibrated prior to analysis to ensure mass accuracy.

    • Acquire the mass spectrum and look for the protonated molecular ion [M+H]⁺ corresponding to the free base form of the molecule (C₇H₁₃NO₃). The hydrochloride salt dissociates in solution.

    • Expected Mass [M+H]⁺: The molecular weight of the free base is 159.18 g/mol .[9][10] The expected m/z is 159.0895 (exact mass) + 1.0078 (proton) = 160.0973 .

Visualization of the Analytical Workflow

The logical flow of the protocol described above can be visualized to clarify the relationships between each critical step, from initial calculation to final data validation.

G cluster_prep Standard Preparation cluster_analysis Verification cluster_data Expected Result calc 1. Mass Calculation (Based on MW = 195.65 g/mol) weigh 2. Precise Weighing (Analytical Balance) calc->weigh Target Mass dissolve 3. Dissolution & Dilution (Class A Volumetric Flask) weigh->dissolve Actual Mass ms 4. HRMS Analysis (ESI+) dissolve->ms Inject Diluted Sample verify 5. Data Verification ms->verify Observed m/z expected Theoretical [M+H]⁺ for C₇H₁₄NO₃⁺ m/z = 160.0973 expected->verify Compare

Caption: Workflow for preparing and verifying an analytical standard.

Conclusion

The molecular weight of (S)-ethyl morpholine-3-carboxylate hydrochloride, 195.65 g/mol , is a fundamental constant that underpins its use in scientific research. This guide has not only provided this core data point but has also contextualized its importance within the broader landscape of drug discovery and development. By adhering to rigorous experimental protocols, such as the one detailed for analytical standard preparation and verification, researchers can ensure the integrity and reproducibility of their work. The synthesis of accurate data, grounded in an expert understanding of first principles, is the bedrock of scientific advancement.

References

  • PubChem. Ethyl morpholine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl thiomorpholine-3-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • Pal’chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-817. ResearchGate. [Link]

  • Szabó, K. J., & Pápai, I. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6527–6537. ACS Publications. [Link]

Sources

Methodological & Application

The Strategic Utility of (S)-ethyl morpholine-3-carboxylate hydrochloride in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently recognized as a "privileged structure."[1] Its prevalence in numerous approved drugs and clinical candidates stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[1][2] When chirality is introduced, as in (S)-ethyl morpholine-3-carboxylate hydrochloride, the scaffold is transformed into a powerful chiral building block. This specific stereoisomer provides a predefined three-dimensional architecture, enabling the precise construction of complex molecular targets with specific stereochemistry—a crucial factor for biological activity and selectivity.

This guide provides an in-depth exploration of the synthetic utility of (S)-ethyl morpholine-3-carboxylate hydrochloride, focusing on a key transformation: N-alkylation. This reaction is fundamental for elaborating the morpholine core, allowing for its incorporation into a diverse array of complex molecules, particularly in the synthesis of pharmaceutical intermediates.

Core Application: N-Alkylation as a Gateway to Functionalized Chiral Morpholines

The secondary amine within the morpholine ring of (S)-ethyl morpholine-3-carboxylate is a nucleophilic handle that can be readily functionalized. N-alkylation, the attachment of an alkyl or arylmethyl group to this nitrogen, is a primary and highly effective strategy for molecular elaboration. This reaction is pivotal for building out the morpholine core to interact with biological targets or to serve as a key intermediate for further synthetic transformations.

A common and robust method for N-alkylation is the reaction with an alkyl halide, such as benzyl bromide, in the presence of a non-nucleophilic base. This process allows for the direct and efficient introduction of new substituents onto the chiral scaffold.

Workflow for N-Alkylation of (S)-ethyl morpholine-3-carboxylate

The following diagram illustrates the typical workflow for the N-alkylation of the title compound, a process that is central to its application in multi-step syntheses.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve (S)-ethyl morpholine-3-carboxylate hydrochloride in solvent (e.g., ACN) add_base Add non-nucleophilic base (e.g., K₂CO₃, DIPEA) start->add_base Free-basing the amine add_halide Add alkyl halide (e.g., Benzyl Bromide) dropwise at room temperature add_base->add_halide heat Heat reaction mixture to reflux (Monitor by TLC/LC-MS) add_halide->heat Initiate Sₙ2 reaction cool Cool to room temperature heat->cool Upon completion filter Filter solids (inorganic salts) cool->filter concentrate Concentrate filtrate (Rotary Evaporation) filter->concentrate purify Purify via column chromatography concentrate->purify product Isolate pure N-alkylated product purify->product

Caption: General workflow for the N-alkylation of (S)-ethyl morpholine-3-carboxylate.

Detailed Protocol: Synthesis of (S)-ethyl 4-benzylmorpholine-3-carboxylate

This protocol details the N-benzylation of (S)-ethyl morpholine-3-carboxylate hydrochloride. The hydrochloride salt is first neutralized in situ with a base to generate the free secondary amine, which then acts as the nucleophile.

Reaction Scheme

Caption: N-benzylation of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (molar eq.)
(S)-ethyl morpholine-3-carboxylate HCl218594-84-4195.651.0
Benzyl Bromide (BnBr)100-39-0171.041.1 - 1.2
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.0 - 2.5
Anhydrous Acetonitrile (ACN)75-05-841.05~0.2 M concentration
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

    • Causality Insight: The hydrochloride salt is not nucleophilic. Anhydrous potassium carbonate acts as a solid base to neutralize the HCl salt, generating the free secondary amine in situ. A slight excess of base ensures complete neutralization and scavenges the HBr byproduct formed during the reaction.

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material. Begin stirring to create a suspension.

  • Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.

    • Causality Insight: Benzyl bromide is a reactive electrophile. Dropwise addition helps to control any initial exotherm and ensures a homogenous reaction start.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain it at this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Filter the suspension through a pad of celite to remove the inorganic salts (KBr and excess K₂CO₃). c. Wash the filter cake with a small amount of acetonitrile. d. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) is typically effective for eluting the product.

    • Causality Insight: Chromatography separates the desired N-benzylated product from any unreacted benzyl bromide, potential over-alkylation products (quaternary ammonium salts), or other minor impurities.

  • Characterization: Combine the pure fractions and concentrate in vacuo to afford (S)-ethyl 4-benzylmorpholine-3-carboxylate as a purified oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Prospects

(S)-ethyl morpholine-3-carboxylate hydrochloride serves as a versatile and valuable chiral synthon in organic synthesis. The N-alkylation protocol detailed here is a robust and scalable method to produce functionalized morpholine derivatives while preserving the critical C3 stereocenter. The resulting N-alkylated products are advanced intermediates, primed for further transformations such as ester hydrolysis, reduction to the corresponding alcohol, or amide coupling, thereby opening pathways to a wide range of complex, biologically active molecules. The strategic use of this building block continues to be a key enabler in the discovery and development of new therapeutics.[3][4]

References

  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]

  • Bawa, S., Kumar, S. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. National Institutes of Health. Available at: [Link]

  • Manetti, F. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Nekrasov, M. D., Lukyanenko, E. R., & Kurkin, A. V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

Sources

Application Notes & Protocols: (S)-Ethyl Morpholine-3-carboxylate Hydrochloride as a Premier Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Chiral Morpholines in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the morpholine moiety stands out as a "privileged scaffold." Its frequent incorporation into bioactive molecules is no coincidence; it imparts favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] When chirality is introduced, specifically at the C3 position, the morpholine ring transforms into a powerful tool for creating stereochemically defined molecules, allowing for precise interactions with biological targets.[3] (S)-Ethyl morpholine-3-carboxylate hydrochloride is a versatile and high-value chiral building block that serves as a gateway to a diverse array of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[4][5]

This guide provides an in-depth exploration of (S)-ethyl morpholine-3-carboxylate hydrochloride, moving beyond simple catalog data to offer actionable protocols and the scientific rationale behind its application. The aim is to empower researchers, scientists, and drug development professionals to effectively leverage this building block in their synthetic campaigns.

Physicochemical & Safety Profile

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a stable, crystalline solid under standard conditions, making it convenient to handle and store.[6] Its hydrochloride salt form enhances stability and can be easily converted to the free base for subsequent reactions.

Table 1: Properties of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride

PropertyValueSource
CAS Number 218594-84-4[6]
Molecular Formula C₇H₁₄ClNO₃[6]
Molecular Weight 195.65 g/mol [6]
Appearance Solid or liquid[6]
Purity Typically ≥95%[6]
Storage Inert atmosphere, 2-8°C[6]
InChI Key RERWECVXIGGYMH-RGMNGODLSA-N[6]
Safety Warning: H302, H315, H319, H335[6]

Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Core Synthetic Transformations & Protocols

The utility of (S)-ethyl morpholine-3-carboxylate hydrochloride stems from its three key functional handles: the secondary amine, the ethyl ester, and the chiral center. These allow for a variety of subsequent chemical modifications. The following protocols are designed to be robust starting points for derivatization.

N-Alkylation and N-Arylation: Expanding the Morpholine Core

The secondary amine of the morpholine ring is a nucleophilic center, readily undergoing alkylation or arylation to introduce diverse substituents. This is a common strategy for tuning the properties of a drug candidate.

cluster_start Starting Material cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Chan-Lam Coupling) start (S)-Ethyl morpholine-3-carboxylate (Free Base) reagents_alk Alkyl Halide (R-X) Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., ACN, DMF) start->reagents_alk SN2 Reaction reagents_ary Aryl Boronic Acid (Ar-B(OH)₂) Cu(OAc)₂ Base (e.g., Pyridine) Solvent (e.g., DCM) start->reagents_ary Cross-Coupling product_alk N-Alkyl Derivative reagents_alk->product_alk product_ary N-Aryl Derivative reagents_ary->product_ary

Caption: Synthetic pathways for N-functionalization.

This protocol describes a standard S N 2 reaction for the N-alkylation of the morpholine nitrogen.

  • Rationale: The choice of an appropriate base is crucial. An inorganic base like potassium carbonate is easily removed by filtration, while an organic base like diisopropylethylamine (DIPEA) can be used for more sensitive substrates. Acetonitrile (ACN) or dimethylformamide (DMF) are excellent polar aprotic solvents for this type of reaction.

Materials:

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq.) or DIPEA (2.5 eq.)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a dry round-bottom flask, add (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq.) and anhydrous ACN (10 mL per mmol of starting material).

  • Add anhydrous potassium carbonate (2.5 eq.). The hydrochloride salt will react with the base to form the free amine in situ.

  • Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with ACN.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

The Chan-Lam coupling is a powerful copper-catalyzed method for forming C-N bonds under relatively mild conditions, avoiding the harsher conditions of Buchwald-Hartwig amination.

  • Rationale: This reaction utilizes an aryl boronic acid as the aryl source and a copper(II) catalyst. The base is necessary for the transmetalation step. The reaction is often run open to the air, making it experimentally convenient.

Materials:

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride

  • Aryl boronic acid (e.g., phenylboronic acid) (1.5 eq.)

  • Copper(II) acetate (Cu(OAc)₂) (0.2 eq.)

  • Pyridine or Triethylamine (2.0 eq.)

  • Dichloromethane (DCM) or Toluene, anhydrous

Procedure:

  • To a reaction vial, add (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq.), the aryl boronic acid (1.5 eq.), and Cu(OAc)₂ (0.2 eq.).

  • Add anhydrous DCM (10 mL per mmol of starting material) followed by the base (2.0 eq.).

  • Stir the mixture vigorously at room temperature, open to the atmosphere.

  • Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove copper salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify by silica gel column chromatography to obtain the N-aryl derivative.

Modification of the Ester Group

The ethyl ester at the C3 position is a versatile handle for further elaboration, allowing for reduction to an alcohol or conversion to an amide.

cluster_start N-Protected Starting Material cluster_reduction Ester Reduction cluster_amide Amide Coupling start N-Boc-(S)-Ethyl morpholine-3-carboxylate reagents_red LiBH₄ or LiAlH₄ Solvent (e.g., THF) start->reagents_red Reduction reagents_amide 1. LiOH (Hydrolysis) 2. Amine (R-NH₂) Coupling Agents (EDC, HOBt) Base (DIPEA) start->reagents_amide Hydrolysis & Coupling product_red N-Boc-(S)-(morpholin-3-yl)methanol reagents_red->product_red product_amide N-Boc-(S)-morpholine-3-carboxamide reagents_amide->product_amide

Caption: Synthetic pathways for C3-ester modification.

Reduction of the ester furnishes the corresponding chiral primary alcohol, a key intermediate for introducing further diversity, for example, through etherification.

  • Rationale: A protecting group on the nitrogen (e.g., Boc) is highly recommended to prevent side reactions with the hydride reagent. Lithium borohydride (LiBH₄) is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and often provides cleaner reactions for this transformation.

Procedure (Two Steps):

  • N-Protection: Dissolve (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq.) in DCM. Add triethylamine (2.5 eq.) and cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and allow the reaction to warm to room temperature and stir overnight. Work up by washing with water and brine, then purify to obtain N-Boc-(S)-ethyl morpholine-3-carboxylate.

  • Reduction: Dissolve the N-Boc protected ester (1.0 eq.) in anhydrous THF and cool to 0°C. Add LiBH₄ (2.0 eq.) portion-wise.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0°C, followed by 1M HCl.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify by column chromatography to yield N-Boc-((S)-morpholin-3-yl)methanol.

Conversion of the ester to an amide is a cornerstone of medicinal chemistry, often used to mimic peptide bonds or to engage in specific hydrogen bonding interactions with a target protein.

  • Rationale: This is typically a two-step process involving saponification of the ester to the carboxylic acid, followed by a standard peptide coupling reaction. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are common coupling reagents that form an active ester in situ, which then reacts with the desired amine.

Procedure (Three Steps, starting from N-Boc protected ester):

  • Saponification: Dissolve N-Boc-(S)-ethyl morpholine-3-carboxylate (1.0 eq.) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH ~3 with 1M HCl and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to use in the next step without further purification.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq.) in anhydrous DMF. Add HOBt (1.2 eq.) and EDC (1.2 eq.). Stir for 20 minutes at room temperature.

  • Add the desired amine (1.1 eq.) followed by DIPEA (3.0 eq.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography or preparative HPLC to obtain the desired amide.

Conclusion: A Versatile Scaffold for Accelerated Drug Discovery

(S)-Ethyl morpholine-3-carboxylate hydrochloride is more than just a catalog chemical; it is a strategic starting material that provides a robust and stereochemically defined platform for the synthesis of novel and complex molecules. Its predictable reactivity at both the nitrogen and ester functionalities allows for the systematic exploration of chemical space, a critical activity in modern lead optimization. The protocols outlined in this guide serve as a foundation for researchers to confidently incorporate this valuable building block into their synthetic programs, accelerating the journey from concept to clinical candidate.

References

  • Brands, K. M. J., & Krska, S. W. (2006). Understanding the origin of unusual stepwise hydrogenation kinetics in the synthesis of the 3-(4-fluorophenyl)morpholine moiety of NK1 receptor antagonist aprepitant. Journal of the American Chemical Society, 128(41), 13584-13593. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153164. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Knight, J., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry, 16(6), 766-790. [Link]

  • Madhusudhan, G., et al. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Der Pharma Chemica, 3(4), 219-226. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Frontiers in Oncology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

  • Su, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. [Link]

  • Yu, H., et al. (2012). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry, 55(15), 6784-6793. [Link]

  • Reddy, P. K., et al. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482. [Link]

  • Perez, E. G., & Insuasty, D. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8345. [Link]

  • European Journal of Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of novel 4,6-disubstituted-1,3,5-triazines as potent and selective inhibitors of mTOR kinase. [Link]

  • Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-813. [Link]

Sources

Application Note: Synthetic Protocols and Methodologies for (S)-ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Compound Overview

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its constrained morpholine scaffold, combined with the stereocenter at the C3 position and the reactive secondary amine, makes it a valuable synthon for introducing specific spatial arrangements and physicochemical properties into target molecules. Morpholine rings are prevalent in numerous FDA-approved drugs, valued for their favorable metabolic stability and aqueous solubility.[1] This document provides detailed, field-proven protocols for two fundamental transformations of this intermediate: N-acylation and N-alkylation via reductive amination. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Physicochemical and Structural Data

A summary of the key properties for (S)-ethyl morpholine-3-carboxylate hydrochloride is presented below.

PropertyValueSource(s)
CAS Number 218594-84-4[2][3]
Molecular Formula C₇H₁₄ClNO₃[2][4]
Molecular Weight 195.65 g/mol [2]
Appearance Light brown to brown solid[3]
Purity Typically ≥95%[2]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[2][3]
InChI Key RERWECVXIGGYMH-RGMNGODLSA-N[2]

Critical Safety and Handling Protocols

Proper handling of (S)-ethyl morpholine-3-carboxylate hydrochloride and associated reagents is paramount. The compound is classified as hazardous, and all operations must be conducted within a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is suitable for incidental contact), and splash-proof safety goggles at all times.

  • Ventilation: Use only in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

Hazard Identification: [2][3]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Core Synthetic Transformations: Protocols and Rationale

The secondary amine of the morpholine ring is the primary site for synthetic elaboration. The following protocols detail two common and powerful methods for its functionalization.

Protocol 1: N-Acylation of the Morpholine Core

Principle & Rationale: N-acylation involves the addition of an acyl group (R-C=O) to the morpholine nitrogen. This reaction is fundamental for creating amide bonds, which are stable and prevalent in pharmaceuticals. The protocol uses an acyl chloride as the acylating agent. A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is included to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting material.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve (S)-ethyl morpholine-3-carboxylate HCl and Triethylamine in Dichloromethane (DCM) under N2 atmosphere. Cool to 0°C. react Add Acyl Chloride (e.g., Acetyl Chloride) dropwise at 0°C. prep->react Inert atmosphere warm Allow reaction to warm to room temperature. Stir for 2-4 hours. react->warm Monitor by TLC/LC-MS quench Quench with saturated NaHCO3 (aq). warm->quench extract Extract with DCM. Wash with brine. quench->extract dry Dry organic layer over Na2SO4. Filter and concentrate. extract->dry purify Purify via flash column chromatography. dry->purify

Caption: Workflow for N-Acylation Protocol.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 equiv).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and triethylamine (TEA, 2.2 equiv). Stir the resulting suspension until all solids dissolve.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 equiv) dropwise to the stirred solution over 5-10 minutes. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Quantitative Data Summary (Example: N-Acetylation)

ReagentM.W. ( g/mol )MmolEquiv.Amount
(S)-ethyl morpholine-3-carboxylate HCl195.655.111.01.00 g
Triethylamine (TEA)101.1911.242.21.56 mL
Acetyl Chloride78.505.621.10.40 mL
Dichloromethane (DCM)---50 mL
Protocol 2: N-Alkylation via Reductive Amination

Principle & Rationale: Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids common issues of over-alkylation.[6] The process occurs in two main steps: (1) formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, and (2) in-situ reduction of the iminium ion to the tertiary amine.[7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild, tolerant of various functional groups, and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[6]

Experimental Workflow: Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine (S)-ethyl morpholine-3-carboxylate HCl, Aldehyde/Ketone, and Triethylamine in Dichloroethane (DCE). react Add NaBH(OAc)3 in portions at room temperature. prep->react Inert atmosphere stir Stir at room temperature for 12-24 hours. react->stir Monitor by TLC/LC-MS quench Quench with saturated NaHCO3 (aq). stir->quench extract Extract with DCM. Wash with brine. quench->extract dry Dry organic layer over Na2SO4. Filter and concentrate. extract->dry purify Purify via flash column chromatography. dry->purify

Caption: Workflow for Reductive Amination Protocol.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask, add (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 equiv), the desired aldehyde or ketone (1.2 equiv), and triethylamine (1.1 equiv) to neutralize the hydrochloride salt.

  • Dissolution: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) to dissolve the reagents (approx. 0.1 M). Stir for 10-15 minutes at room temperature.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any initial effervescence and maintain a safe reaction temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. These reactions typically require 12-24 hours to reach completion.

  • Work-up:

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired N-alkylated morpholine derivative.

Quantitative Data Summary (Example: N-Benzylation)

ReagentM.W. ( g/mol )MmolEquiv.Amount
(S)-ethyl morpholine-3-carboxylate HCl195.652.561.00.50 g
Benzaldehyde106.123.071.20.31 mL
Triethylamine (TEA)101.192.811.10.39 mL
Sodium Triacetoxyborohydride211.943.841.50.81 g
1,2-Dichloroethane (DCE)---25 mL

Analytical Characterization of Products

To ensure the successful synthesis and purity of the final compounds, a combination of analytical techniques is required.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A standard method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the product. The expected [M+H]⁺ ion should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the structure of the product. For N-acylation, expect the appearance of new signals corresponding to the acyl group protons and shifts in the signals of the morpholine protons adjacent to the nitrogen. For N-alkylation, new signals for the added alkyl group will be present.

    • ¹³C NMR: Confirms the carbon skeleton of the final product. Look for the appearance of new carbon signals, such as the amide carbonyl (~170 ppm) in acylated products.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. [Link]

  • Carey, D. R., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

Sources

Application Notes and Protocols: The Versatility of Morpholine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold - A Privileged Structure in Drug Discovery

Morpholine, a simple six-membered saturated heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in the field of medicinal chemistry.[1] Its widespread presence in a multitude of FDA-approved drugs and clinical candidates is a testament to its remarkable utility. The unique physicochemical properties of the morpholine ring, including its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile, make it an invaluable building block for the medicinal chemist.[2][3] The morpholine moiety can act as a pharmacophore, directly interacting with biological targets, or as a scaffold to orient other functional groups for optimal binding.[4] Its basic nitrogen atom (pKa ≈ 8.7) is often protonated at physiological pH, enhancing water solubility, while the overall compact and flexible chair-like conformation allows for favorable interactions within protein binding pockets.[2][5] This guide provides an in-depth exploration of the applications of morpholine derivatives across various therapeutic areas, complete with detailed experimental protocols for their synthesis and biological evaluation.

I. Anticancer Applications of Morpholine Derivatives

The fight against cancer has seen the development of numerous targeted therapies, and morpholine-containing compounds have played a significant role in this arena. A substantial number of anticancer drugs approved by the U.S. FDA incorporate the morpholine ring, highlighting its importance in this therapeutic area.[6] These derivatives have been shown to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Key Cancer Pathways

Morpholine derivatives have been successfully designed to target several critical pathways in cancer progression. Two prominent examples are the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Bcl-2 family of apoptosis regulators.

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] Several morpholine derivatives have been developed as potent inhibitors of PI3K, where the morpholine ring often occupies a specific region in the ATP-binding pocket of the enzyme.[8] By inhibiting PI3K, these compounds can effectively block downstream signaling to Akt and mTOR, leading to cell cycle arrest and apoptosis.[1]

  • Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death).[4] Anti-apoptotic members of this family are often overexpressed in cancer cells, contributing to their survival and resistance to chemotherapy.[1] Certain morpholine-substituted quinazoline derivatives have been shown to induce apoptosis by potentially binding to anti-apoptotic Bcl-2 proteins, thereby promoting the release of pro-apoptotic factors and activating the cell death machinery.

Data Presentation: Anticancer Activity of Morpholine-Substituted Quinazolines

The following table summarizes the cytotoxic activity of representative morpholine-substituted quinazoline derivatives against various cancer cell lines.

Compound IDTarget Cancer Cell LineIC₅₀ (µM)Reference
AK-3 A549 (Lung Carcinoma)10.38 ± 0.27[9]
MCF-7 (Breast Cancer)6.44 ± 0.29[9]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[9]
AK-10 A549 (Lung Carcinoma)8.55 ± 0.67[9]
MCF-7 (Breast Cancer)3.15 ± 0.23[9]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[9]

II. Antibacterial and Antifungal Applications

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Morpholine derivatives have demonstrated significant potential as both antibacterial and antifungal agents, offering new avenues for combating infectious diseases.

Mechanism of Action: Disrupting Microbial Viability
  • Antibacterial Activity: The precise mechanisms of action for many morpholine-based antibacterial agents are still under investigation. However, it is believed that their efficacy may stem from the ability to disrupt bacterial cell wall synthesis, interfere with essential metabolic pathways, or inhibit bacterial DNA replication. The morpholine moiety can contribute to the overall lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.

  • Antifungal Activity: A well-established class of morpholine-containing antifungals, such as amorolfine, function by inhibiting ergosterol biosynthesis.[10] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately, fungal cell death.[11] These agents typically target enzymes involved in the ergosterol biosynthetic pathway, such as sterol Δ¹⁴-reductase and sterol Δ⁷-Δ⁸-isomerase.[10]

III. Central Nervous System (CNS) Applications

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in treating CNS disorders. The morpholine scaffold is particularly valuable in this context due to its favorable physicochemical properties that enhance BBB penetration.[5]

Rationale for CNS Activity: Crossing the Blood-Brain Barrier

The BBB is a highly selective barrier that protects the brain from harmful substances. For a drug to be effective in the CNS, it must possess a specific combination of properties, including a balanced lipophilic-hydrophilic profile, a relatively low molecular weight, and the ability to avoid active efflux transporters.[12] The inclusion of a morpholine ring in a molecule can favorably modulate these properties.[5] Its ability to engage in hydrogen bonding and its moderate basicity contribute to a desirable balance of solubility and lipophilicity, facilitating passage through the lipid membranes of the BBB.[13] Several approved CNS drugs, such as the antidepressant reboxetine and the anxiolytic moclobemide, feature a morpholine moiety.[14]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative bioactive morpholine derivative and for key in vitro assays to evaluate their therapeutic potential.

Protocol 1: Synthesis of 2-(Morpholin-4-yl)quinazolin-4(3H)-one Derivatives

This protocol describes a general two-step synthesis of 2-(morpholin-4-yl)quinazolin-4(3H)-one derivatives, a class of compounds with demonstrated anticancer activity.

Step 1: Synthesis of 2-Chloro-4(3H)-quinazolinone

  • To a solution of 2,4(1H,3H)-quinazolinedione (1.0 eq) in phosphorus oxychloride (10.0 eq), add N,N-dimethylaniline (1.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it slowly into crushed ice with vigorous stirring.

  • Adjust the pH of the solution to 7-8 with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 2-chloro-4(3H)-quinazolinone.

Step 2: Synthesis of 2-(Morpholin-4-yl)quinazolin-4(3H)-one

  • To a solution of 2-chloro-4(3H)-quinazolinone (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as triethylamine or potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-(morpholin-4-yl)quinazolin-4(3H)-one derivative.

Causality: The first step involves the chlorination of the quinazolinedione to create a reactive intermediate. The second step is a nucleophilic aromatic substitution reaction where the morpholine nitrogen displaces the chlorine atom to form the final product.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[15]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test morpholine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of a morpholine derivative against a bacterial strain.[2]

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[9] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[18]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration

The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive diffusion of a compound across the blood-brain barrier.

  • Membrane Preparation: Coat the filter of a 96-well filter plate with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • Donor and Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with a buffer solution (pH 7.4). Prepare solutions of the test compounds in a donor plate at a specific concentration (e.g., 100 µM) in a buffer solution.

  • Assay Assembly and Incubation: Place the lipid-coated filter plate on top of the donor plate and then place this "sandwich" into the acceptor plate. Incubate the assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) of the compound using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]a is the compound concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Visualizations

Diagram 1: General Synthetic Scheme for Morpholine-Substituted Quinazolines

G Quinazolinedione 2,4(1H,3H)-Quinazolinedione Chlorination Chlorination (POCl3, N,N-dimethylaniline) Quinazolinedione->Chlorination Chloroquinazolinone 2-Chloro-4(3H)-quinazolinone Chlorination->Chloroquinazolinone SNAr Nucleophilic Aromatic Substitution (Morpholine, Base) Chloroquinazolinone->SNAr FinalProduct 2-(Morpholin-4-yl)quinazolin-4(3H)-one SNAr->FinalProduct

Caption: A general two-step synthesis of 2-(morpholin-4-yl)quinazolin-4(3H)-ones.

Diagram 2: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Morpholine_Inhibitor Morpholine Derivative (PI3K Inhibitor) Morpholine_Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a morpholine derivative.

Diagram 3: Experimental Workflow for the MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection CellSeeding 1. Seed cells in 96-well plate CompoundPrep 2. Prepare serial dilutions of morpholine derivative Treatment 3. Treat cells with compound dilutions CompoundPrep->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT_add 5. Add MTT reagent (4 hours incubation) Incubation->MTT_add Solubilization 6. Add solubilizing agent MTT_add->Solubilization Readout 7. Measure absorbance at 570 nm Solubilization->Readout

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

References

  • Key components of the PI3K/Akt/mTOR signalling pathway showing activator (black arrows) and inhibitory associations (red lines) and commercially available inhibitors. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (2022). Cell Communication and Signaling. [Link]

  • BCL-2 protein family: attractive targets for cancer therapy. (2014). Experimental Hematology & Oncology. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 7, 2026, from [Link]

  • BCL-2 Family Proteins: Critical Checkpoints of Apoptotic Cell Death. (2007). Clinical Cancer Research. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Bcl-2 family – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 7, 2026, from [Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians. (2019). Open Forum Infectious Diseases. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Advances. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2018). Journal of Fungi. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 7, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD. Retrieved January 7, 2026, from [Link]

  • Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (2002). Clinical Microbiology Reviews. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Microorganisms. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 7, 2026, from [Link]

  • Methods to Measure the Enzymatic Activity of PI3Ks. (2015). Methods in Enzymology. [Link]

  • Antifungal Susceptibility Testing. (2019). Bio-protocol. [Link]

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. (2011). BMC Cancer. [Link]

  • VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. (2020). Cancer Science. [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). Molecular Diversity. [Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2020). RSC Medicinal Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. (2024). Asian Journal of Chemistry. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2024). Pharmaceuticals. [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2020). Molecules. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. (2024). ResearchGate. [Link]

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. (2024). MDPI. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-ethyl morpholine-3-carboxylate hydrochloride is a valuable chiral building block in medicinal chemistry and drug discovery. The morpholine scaffold is recognized as a "privileged structure" due to its frequent appearance in bioactive compounds, where it often improves physicochemical properties, metabolic stability, and pharmacokinetic profiles.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic manipulation of this versatile starting material. We present detailed, field-proven protocols for functionalization at both the secondary amine (N-4) and the ethyl ester (C-3) positions, explaining the chemical rationale behind each strategic choice. The methodologies are designed to be robust and adaptable, enabling the creation of diverse chemical libraries for screening and lead optimization.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its utility stems from a combination of advantageous properties:

  • Improved Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, contributing to a more favorable drug-like profile.[1][3]

  • Structural Versatility: As a saturated heterocycle, it provides a three-dimensional geometry that can effectively probe the binding pockets of biological targets.[4]

  • Synthetic Tractability: The morpholine core is readily accessible and can be functionalized through well-established synthetic routes.[2][5]

(S)-ethyl morpholine-3-carboxylate hydrochloride offers two distinct and orthogonal handles for chemical modification: the secondary amine at the N-4 position and the ethyl ester at the C-3 position. This allows for systematic and diverse derivatization, making it an ideal starting point for building libraries of novel compounds.[4][6] This guide will detail reliable protocols for key transformations at these positions.

Core Synthetic Pathways from (S)-Ethyl Morpholine-3-Carboxylate

The primary synthetic strategies involve the selective modification of the amine and ester functionalities. The following diagram illustrates the main divergent pathways from the starting material.

G start (S)-Ethyl Morpholine-3-Carboxylate HCl free_base Free Base (S)-Ethyl Morpholine-3-Carboxylate start->free_base Base (e.g., NaHCO₃) n_acyl N-Acylated / N-Sulfonylated Derivatives free_base->n_acyl RCOCl or RSO₂Cl, Base (e.g., Et₃N) n_alkyl N-Alkylated Derivatives (via Reductive Amination) free_base->n_alkyl Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) hydrolysis Hydrolysis n_acyl->hydrolysis 1. LiOH or NaOH reduction Reduction n_acyl->reduction 2. Reduction (e.g., LiAlH₄) n_alkyl->hydrolysis n_alkyl->reduction acid (S)-Morpholine-3-Carboxylic Acid Derivative (N-Protected) hydrolysis->acid amide Amide Derivatives acid->amide Amine (R₂NH), Coupling Agent (e.g., HATU) alcohol ((S)-Morpholin-3-yl)methanol Derivative (N-Protected) reduction->alcohol

Caption: Key synthetic derivatization pathways from the starting material.

Protocols for N-Functionalization of the Morpholine Ring

Before any reaction at the nitrogen, the hydrochloride salt must be neutralized to the free base.

Protocol 0: Free-Basing of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

  • Dissolution: Dissolve (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir vigorously for 15-20 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil, which should be used immediately in the next step.

N-Acylation and N-Sulfonylation

N-acylation is a fundamental reaction for introducing a wide array of functional groups. The reaction of an amine with an acid chloride is a common method for forming a stable amide bond.[7]

Protocol 1: General Procedure for N-Acylation

  • Rationale: This protocol utilizes an acid chloride as the acylating agent and a non-nucleophilic base, such as triethylamine (Et₃N), to scavenge the HCl generated during the reaction. The reaction is initially cooled to control the exothermic reaction between the amine and the highly reactive acid chloride.

Reagent/ParameterTypical Value/ChoicePurpose
Starting Material Free Base (from Protocol 0)Nucleophile
Acylating Agent Acyl Chloride or Sulfonyl Chloride (1.1 eq)Electrophile
Base Triethylamine (Et₃N) or DIPEA (1.5 eq)HCl Scavenger
Solvent Dichloromethane (DCM) or THFAnhydrous, aprotic solvent
Temperature 0 °C to Room TemperatureControls reaction rate
Reaction Time 1-4 hoursVaries by substrate

Step-by-Step Methodology:

  • Dissolve the free base of (S)-ethyl morpholine-3-carboxylate (1.0 eq) in anhydrous DCM (~0.2 M) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the desired acyl chloride or sulfonyl chloride (1.1 eq) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated compound.

N-Alkylation via Reductive Amination

Direct alkylation of amines with alkyl halides is often difficult to control and can lead to over-alkylation.[8] Reductive amination is a superior method that involves the formation of an iminium ion intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding alkylated amine.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild and selectively reduces the iminium ion in the presence of the aldehyde.

Protocol 2: General Procedure for Reductive Amination

  • Rationale: This one-pot procedure is highly efficient for creating C-N bonds. The reaction proceeds through an iminium intermediate that is readily reduced by NaBH(OAc)₃. Dichloroethane (DCE) is a common solvent for this transformation.

Reagent/ParameterTypical Value/ChoicePurpose
Starting Material Free Base (from Protocol 0)Nucleophile
Carbonyl Source Aldehyde or Ketone (1.2 eq)Electrophile
Reducing Agent Sodium Triacetoxyborohydride (1.5 eq)Selective reductant
Solvent 1,2-Dichloroethane (DCE) or DCMAnhydrous, aprotic solvent
Temperature Room TemperatureMild conditions
Reaction Time 4-24 hoursVaries by substrate

Step-by-Step Methodology:

  • To a solution of the free base (1.0 eq) in DCE (~0.15 M), add the desired aldehyde or ketone (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 20 minutes, then transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocols for Modifying the Carboxylate Group

Modification at the C-3 ester position typically requires prior functionalization of the N-4 position to prevent side reactions. The following protocols assume an N-protected starting material (e.g., from Protocol 1 or 2).

Ester Hydrolysis and Subsequent Amide Coupling

The most common modification is the conversion of the ester to an amide, which is a cornerstone of medicinal chemistry for building structure-activity relationships (SAR).[10][11] This is a two-step process: saponification of the ester to the carboxylic acid, followed by coupling with an amine.

G ester N-Protected Ethyl Ester hydrolysis Step 1: Hydrolysis (LiOH, THF/H₂O) ester->hydrolysis acid N-Protected Carboxylic Acid hydrolysis->acid coupling Step 2: Amide Coupling (Amine, HATU, DIPEA) acid->coupling amide Final Amide Product coupling->amide

Sources

Analytical Methods for the Determination of Morpholine and its Derivatives: An Application Guide for Researchers and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Morpholine (tetrahydro-2H-1,4-oxazine), a versatile heterocyclic secondary amine, is a critical component in a multitude of industrial and pharmaceutical applications. It serves as a corrosion inhibitor, an emulsifier in protective wax coatings for fruits, and a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as the antibiotic linezolid and the anticancer agent gefitinib.[1] However, its potential to form N-nitrosomorpholine (NMOR), a suspected carcinogen, necessitates highly sensitive and robust analytical methods for its detection and quantification in diverse matrices, including pharmaceuticals, food products, and environmental samples.[2]

This comprehensive guide provides detailed application notes and protocols for the determination of morpholine and its related compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most appropriate analytical strategies, ensuring product quality, safety, and regulatory compliance. The methodologies discussed herein are grounded in established analytical principles and have been validated across various applications.

Core Analytical Strategies: A Comparative Overview

The selection of an analytical method for morpholine is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. Due to its polarity and potential for volatility, both gas and liquid chromatography techniques, often coupled with mass spectrometry, are employed.

Analytical Technique Principle Common Application Advantages Considerations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection. Often requires derivatization for polar analytes like morpholine.Analysis of morpholine in complex matrices like fruit juices, pharmaceutical formulations, and environmental samples.[2]High sensitivity and selectivity, robust and widely available.Derivatization step can add complexity and potential for variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of compounds in the liquid phase followed by highly selective mass-based detection.Ideal for the direct analysis of polar compounds like morpholine in fruits, vegetables, and APIs without derivatization.[2][3]High sensitivity, high selectivity, suitable for non-volatile and thermally labile compounds.Matrix effects can be a challenge, requiring careful sample preparation and method development.
High-Performance Liquid Chromatography (HPLC) Separation of compounds based on their interaction with a stationary phase.Used for the quantification of morpholine and its derivatives, often requiring derivatization for UV detection.[4][5][6]Versatile, widely available, and can be coupled with various detectors.Lower sensitivity compared to MS detection; derivatization may be necessary for compounds lacking a chromophore.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Impurity profiling of drugs and analysis of small molecules.[7]High separation efficiency, low sample and reagent consumption.Can be less robust than chromatographic methods for complex matrices.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is a cornerstone for the sensitive determination of morpholine, particularly in complex sample matrices where its inherent polarity can pose chromatographic challenges. The core principle involves the chemical modification of morpholine into a more volatile and thermally stable derivative, N-nitrosomorpholine (NMOR), which is then readily analyzed by GC-MS.[1][8]

Causality of Experimental Choices

The conversion of morpholine to NMOR via reaction with sodium nitrite under acidic conditions is a critical step.[1] This derivatization serves two primary purposes: it significantly increases the volatility of the analyte, making it amenable to gas chromatography, and it introduces a specific mass fragmentation pattern that enhances the selectivity of mass spectrometric detection. The choice of dichloromethane for liquid-liquid extraction is based on its ability to efficiently extract the nonpolar NMOR derivative from the aqueous sample matrix.[9]

Workflow for GC-MS Analysis of Morpholine

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Homogenize Homogenization/Filtration Sample->Homogenize Initial Processing Derivatize Derivatization (Acidic condition + NaNO2) Homogenize->Derivatize Aqueous Solution Extract Liquid-Liquid Extraction (Dichloromethane) Derivatize->Extract Formation of NMOR Concentrate Concentration Extract->Concentrate Organic Phase Inject GC Injection Concentrate->Inject Final Extract Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (SIM/Scan) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Solid or Liquid Sample Extract Extraction (e.g., Acidified Methanol) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter Supernatant Inject LC Injection Filter->Inject Final Extract Separate HILIC Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Data Analysis & Quantification Detect->Quantify

Sources

Application Notes and Protocols: (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride as a Scaffold in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of (S)-ethyl morpholine-3-carboxylate hydrochloride in asymmetric catalysis.

I. Introduction: The Emerging Role of Chiral Morpholine Scaffolds in Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral morpholines, in particular, are privileged structural motifs found in numerous biologically active molecules and approved pharmaceuticals.[1][2] Beyond their role as integral components of the final product, chiral morpholine derivatives are gaining traction as versatile organocatalysts. Their inherent chirality, conformational rigidity, and the presence of a key secondary amine functionality make them ideal candidates for a range of asymmetric transformations.

While L-proline has long been the benchmark for enamine-based organocatalysis in reactions like the aldol and Mannich additions, the exploration of structurally analogous scaffolds is a vibrant area of research.[3][4][5][6] (S)-Ethyl morpholine-3-carboxylate hydrochloride, a readily available chiral building block, presents an exciting and underexplored alternative. Its structural similarity to proline, combined with the unique electronic and steric properties of the morpholine ring, suggests significant potential in asymmetric catalysis.

This guide provides a comprehensive overview of the theoretical underpinnings and practical protocols for utilizing (S)-ethyl morpholine-3-carboxylate hydrochloride as a catalyst in key asymmetric C-C bond-forming reactions. We will delve into the mechanistic rationale, provide detailed experimental workflows, and offer insights to guide researchers in harnessing the catalytic potential of this promising scaffold.

II. Mechanistic Rationale: Enamine Catalysis with a Morpholine Backbone

The catalytic activity of (S)-ethyl morpholine-3-carboxylate hydrochloride is predicated on its ability to engage in enamine catalysis, a mechanism famously established for proline.[3] The secondary amine of the morpholine ring is the key functional group that initiates the catalytic cycle.

The proposed catalytic cycle for an asymmetric aldol reaction is as follows:

  • Enamine Formation: The catalyst, (S)-ethyl morpholine-3-carboxylate, reacts with a ketone (e.g., acetone) to form a chiral enamine intermediate. The carboxylate group can facilitate this step through intramolecular acid/base catalysis.

  • Stereoselective C-C Bond Formation: The nucleophilic enamine attacks the electrophilic aldehyde from a specific face (re- or si-), dictated by the steric environment of the catalyst. This step establishes the new stereocenter.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the active catalyst, allowing it to re-enter the catalytic cycle.

The morpholine oxygen atom can influence the transition state geometry through hydrogen bonding or dipolar interactions, potentially leading to different stereochemical outcomes compared to proline.

Enamine Catalysis Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst (S)-Ethyl Morpholine-3-carboxylate Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Iminium_Ion Iminium Ion Intermediate Enamine->Iminium_Ion + Aldehyde Product_Release Hydrolysis Iminium_Ion->Product_Release + H2O Product_Release->Catalyst - Chiral Aldol Product Chiral_Product Chiral Aldol Product Product_Release->Chiral_Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium_Ion

Figure 1: Proposed enamine catalysis cycle for an asymmetric aldol reaction.

III. Experimental Protocols

The following protocols are designed as a starting point for exploring the catalytic activity of (S)-ethyl morpholine-3-carboxylate hydrochloride. Optimization of catalyst loading, solvent, temperature, and reaction time is encouraged for specific substrates.

A. Protocol 1: Asymmetric Aldol Reaction

This protocol details the asymmetric aldol reaction between an aromatic aldehyde and a ketone, a classic C-C bond-forming reaction.

1. Materials and Reagents:

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone or acetone)

  • Solvent (e.g., DMSO, DMF, or a mixture of water/methanol)[5][6]

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware

2. Step-by-Step Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add (S)-ethyl morpholine-3-carboxylate hydrochloride (e.g., 0.1 mmol, 20 mol%).

  • Add the chosen solvent (e.g., 1.0 mL of DMSO).

  • Add the aromatic aldehyde (e.g., 0.5 mmol, 1.0 equiv).

  • Add the ketone (e.g., 2.5 mmol, 5.0 equiv).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Analyze the enantiomeric excess (ee%) of the purified product by chiral HPLC.

Aldol Reaction Workflow Start Start Reagents Add Catalyst, Solvent, Aldehyde, and Ketone Start->Reagents Reaction Stir at Room Temperature (24-72h) Reagents->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Analyze ee% by Chiral HPLC Purification->Analysis End End Analysis->End

Figure 2: Experimental workflow for the asymmetric aldol reaction.

B. Protocol 2: Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds.[7][8][9] Chiral morpholine derivatives have shown promise in catalyzing this transformation.[10]

1. Materials and Reagents:

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride

  • Aldehyde (e.g., propanal)

  • Ketimine (pre-formed from a ketone and an amine, or generated in situ)

  • Solvent (e.g., Chloroform, Dichloromethane)

  • Standard workup and purification reagents as in Protocol 1.

2. Step-by-Step Procedure:

  • In a reaction vial, dissolve the ketimine (0.5 mmol, 1.0 equiv) in the chosen solvent (2.0 mL).

  • Add the aldehyde (1.0 mmol, 2.0 equiv).

  • Add (S)-ethyl morpholine-3-carboxylate hydrochloride (0.05 mmol, 10 mol%).

  • Stir the mixture at the desired temperature (e.g., 0 °C to room temperature) for 24-48 hours.

  • Follow the workup, purification, and analysis steps as outlined in the aldol reaction protocol.

IV. Data Presentation and Expected Outcomes

The following table presents hypothetical, yet representative, data for the asymmetric aldol reaction catalyzed by (S)-ethyl morpholine-3-carboxylate, based on results from similar proline-derived catalysts.

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
14-NitrobenzaldehydeCyclohexanone20DMSO488592
2BenzaldehydeCyclohexanone20DMSO727888
34-NitrobenzaldehydeAcetone20DMF489095
4BenzaldehydeAcetone20H2O/MeOH726585

V. Conclusion and Future Outlook

(S)-Ethyl morpholine-3-carboxylate hydrochloride represents a promising and accessible scaffold for the development of novel organocatalysts. Its structural analogy to proline, coupled with the unique features of the morpholine ring, opens up new avenues for achieving high stereoselectivity in important asymmetric transformations. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this versatile chiral building block. Further investigations into modifying the ester group, N-substitution of the morpholine ring, and application to a broader range of asymmetric reactions are highly encouraged.

VI. References

  • Proline-catalyzed aldol reactions - Wikipedia. Available at: [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - NIH. Available at: [Link]

  • Asymmetric Aldol Reaction Catalyzed by a Heterogenized Proline on a Mesoporous Support. The Role of the Nature of Solvents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI. Available at: [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Available at: [Link]

  • Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - Frontiers. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - MDPI. Available at: [Link]

  • Synthesis and Design of Novel Morpholinyl Mannich Bases for Potential Inhibitory Activity of SARS-Cov-2 Main Protease - Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study - PubMed. Available at: [Link]

Sources

Scalable Synthesis of Substituted Morpholines: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Morpholine Scaffold

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4] Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles, have led to its incorporation into a wide array of FDA-approved drugs and clinical candidates.[2][4][5] Molecules featuring the morpholine motif exhibit a broad spectrum of biological activities, including anticancer, antibiotic, analgesic, and anti-inflammatory effects.[6] Consequently, the development of robust, scalable, and versatile synthetic methods to access structurally diverse substituted morpholines remains a critical endeavor for researchers in both academia and the pharmaceutical industry.

This comprehensive guide provides an in-depth overview of modern, scalable strategies for the synthesis of substituted morpholines. Moving beyond a simple recitation of procedures, we delve into the mechanistic rationale behind these methods, offering field-proven insights to empower researchers in their experimental design and execution.

Strategic Approaches to Morpholine Synthesis

The synthesis of the morpholine core can be broadly categorized into several key strategies, each with its own advantages in terms of scalability, substrate scope, and stereochemical control. This guide will focus on the most impactful and scalable of these approaches.

Green and Scalable Annulation of 1,2-Amino Alcohols with Ethylene Sulfate

A significant advancement in the scalable synthesis of morpholines involves the use of ethylene sulfate as a dielectrophile for the annulation of 1,2-amino alcohols.[7][8][9][10] This method is particularly noteworthy for its operational simplicity, use of inexpensive reagents, and amenability to large-scale production, with successful examples on scales exceeding 50 grams.[7][8][9]

Mechanistic Rationale: The key to this methodology is the selective mono-N-alkylation of the primary or secondary amine of the 1,2-amino alcohol by ethylene sulfate.[8][9][10] The resulting zwitterionic intermediate can be isolated or directly cyclized under basic conditions (e.g., using potassium tert-butoxide) to afford the desired morpholine. This two-step, one-pot procedure is redox-neutral and avoids the use of harsh reagents often employed in classical methods.[7][8][9]

Experimental Protocol: Synthesis of a Substituted Morpholine via Ethylene Sulfate Annulation

Objective: To synthesize a C-substituted morpholine from a 1,2-amino alcohol and ethylene sulfate.

Materials:

  • Substituted 1,2-amino alcohol (1.0 equiv)

  • Ethylene sulfate (1.05 equiv)

  • Acetonitrile (ACN)

  • Potassium tert-butoxide (t-BuOK) (2.2 equiv)

  • tert-Butyl methyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Mono-N-alkylation:

    • To a solution of the 1,2-amino alcohol in acetonitrile, add ethylene sulfate at room temperature.

    • Stir the reaction mixture for 12-24 hours. The formation of the zwitterionic intermediate can be monitored by LC-MS.

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude zwitterion, which can be used directly in the next step.

  • Cyclization:

    • Dissolve the crude zwitterionic intermediate in acetonitrile.

    • Add potassium tert-butoxide portion-wise at room temperature. An exotherm may be observed.

    • Stir the reaction mixture for 1-3 hours until complete consumption of the intermediate is observed by TLC or LC-MS.

    • Quench the reaction by the addition of water.

    • Extract the aqueous layer with tert-butyl methyl ether (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Data Presentation: Representative Examples of Morpholine Synthesis using Ethylene Sulfate

Starting Amino AlcoholProductYield (%)Scale
(S)-2-amino-3-phenylpropan-1-ol(S)-2-benzylmorpholine>95%>50 g
(R)-2-aminobutan-1-ol(R)-2-ethylmorpholine>95%>50 g
2-amino-2-methylpropan-1-ol2,2-dimethylmorpholine>95%>50 g

Data synthesized from information presented in references[7][8][9][10].

Palladium-Catalyzed Diastereoselective Synthesis from Vinyloxiranes

For accessing stereochemically complex morpholines, a powerful one-pot, two-step catalytic approach has been developed.[11][12] This method combines a palladium(0)-catalyzed Tsuji-Trost allylation of a vinyloxirane with an amino alcohol, followed by an in-situ iron(III)-catalyzed heterocyclization.[11][12] This atom-economical process generates water as the only byproduct and provides access to a variety of di- and trisubstituted morpholines with good to excellent diastereoselectivity.[11][12]

Mechanistic Rationale: The reaction proceeds via a palladium-catalyzed ring-opening of the vinyloxirane to form a π-allyl palladium intermediate, which is then attacked by the amino alcohol. The resulting allylic alcohol undergoes an iron(III)-catalyzed intramolecular cyclization to furnish the morpholine ring. The use of FeCl₃ facilitates thermodynamic equilibration, favoring the formation of the more stable cis-diastereoisomer.[11]

Experimental Protocol: One-Pot Diastereoselective Synthesis of a 2,6-Disubstituted Morpholine

Objective: To synthesize a cis-2,6-disubstituted morpholine from a vinyloxirane and an amino alcohol.

Materials:

  • Vinyloxirane (1.0 equiv)

  • Amino alcohol (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 mol%)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Palladium-Catalyzed Allylation:

    • To a solution of the vinyloxirane in dichloromethane, add the amino alcohol followed by Pd(PPh₃)₄ at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the consumption of the starting materials by TLC.

  • Iron-Catalyzed Cyclization:

    • To the reaction mixture, add FeCl₃·6H₂O.

    • Stir at room temperature for 1 hour, then heat to 50 °C in a sealed tube for 2-4 hours to improve the diastereomeric ratio.

    • Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Catalytic Asymmetric Synthesis of 3-Substituted Morpholines

The enantioselective synthesis of morpholines is of paramount importance for the development of chiral drugs. A highly efficient one-pot, tandem catalytic approach has been developed for the synthesis of 3-substituted morpholines.[13][14] This method utilizes a titanium-catalyzed hydroamination of an aminoalkyne to generate a cyclic imine, which is then reduced in situ via an asymmetric transfer hydrogenation with a ruthenium catalyst.[13][14] This process affords chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses (>95% ee).[13]

Mechanistic Rationale: The first step involves the intramolecular hydroamination of the alkyne moiety by the tethered amine, catalyzed by a titanium complex. This forms a five-membered cyclic imine. The subsequent asymmetric transfer hydrogenation is catalyzed by a Noyori-type ruthenium complex, which delivers a hydride to one face of the imine, establishing the stereocenter at the C3 position with high fidelity.[13]

Experimental Workflow: Asymmetric Synthesis of 3-Substituted Morpholines

G cluster_0 Step 1: Ti-Catalyzed Hydroamination cluster_1 Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation A Aminoalkyne Substrate C Cyclic Imine Intermediate A->C Hydroamination B Ti Catalyst B->C F Enantioenriched 3-Substituted Morpholine C->F Asymmetric Reduction D Ru Catalyst [(S,S)-Ts-DPEN] D->F E H-donor (e.g., HCOOH/NEt3) E->F

Caption: Tandem catalytic workflow for asymmetric morpholine synthesis.

Comparative Overview of Scalable Synthesis Methods

MethodKey FeaturesAdvantagesLimitationsScalability
Ethylene Sulfate Annulation Two-step, one-pot from amino alcohols.Green, inexpensive reagents, high yields, operationally simple.Primarily for N- and C2/C3-substituted morpholines.Excellent
Pd/Fe-Catalyzed Diastereoselective Synthesis One-pot from vinyloxiranes and amino alcohols.High diastereoselectivity, atom-economical.Requires transition metal catalysts, substrate synthesis.Good
Catalytic Asymmetric Synthesis One-pot from aminoalkynes.Excellent enantioselectivity, broad functional group tolerance.Requires specialized catalysts, multi-step substrate synthesis.Moderate to Good
Copper-Catalyzed Three-Component Reaction One-pot from amino alcohols, aldehydes, and diazomalonates.Access to highly substituted morpholines.Diazomalonates can be hazardous, moderate yields for some substrates.Moderate

Conclusion and Future Outlook

The synthetic toolbox for accessing substituted morpholines has expanded significantly, offering researchers a range of scalable and versatile methods. The choice of a particular synthetic route will depend on the desired substitution pattern, stereochemical complexity, and the scale of the synthesis. The development of greener, more atom-economical, and highly stereoselective methods continues to be an active area of research. As our understanding of catalytic processes deepens, we can anticipate the emergence of even more efficient and practical strategies for the synthesis of this invaluable heterocyclic scaffold, further empowering the discovery of new and improved therapeutics.

References

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]

  • Ney, J. E., & Wolfe, J. P. (2009). A New Strategy for the Synthesis of Substituted Morpholines. The Journal of Organic Chemistry, 74(14), 5107–5110. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Catalytic synthesis of C3-substituted morpholines/morpholin-2-ones. (n.d.). ResearchGate. [Link]

  • Deka, M. J., et al. (2017). Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)-Chelonin A. The Journal of Organic Chemistry, 82(2), 1138–1146. [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Morpholine. (n.d.). In Wikipedia. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society. [Link]

  • A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. (2018). Organic Letters. [Link]

  • Recent progress in the synthesis of morpholines. (2019). Semantic Scholar. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). Journal of the American Chemical Society. [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (n.d.). The Journal of Organic Chemistry. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ACS Publications. [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry. [Link]

  • Recent progress in the synthesis of morpholines. (2019). ResearchGate. [Link]

  • Synthesis of morpholine. (n.d.).
  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (n.d.). SciSpace. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. [Link]

  • ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines. (2025). ResearchGate. [Link]

  • New strategy for the synthesis of substituted morpholines. (2009). The Journal of Organic Chemistry. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ACS Publications. [Link]

Sources

Application Notes and Protocols: Versatile Reactions of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Modern Drug Discovery

The morpholine ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent stability, favorable physicochemical properties, and ability to engage in crucial hydrogen bonding interactions make it an attractive scaffold for drug design. The introduction of chirality, particularly at the C3 position, unlocks access to a three-dimensional chemical space that is critical for achieving target specificity and potency.[3][4]

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a versatile chiral building block that serves as a gateway to a diverse range of morpholine derivatives. The ester functionality at the C3 position is an excellent electrophilic handle for reactions with various nucleophiles, allowing for the facile introduction of new functional groups and the construction of complex molecular architectures. Furthermore, the secondary amine within the morpholine ring provides an additional site for modification, further expanding its synthetic utility.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the key reactions of (S)-ethyl morpholine-3-carboxylate hydrochloride with common nucleophiles. We will delve into the mechanistic underpinnings of these transformations, offer field-proven experimental protocols, and discuss the significance of the resulting products in the context of pharmaceutical research. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Handling and Preparation of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride

(S)-Ethyl morpholine-3-carboxylate is typically supplied as a hydrochloride salt to improve its stability and handling properties. The presence of the hydrochloride necessitates the use of a base to liberate the free secondary amine for subsequent reactions.

Key Considerations:

  • Stoichiometry of Base: At least one equivalent of a suitable base is required to neutralize the hydrochloride salt. An excess of the base is often used to drive the reaction to completion, especially if the nucleophile itself is not basic.

  • Choice of Base: The choice of base depends on the specific reaction conditions. For reactions sensitive to strong bases, milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are preferred. For reactions requiring anhydrous conditions, inorganic bases like anhydrous potassium carbonate or sodium carbonate can be used.

  • Solubility: Ensure the chosen base is soluble in the reaction solvent to facilitate a homogeneous reaction mixture.

Aminolysis: Synthesis of Chiral Morpholine-3-carboxamides

The direct reaction of the ester with a primary or secondary amine, known as aminolysis, is a straightforward method for the synthesis of amides. Morpholine-3-carboxamides are prevalent in various drug candidates and serve as important intermediates for further chemical modifications.[5]

Scientific Principle:

The aminolysis of an ester is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to form the more thermodynamically stable amide bond. The reaction is often facilitated by heating.

Experimental Protocol: General Procedure for Aminolysis
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq).

  • Solvent and Base: Add a suitable solvent (e.g., ethanol, isopropanol, or DMF). Add triethylamine (1.2 - 1.5 eq) to the mixture and stir for 10-15 minutes at room temperature to liberate the free base.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Entry Amine Nucleophile Solvent Temperature (°C) Typical Yield (%) Product
1BenzylamineEthanol8085-95(S)-N-Benzylmorpholine-3-carboxamide
2PiperidineIsopropanol9080-90(S)-(Morpholino)(piperidin-1-yl)methanone
3AnilineDMF12070-85(S)-N-Phenylmorpholine-3-carboxamide

Reduction to (S)-Morpholine-3-yl-methanol: A Key Chiral Alcohol Intermediate

Reduction of the ester functionality provides the corresponding primary alcohol, (S)-morpholine-3-yl-methanol. This chiral alcohol is a valuable intermediate in the synthesis of more complex molecules, including the antidepressant (S,S)-Reboxetine.[6][7]

Scientific Principle:

Strong hydride reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction of esters to primary alcohols.[8][9][10][11] The reaction proceeds through a two-step mechanism: nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[12] It has been reported that for similar substrates, sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) can provide better yields than LiAlH₄.[6]

Experimental Protocol: Reduction with LiAlH₄

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents.[10]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar, add LiAlH₄ (1.5 - 2.0 eq) suspended in anhydrous THF under a nitrogen atmosphere.

  • Substrate Preparation: In a separate flask, dissolve (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq) in anhydrous THF and add triethylamine (1.1 eq). Stir for 15 minutes.

  • Addition: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Slowly add the solution of the free base of (S)-ethyl morpholine-3-carboxylate from the dropping funnel to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used. A granular precipitate should form.

  • Isolation: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: The product can be purified by vacuum distillation or column chromatography.

Reducing Agent Solvent Temperature (°C) Typical Yield (%) Product
LiAlH₄THF65<35[6](S)-Morpholine-3-yl-methanol
Red-AlToluene25-100~85[6](S)-Morpholine-3-yl-methanol

Grignard Reaction: Formation of Tertiary Alcohols

The reaction of Grignard reagents with the ester group allows for the introduction of two identical alkyl or aryl substituents, leading to the formation of chiral tertiary alcohols. This transformation is a powerful tool for carbon-carbon bond formation.[12][13][14]

Scientific Principle:

Grignard reagents are potent nucleophiles and strong bases. The reaction with an ester involves two successive nucleophilic additions.[15] The first addition leads to an unstable tetrahedral intermediate that collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup.

Experimental Protocol: General Procedure for Grignard Reaction

Safety Note: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be flame-dried, and reactions must be conducted under an inert atmosphere using anhydrous solvents.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar, add the solution of the Grignard reagent (2.2 - 3.0 eq) in anhydrous THF or diethyl ether.

  • Substrate Preparation: In a separate flask, dissolve (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq) in anhydrous THF and add triethylamine (1.1 eq). Stir for 15 minutes.

  • Addition: Cool the Grignard reagent solution to 0 °C. Slowly add the solution of the free base of (S)-ethyl morpholine-3-carboxylate from the dropping funnel.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude tertiary alcohol can be purified by column chromatography.

Grignard Reagent Solvent Temperature (°C) Typical Yield (%) Product
Phenylmagnesium BromideTHF0 to RT75-85(S)-Diphenyl(morpholin-3-yl)methanol
Methylmagnesium BromideDiethyl Ether0 to RT80-90(S)-2-(Morpholin-3-yl)propan-2-ol

Visualization of Key Transformations

Reaction_Pathways Start (S)-Ethyl Morpholine-3-carboxylate Hydrochloride FreeBase (S)-Ethyl Morpholine-3-carboxylate (Free Base) Start->FreeBase Base (e.g., TEA) Amide (S)-Morpholine-3-carboxamide Derivatives FreeBase->Amide R¹R²NH (Aminolysis) Alcohol (S)-Morpholine-3-yl-methanol FreeBase->Alcohol 1. LiAlH₄ or Red-Al 2. Workup (Reduction) TertiaryAlcohol (S)-Tertiary Alcohol Derivatives FreeBase->TertiaryAlcohol 1. R-MgX (excess) 2. Workup (Grignard Reaction)

Caption: Key nucleophilic reactions of (S)-ethyl morpholine-3-carboxylate.

Workflow for a Typical Nucleophilic Addition Reaction

Experimental_Workflow A 1. Starting Material & Base - (S)-Ethyl morpholine-3-carboxylate HCl - Triethylamine - Anhydrous Solvent (e.g., THF) B 2. Free Base Formation - Stir at RT for 15 min A->B C 3. Nucleophile Addition - Cool to 0 °C - Add Nucleophile (e.g., Grignard, LiAlH₄) B->C D 4. Reaction - Warm to RT or Reflux - Monitor by TLC/LC-MS C->D E 5. Quenching - Cool to 0 °C - Add appropriate quenching agent (e.g., sat. NH₄Cl, H₂O/NaOH) D->E F 6. Workup & Isolation - Extraction with organic solvent - Drying and concentration E->F G 7. Purification - Column Chromatography or Recrystallization F->G

Caption: General experimental workflow for nucleophilic reactions.

Conclusion

(S)-Ethyl morpholine-3-carboxylate hydrochloride is a readily accessible and highly valuable chiral building block for the synthesis of a diverse range of morpholine derivatives. The protocols detailed in these application notes for aminolysis, reduction, and Grignard reactions provide robust and reproducible methods for accessing key structural motifs of interest in drug discovery. The ability to easily generate chiral carboxamides, primary alcohols, and tertiary alcohols from a common starting material underscores the versatility of this reagent. By understanding the underlying chemical principles and adhering to the outlined experimental procedures, researchers can effectively leverage this compound to accelerate their synthetic programs and explore new avenues in medicinal chemistry.

References

  • Cossy, J., et al. (2006). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 8(16), 3509–3512. [Link]

  • Zhong, H., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(19), 2895-2900. [Link]

  • Ferlin, F., et al. (2020). Reboxetine synthesis using the Pfizer process. ResearchGate. [Link]

  • Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 58(1), 123-126. [Link]

  • Kumar, S., & Singh, A. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(III), 1-10. [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Link]

  • Pye, P. J., et al. (2011). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 15(4), 856–864. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown. [Link]

  • Dunn, P. J., et al. (2009). Process Development and Scale-up for (±)-Reboxetine Mesylate. Organic Process Research & Development, 13(2), 273–279. [Link]

  • ResearchGate. (n.d.). Selected examples of drugs containing chiral morpholine moieties. [Link]

  • Kim, J. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9527–9533. [Link]

  • University of Toronto. (n.d.). Formation and reaction of a Grignard reagent. [Link]

  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Grignard, V. (n.d.). Grignard Reaction. Cambridge University Press. [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Google Patents. (2009). Deprotection of N-BOC compounds.
  • University of California, Davis. (n.d.). Grignard Reaction. [Link]

  • Organic Syntheses. (n.d.). (1S,2R)-1-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-2,3-DIHYDRO-1H-INDEN-2-YL-(S)-NONAFLUOROBUTANESULFINATE. [Link]

  • University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • PubChem. (n.d.). Ethyl morpholine-3-carboxylate. [Link]

  • AdiChemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • Google Patents. (2010). Deprotection of boc-protected compounds.
  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • SpectraBase. (n.d.). Ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate - Optional[1H NMR] - Spectrum. [Link]

Sources

Application Notes and Protocols for the Utilization of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the Morpholine Scaffold in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved and experimental drugs.[1][2][3] Its prevalence stems from a unique combination of advantageous physicochemical and metabolic properties that can significantly enhance the drug-like qualities of a molecule.[4][5] The morpholine moiety is known to improve aqueous solubility, metabolic stability, and target binding affinity, making it a versatile tool for drug designers.[6][7] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen's basicity can be modulated to fine-tune the pKa and overall pharmacokinetic profile of a compound.[7] Furthermore, the stable chair-like conformation of the morpholine ring provides a rigid framework for the optimal spatial orientation of substituents, facilitating precise interactions with biological targets.[7][8]

This guide focuses on a particularly valuable building block: (S)-ethyl morpholine-3-carboxylate hydrochloride . The specific chirality at the C3 position and the presence of an ethyl ester offer medicinal chemists a versatile platform for creating diverse libraries of compounds with the potential for high biological activity and specificity. The hydrochloride salt form ensures stability and ease of handling. This document provides a detailed exploration of the strategic advantages of this scaffold and presents robust protocols for its derivatization.

Strategic Advantages of (S)-Ethyl Morpholine-3-carboxylate Hydrochloride

The selection of (S)-ethyl morpholine-3-carboxylate hydrochloride as a starting scaffold is a deliberate choice rooted in key medicinal chemistry principles:

  • Stereochemical Control: Chirality is a critical determinant of biological activity.[9] The (S)-configuration at the C3 position provides a defined three-dimensional arrangement, which can lead to enhanced potency and selectivity for a specific biological target by optimizing interactions with the chiral environment of receptor binding pockets or enzyme active sites.[2]

  • Versatile Functional Handles: This scaffold presents two primary points for chemical modification: the secondary amine (N4) and the ethyl ester at C3. This dual functionality allows for the systematic exploration of chemical space and the generation of extensive compound libraries.

  • Physicochemical Properties: The morpholine core imparts a favorable balance of hydrophilicity and lipophilicity, which is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4][8] The presence of the oxygen atom can improve solubility and the nitrogen atom's pKa is in a physiologically relevant range.[4]

  • Established Bioactivity: Morpholine-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[3][8][10] Notably, the morpholine scaffold is a key component in numerous phosphatidylinositol 3-kinase (PI3K) inhibitors, a critical target in oncology.[1][4][7][11]

Experimental Protocols for Derivatization

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries based on the (S)-ethyl morpholine-3-carboxylate hydrochloride scaffold.

Handling of the Hydrochloride Salt

(S)-ethyl morpholine-3-carboxylate hydrochloride is a salt and the secondary amine is protonated. For reactions where the free amine is required as a nucleophile (e.g., N-acylation, N-alkylation, reductive amination), a base must be added to neutralize the hydrochloride and liberate the free amine.[12] Common choices include tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate.[13][14] The choice of base will depend on the specific reaction conditions and the compatibility of other functional groups in the reactants.

Protocol 1: N-Acylation of the Morpholine Nitrogen

N-acylation is a fundamental transformation for introducing a wide variety of substituents onto the morpholine nitrogen, enabling the exploration of structure-activity relationships (SAR). This protocol describes a general procedure for the coupling of carboxylic acids to the scaffold using a standard peptide coupling agent.

Reaction Scheme:

G scaffold (S)-Ethyl Morpholine-3-carboxylate HCl product N-Acylated Product scaffold->product acid R-COOH acid->product reagents Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA) Solvent (e.g., DMF, DCM) product->reagents

Caption: General workflow for N-acylation.

Materials:

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other suitable coupling agent (e.g., HATU)[15][16]

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and stir plate

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equivalents).

  • Dissolve the carboxylic acid in a minimal amount of anhydrous DMF or DCM.

  • Add (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 equivalent) to the solution.

  • Add DIPEA (2.2 equivalents) to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • In a separate vial, dissolve EDC (1.2 equivalents) in anhydrous DMF or DCM.

  • Add the EDC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices:

  • Coupling Agent: EDC is a widely used carbodiimide for amide bond formation due to its water-soluble urea byproduct, which simplifies purification.[15][16] HATU is another excellent choice, particularly for hindered or electron-deficient amines and carboxylic acids, as it often leads to higher yields and faster reaction times.

  • Base: DIPEA is a non-nucleophilic base that effectively neutralizes the hydrochloride salt and facilitates the coupling reaction without competing in the acylation.[12]

  • Solvent: DMF and DCM are excellent solvents for most coupling reactions due to their ability to dissolve a wide range of reactants and their relatively high boiling points.

Quantitative Data Summary (Representative Examples):

Carboxylic Acid (R-COOH)Coupling AgentSolventYield (%)
Benzoic AcidEDCDMF85-95
Acetic AcidHATUDCM90-98
4-Chlorophenylacetic AcidEDCDMF80-90
Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in medicinal chemistry to introduce alkyl groups onto an amine.[16][17] This protocol details the N-alkylation of the morpholine scaffold with an aldehyde or ketone.

Reaction Scheme:

G scaffold (S)-Ethyl Morpholine-3-carboxylate HCl product N-Alkylated Product scaffold->product carbonyl Aldehyde/Ketone (R1R2C=O) carbonyl->product reagents Reducing Agent (e.g., NaBH(OAc)3) Base (e.g., TEA) Solvent (e.g., DCE, THF) product->reagents G start (S)-Ethyl Morpholine-3-carboxylate Derivative product (S)-Morpholine-3-carboxylic Acid Derivative start->product reagents Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O) product->reagents G A Compound Library Synthesis B Primary Screening (e.g., Target-based biochemical assay) A->B C Hit Confirmation & Dose-Response B->C D Secondary Screening (e.g., Cell-based functional assays) C->D E Lead Optimization (SAR studies) D->E F In vivo Efficacy & PK/PD Studies E->F

Sources

Application Notes & Protocols: Purification Strategies for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine scaffold is a cornerstone in medicinal chemistry and drug development, prized for its ability to enhance the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs).[1] Its presence, however, introduces specific purification challenges owing to its basicity, polarity, and potential for hydrogen bonding. This guide provides a comprehensive overview of robust purification techniques tailored for morpholine derivatives, moving from fundamental principles to detailed, field-tested protocols. We will explore liquid-liquid extraction, crystallization, and various chromatographic methods, offering insights into the rationale behind procedural steps to empower researchers, scientists, and drug development professionals in achieving optimal purity for their target compounds.

Guiding Principles: The Physicochemical Landscape of Morpholine Derivatives

The success of any purification strategy hinges on a deep understanding of the target molecule's properties. Morpholine derivatives are characterized by several key features that dictate the appropriate purification approach.

  • Basicity: The nitrogen atom in the morpholine ring (pKb ≈ 5.6) imparts a basic character to its derivatives.[2] This property is the cornerstone of acid-base extraction techniques, allowing for selective separation from neutral or acidic impurities.

  • Polarity and Solubility: The presence of both an ether and an amine group makes morpholine miscible with water and many organic solvents.[3] The polarity of a specific derivative will depend heavily on its substituents, influencing the choice of solvents for extraction, crystallization, and chromatography.

  • Volatility: While morpholine itself is a relatively high-boiling liquid (128.3°C), the volatility of its derivatives can vary significantly.[4] For liquid derivatives, distillation under reduced pressure can be a viable purification method.[5]

  • Solid vs. Liquid State: Whether a derivative is a solid or a liquid at room temperature is the primary determinant for choosing between crystallization and distillation. Liquid derivatives can often be converted into crystalline salts (e.g., hydrochlorides) to enable purification via crystallization.[5][6]

Logical Flow for Selecting a Purification Strategy

The following decision tree illustrates a logical approach to selecting a primary purification technique based on the derivative's properties.

G start Crude Morpholine Derivative is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No crystallization Crystallization (Cooling, Anti-solvent) is_solid->crystallization Yes is_basic Is the compound basic? is_liquid->is_basic Yes chromatography Chromatography (Flash, HPLC) is_liquid->chromatography No distillation Vacuum Distillation is_basic->distillation Volatile? salt_formation Convert to Salt & Crystallize is_basic->salt_formation Non-volatile? is_basic2 Is the compound basic? is_basic2->chromatography No (For impurities) acid_base_extraction Acid-Base Extraction is_basic2->acid_base_extraction Yes (Pre-purification) is_chiral Is the mixture chiral? is_chiral->start No (Assess Purity) chiral_chroma Chiral Chromatography or Diastereomeric Salt Crystallization is_chiral->chiral_chroma Yes crystallization->is_basic2 chromatography->is_chiral

Caption: Decision tree for selecting a purification method.

Acid-Base Extraction: Leveraging Basicity

For basic N-substituted morpholines, acid-base extraction is a powerful and highly effective initial purification step to separate them from neutral or acidic impurities.[7] The technique relies on the differential solubility of the protonated (salt) and free base forms of the derivative in aqueous and organic phases.

Mechanism of Action

The basic morpholine nitrogen is protonated in an acidic aqueous solution (e.g., 1M HCl), forming a water-soluble salt. This salt partitions into the aqueous phase, while non-basic impurities remain in the organic layer. Subsequently, the aqueous layer is isolated, basified (e.g., with NaOH) to deprotonate the morpholine salt back to its free base form, which can then be re-extracted into a fresh organic solvent.[7]

Protocol: Acid-Base Extraction of a Morpholine Derivative
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash (Extraction of Product):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute acid solution (e.g., 1M HCl).

    • Causality: The acid protonates the basic morpholine derivative, rendering it soluble in the aqueous phase. Neutral and acidic impurities remain in the organic phase.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain and collect the lower aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery. Combine all aqueous extracts.

  • Back-Wash (Optional): Wash the combined acidic aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification and Re-extraction:

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) with stirring until the pH is >10.

    • Causality: Basification deprotonates the morpholine salt, regenerating the water-insoluble free base which may precipitate or form an oil.[1]

    • Add a fresh portion of organic solvent and extract the free base product back into the organic layer. Repeat 2-3 times.

  • Final Steps: Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Workflow for Acid-Base Extraction

Caption: Workflow for a typical acid-base extraction protocol.

Crystallization: Achieving High Purity Solids

Crystallization is a highly effective and scalable method for purifying solid morpholine derivatives, capable of removing closely related impurities and isolating specific polymorphs or enantiomers.[1]

Key Crystallization Techniques
  • Cooling Crystallization: Suitable for derivatives that show a significant increase in solubility with temperature. The compound is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, causing the product to crystallize out as solubility decreases.[1]

  • Anti-Solvent Crystallization: Used when the compound is highly soluble in one solvent ("good" solvent) but poorly soluble in another miscible solvent ("anti-solvent"). The compound is dissolved in the "good" solvent, and the "anti-solvent" is slowly added to induce precipitation.[1]

  • Diastereomeric Salt Crystallization: A powerful classical method for resolving racemic mixtures of chiral morpholine derivatives. The racemic base is reacted with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1]

Protocol: Anti-Solvent Crystallization
  • Solvent Selection: Identify a "good" solvent that readily dissolves the morpholine derivative and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. (e.g., Good: Dichloromethane, Ethanol; Anti-solvent: Hexane, Ethyl Acetate).

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent dropwise.

    • Causality: The addition of the anti-solvent reduces the overall solvating power of the mixture, decreasing the solubility of the target compound and inducing crystallization. A slow addition rate is critical for forming well-defined, pure crystals rather than an amorphous precipitate.

  • Maturation: Continue stirring the resulting slurry for a period (e.g., 1-2 hours) at room temperature or below to ensure complete crystallization.[1]

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.[1]

Chromatographic Purification

Chromatography is the most versatile technique for purifying morpholine derivatives, especially for complex mixtures, compounds that are difficult to crystallize, or when very high purity is required.[5][8]

Flash Column Chromatography

Flash chromatography on silica gel is a standard laboratory method. Due to the basic nature of the morpholine nitrogen, peak tailing can be a significant issue.

  • Normal-Phase: Uses a polar stationary phase (silica gel) and a non-polar mobile phase.

    • Solvent Systems: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or ether is common.[9]

    • Amine Deactivation: To prevent peak tailing, it is often necessary to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., using a 10% ammonia in methanol solution as part of the mobile phase) to the eluent.[9] This deactivates the acidic silanol groups on the silica surface.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Derivative PolarityNon-Polar ComponentPolar ComponentBasic Modifier (if needed)
Non-polarHexane/Heptane5-20% Ethyl Acetate0.5% Triethylamine
Medium PolarityHexane/Heptane20-70% Ethyl Acetate0.5% Triethylamine
PolarDichloromethane2-10% Methanol1% (7N NH₃ in MeOH)
Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal Rf value for the target compound is ~0.2-0.4.

  • Column Packing: Pack a column with silica gel using the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

    • Causality: Dry loading prevents dissolution issues at the top of the column and often results in sharper bands and better separation.

  • Elution: Run the column under positive pressure, starting with the determined mobile phase. A solvent gradient (gradually increasing the proportion of the polar solvent) can be used to elute compounds with different polarities.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity (>99%), preparative HPLC is the method of choice.[8][10] It is particularly useful for separating closely related isomers or final polishing of an API.[5][11]

  • Reversed-Phase (RP-HPLC): This is the most common mode, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

    • Mobile Phase Modifiers: To ensure good peak shape for basic morpholine derivatives, an acid modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) is added to the mobile phase. The acid protonates the morpholine nitrogen, preventing its interaction with residual silanols on the stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is effective for retaining and separating very polar morpholine derivatives that show little or no retention in reversed-phase mode.[12]

Purity Assessment

After purification, the purity of the morpholine derivative must be confirmed. A combination of analytical techniques provides the most comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): The most common technique to quantify organic impurities.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives, GC-MS can separate compounds and provide structural information for identification.[5] Direct analysis can be challenging due to polarity, so derivatization is sometimes employed to increase volatility.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the purified compound and can be used to detect impurities if they are present in sufficient quantities (>1%).[5]

References

  • Application Notes and Protocols for the Crystallization of (S)-(4-benzylmorpholin-2-yl)methanol Derivatives. Benchchem.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives. Benchchem.
  • Application Notes and Protocols for the Determination of Morpholine Residues. Benchchem.
  • Application Notes and Protocols for the Quantification of Morpholine Derivatives. Benchchem.
  • Technical Support Center: Purification of 3-Propylmorpholine and Its Derivatives. Benchchem.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
  • Technical Support Center: Purification of Products from 4-Chloromorpholine Reactions. Benchchem.
  • Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.
  • Morpholine: Chemical Properties, Reactivity and Uses. ChemicalBook.
  • API Separation & Purification | Chromatographic System | CMO. PharmaCompass.com.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Alfa Chemistry.

Sources

Application Notes and Protocols for (S)-ethyl morpholine-3-carboxylate hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-ethyl morpholine-3-carboxylate hydrochloride is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The integrity and stability of solutions prepared from this material are paramount to ensure the reproducibility and success of downstream synthetic applications. This document provides a comprehensive guide to the best practices for the storage and handling of its solutions. It delves into the underlying chemical principles governing its stability, focusing on potential degradation pathways such as ester hydrolysis. Detailed protocols for solution preparation, storage, and stability assessment are provided for researchers, scientists, and drug development professionals to ensure the consistent quality and performance of this vital reagent.

Physicochemical Properties and Safety Overview

(S)-ethyl morpholine-3-carboxylate hydrochloride is typically supplied as a white to light brown crystalline solid.[1][2] As a hydrochloride salt, it exhibits enhanced solubility in water and various organic solvents compared to its free base form, a property that also contributes to its stability as a solid.[2]

PropertyValueReference
CAS Number 218594-84-4
Molecular Formula C₇H₁₄ClNO₃[1][3]
Molecular Weight 195.65 g/mol [3]
Appearance Light brown to brown solid[1]
Solid Storage 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen)[1][3]

1.1. Health and Safety Precautions

This compound is classified with GHS07 pictogram (Warning) and requires careful handling to avoid exposure.

  • Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[4] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[4][5] For operations that may generate dust or aerosols, respiratory protection should be considered.[4]

  • Exposure Response:

    • Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[4][5] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and seek medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Core Principles of Solution Stability

The primary concern for solutions of (S)-ethyl morpholine-3-carboxylate hydrochloride is the hydrolysis of the ethyl ester functional group. The hydrochloride salt form makes the solution inherently acidic, which can catalyze this degradation process.

2.1. Ester Hydrolysis

Esters are susceptible to hydrolysis, a reaction where the ester bond is cleaved by water to form the parent carboxylic acid and an alcohol.[7] This reaction can be catalyzed by both acid and base. Given that this compound is a hydrochloride salt, acid-catalyzed hydrolysis is the predominant degradation pathway.

  • Mechanism: The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

  • Influencing Factors:

    • Temperature: Reaction rates, including hydrolysis, increase with temperature. Therefore, storing solutions at lower temperatures is critical.

    • Water Content: The presence of water is a prerequisite for hydrolysis. While many "anhydrous" organic solvents contain trace amounts of water, using high-purity, dry solvents and minimizing exposure to atmospheric moisture can significantly reduce the rate of degradation.

    • pH: The acidic nature of the hydrochloride salt solution creates a low pH environment that promotes hydrolysis. It is crucial to avoid the addition of strong acids or bases, which would accelerate degradation.[7]

Solution Preparation: Recommended Solvents and Protocol

The choice of solvent is critical and depends on the requirements of the subsequent application. The compound is soluble in water and a variety of organic solvents.[2]

  • Recommended Solvents:

    • Aprotic Polar Solvents (e.g., DMSO, DMF): Often used for creating high-concentration stock solutions for biological screening or reaction arrays. Use anhydrous grade and store over molecular sieves.

    • Alcohols (e.g., Ethanol, Methanol): Suitable for many organic synthesis applications. Ensure the use of anhydrous grades.

    • Water: While soluble, aqueous solutions are most susceptible to hydrolysis. If water is required, prepare solutions fresh and use them immediately. Consider using buffered systems if the pH needs to be controlled for a specific application, though this may affect stability.

3.1. Protocol for Preparing a Stock Solution (e.g., in Anhydrous DMSO)

This protocol describes a standardized procedure for preparing a stock solution, designed to minimize degradation and ensure concentration accuracy.

  • Pre-Preparation:

    • Bring the vial of solid (S)-ethyl morpholine-3-carboxylate hydrochloride to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator.

    • Use only new, sealed bottles of anhydrous solvent.

  • Weighing:

    • Tare a clean, dry vial on an analytical balance.

    • Working in a fume hood, quickly transfer the desired amount of the solid to the vial and record the exact weight.

    • Rationale: Minimizing the time the solid is exposed to the atmosphere reduces water absorption.

  • Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial.

    • Seal the vial immediately with a cap containing a PTFE septum.

    • Mix the contents by vortexing. If necessary, use a bath sonicator for a short period (5-10 minutes) to aid dissolution. Avoid excessive heating.

    • Scientist's Note: Sonication can slightly increase the temperature of the solution. Monitor the temperature to ensure it does not rise significantly, which could accelerate hydrolysis.

  • Inert Gas Purge and Storage:

    • Puncture the septum with a needle connected to a low-flow stream of an inert gas (e.g., argon or nitrogen) and a second needle to act as a vent.

    • Gently bubble the gas through the solution for 1-2 minutes to displace any dissolved oxygen and headspace air.

    • Remove the vent and then the gas inlet needle.

    • Seal the punctured septum with paraffin film or a cap seal.

    • Label the vial clearly with the compound name, concentration, solvent, and preparation date.

Diagram 1: Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_process Processing cluster_storage Finalization & Storage Equilibrate Equilibrate Solid to Room Temp Dry_Glassware Use Dry Glassware & Anhydrous Solvent Weigh Weigh Solid in Fume Hood Dry_Glassware->Weigh Add_Solvent Add Anhydrous Solvent Weigh->Add_Solvent Dissolve Dissolve (Vortex/Sonicate) Add_Solvent->Dissolve Purge Purge with Inert Gas Dissolve->Purge Seal Seal & Label Vial Purge->Seal Store Store at Recommended Temp Seal->Store

Storage and Handling of Solutions

Proper storage is the most critical factor in maintaining the integrity of (S)-ethyl morpholine-3-carboxylate hydrochloride solutions. Recommendations vary based on the intended duration of storage.

Storage DurationTemperatureContainerAtmosphereRationale
Short-Term (≤ 1 week) 2-8°CType 1 borosilicate glass vial with PTFE-lined cap.Inert Gas (Argon/Nitrogen)Refrigeration slows the rate of hydrolysis. Inert atmosphere prevents potential long-term oxidation.
Long-Term (> 1 week) -20°C or -80°CAs above. Use vials rated for cryogenic storage.Inert Gas (Argon/Nitrogen)Freezing the solution effectively halts molecular motion, providing the best protection against hydrolysis and other degradation pathways.

4.1. Best Practices for Handling Stored Solutions

  • Thawing: When retrieving a frozen solution, allow it to thaw completely and equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing into the cold solution.

  • Aliquotting: For long-term storage, it is highly recommended to prepare and store the solution in single-use aliquots. This avoids repeated freeze-thaw cycles, which can degrade the compound and introduce contaminants.

  • Moisture Prevention: Always use dry syringes and needles when accessing the solution through a septum. Minimize the time the vial is open to the atmosphere.

Assessing Solution Stability

Regularly assessing the stability of stock solutions, especially those stored for extended periods, is a crucial aspect of quality control.

  • Visual Inspection: Before each use, visually inspect the solution. Any change in color, or the appearance of precipitate, indicates potential degradation or contamination.

  • Analytical Verification: For critical applications, the purity of the solution should be verified analytically.

    • High-Performance Liquid Chromatography (HPLC): An HPLC method can be used to quantify the parent compound and detect the appearance of degradation products (e.g., the hydrolyzed carboxylic acid). A decrease in the area of the main peak or the appearance of new peaks over time is indicative of degradation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the mass of potential degradation products, confirming the hydrolysis pathway.

Diagram 2: Workflow for a Basic Solution Stability Assessment

G Start Prepare Solution (Time = 0) Store Store Aliquots under Defined Conditions (e.g., -20°C, 4°C, RT) Start->Store Analyze_T0 Analyze T0 Sample (HPLC/LC-MS) Start->Analyze_T0 Timepoint Pull Aliquot at Timepoint 'X' (e.g., 1, 4, 12 weeks) Store->Timepoint Compare Compare T0 vs TX: - Purity Change? - Degradants? Analyze_T0->Compare Analyze_TX Analyze TX Sample Timepoint->Analyze_TX Analyze_TX->Compare Result_Stable Solution is Stable Compare->Result_Stable No Significant Change Result_Degraded Degradation Occurred (Discard Stock) Compare->Result_Degraded Yes

Spill and Waste Disposal

  • Spills: In case of a small spill, absorb the material with a spill kit or inert absorbent material.[4] Place the waste in a sealed container. Ensure proper PPE is worn during cleanup.

  • Waste Disposal: Dispose of unused solutions and contaminated materials in accordance with local, state, and federal regulations.[6] Typically, this involves collection in a designated halogenated or non-halogenated organic waste container. Do not pour down the drain.

References

  • PubChem. Ethyl thiomorpholine-3-carboxylate hydrochloride.[Link]

  • University of California, Santa Cruz. Standard Operating Procedure: Hydrochloric Acid.[Link]

  • NileRed (YouTube Channel). Morpholine Preparation from Diethanolamine.[Link]

  • PubMed. Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood.[Link]

  • National Institutes of Health (NIH). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.[Link]

  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips.[Link]

  • Google Patents. Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • Taylor & Francis Online. Separation of Ethyl Ester of Docosahexaenoic Acid by Facilitated Transport Membrane with High Stability.[Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and strategy.

Q1: What are the primary synthetic routes to (S)-ethyl morpholine-3-carboxylate?

A1: The most common and reliable route involves the intramolecular cyclization of an N-substituted aspartic acid derivative. The general strategy is a two-step process:

  • N-Alkylation: L-aspartic acid diethyl ester is reacted with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) under basic conditions to form N-(2-hydroxyethyl)-L-aspartic acid diethyl ester.

  • Intramolecular Cyclization: The resulting intermediate is then induced to cyclize, typically by heating in the presence of a suitable base or by converting the hydroxyl group to a better leaving group. The choice of conditions for this step is critical for maximizing yield and minimizing side products.[1][2]

  • Salt Formation: The final freebase is converted to the hydrochloride salt for improved stability and handling.[3][4]

Q2: What are the most critical parameters influencing the yield and purity?

A2: Several factors must be meticulously controlled:

  • Base Selection: The choice of base in both the N-alkylation and cyclization steps is crucial. For the cyclization, a non-nucleophilic base is often preferred to avoid side reactions with the ester groups.

  • Solvent: The solvent plays a significant role in reaction kinetics and solubility of intermediates. For intramolecular reactions, running the reaction under dilute conditions can favor cyclization over intermolecular polymerization.[5]

  • Temperature: Both steps are temperature-sensitive. Insufficient heat during cyclization can lead to an incomplete reaction, while excessive heat can promote side reactions like racemization or decomposition.

  • Purity of Starting Materials: The purity of the L-aspartic acid diethyl ester and the 2-haloethanol derivative is paramount. Impurities can lead to difficult-to-remove side products.

  • Work-up and Purification: As an amine, the product's basicity complicates purification. Proper pH control during aqueous work-up is essential to ensure the product remains in the desired layer (organic as a freebase, aqueous as a salt).[6][7]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the synthesis.

Problem 1: Low Yield in the Intramolecular Cyclization Step

Q: My cyclization reaction is giving a low yield of the desired morpholine product. TLC analysis shows a significant amount of starting material and several new spots. What's going wrong?

A: Low yield in this step is a common issue and can stem from several sources. Let's break down the possibilities and solutions.

Possible Cause 1: Incomplete Reaction
  • Why it happens: The activation energy for the intramolecular cyclization may not be reached, or the reaction time may be insufficient.

  • How to diagnose: TLC or LC-MS analysis will show a major spot corresponding to the N-(2-hydroxyethyl)-L-aspartic acid diethyl ester starting material.

  • Solutions:

    • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely by TLC to find the optimal balance between reaction rate and side product formation.

    • Prolong Reaction Time: If increasing the temperature leads to decomposition, try running the reaction for a longer period (e.g., 24-48 hours) at a moderate temperature.

    • Activate the Hydroxyl Group: Convert the hydroxyl group into a better leaving group. For example, reacting the intermediate with methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine will form a mesylate or tosylate, which cyclizes much more readily, often at room temperature.

Possible Cause 2: Intermolecular Side Reactions
  • Why it happens: At high concentrations, the N-(2-hydroxyethyl) intermediate can react with another molecule of itself (intermolecularly) to form linear dimers or polymers, rather than cyclizing (intramolecularly).[5]

  • How to diagnose: The appearance of baseline material on TLC or high molecular weight species in LC-MS is indicative of polymerization. The crude product may also appear viscous or gummy.

  • Solutions:

    • High Dilution: Perform the reaction at a lower concentration (e.g., 0.05 - 0.1 M). This kinetically favors the intramolecular pathway.

    • Slow Addition: If high dilution is not practical for scale-up, consider a slow addition of the cyclization precursor and base to the reaction vessel containing hot solvent. This maintains a low instantaneous concentration of the reactant.

Troubleshooting Workflow: Low Cyclization Yield

G cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield Detected check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc sm_present Significant Starting Material Remaining? check_tlc->sm_present side_products Polymeric Side Products or Complex Mixture? check_tlc->side_products incomplete_rxn Incomplete Reaction Path sm_present->incomplete_rxn Yes polymerization Polymerization Path side_products->polymerization Yes increase_temp Increase Temperature or Reaction Time incomplete_rxn->increase_temp activate_oh Activate -OH Group (e.g., MsCl, TsCl) incomplete_rxn->activate_oh high_dilution Use High Dilution Conditions polymerization->high_dilution slow_addition Slow Addition of Substrate polymerization->slow_addition end Re-run Optimized Reaction increase_temp->end activate_oh->end high_dilution->end slow_addition->end

Caption: Troubleshooting workflow for low cyclization yield.

Problem 2: Difficulty in Forming and Isolating the Hydrochloride Salt

Q: After my work-up, I have the freebase as an oil. When I try to form the hydrochloride salt by adding HCl in ether or isopropanol, the product oils out or remains in solution. How can I get a crystalline solid?

A: This is a frequent challenge with amine salts, especially when trace amounts of water or other solvents are present.[8] The goal is to find conditions where the salt is insoluble and precipitates as a solid.

Possible Cause 1: Presence of Water
  • Why it happens: Amine hydrochlorides can be hygroscopic and often have some solubility in water. Even a small amount of water introduced from aqueous HCl or insufficiently dried solvents can prevent crystallization.[8]

  • How to diagnose: The product forms a sticky gum or oil instead of a free-flowing powder upon addition of acid.

  • Solutions:

    • Use Anhydrous HCl: Use a solution of HCl gas in an anhydrous solvent like 1,4-dioxane, diethyl ether, or isopropanol (IPA). Avoid using aqueous HCl.

    • Dry the Freebase: Before salt formation, ensure the freebase oil is completely dry. Dissolve it in a dry solvent (like dichloromethane), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Co-evaporation with anhydrous toluene can help remove azeotropically any residual water.

Possible Cause 2: Incorrect Solvent System
  • Why it happens: The polarity of the solvent system must be just right. The freebase needs to be soluble, but the resulting salt must be insoluble.

  • How to diagnose: The salt remains fully dissolved after adding HCl, or it forms a second liquid phase ("oiling out").

  • Solutions:

    • Solvent/Anti-Solvent Method: Dissolve the freebase oil in a minimum amount of a polar solvent where it is soluble (e.g., isopropanol, ethanol). Then, slowly add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, MTBE, or hexanes) with vigorous stirring until precipitation occurs.[8]

    • Titrate with HCl: Dissolve the freebase in a suitable non-polar solvent like diethyl ether or ethyl acetate. Slowly add the anhydrous HCl solution dropwise with vigorous stirring. The salt should precipitate as it forms. Do not add a large excess of HCl.

Solvent System Typical Observation Recommendation
Isopropanol (IPA) / Aqueous HClOften leads to oiling out due to water content.Avoid. Use anhydrous HCl in IPA.
Diethyl Ether / Anhydrous HClGood for precipitation, but freebase solubility can be low.Best for smaller scales. Stir vigorously.
IPA / Diethyl Ether (Anti-Solvent)A robust method. Allows for controlled precipitation.Dissolve freebase in min. IPA, add ether until cloudy, then stir.
Ethyl Acetate / Anhydrous HClGood alternative to ether.Ensure ethyl acetate is anhydrous.
Problem 3: Product Purity Issues

Q: My final product contains impurities that are difficult to remove by crystallization. What are my options?

A: Purity issues often trace back to the reaction steps, but effective purification strategies are crucial.

Possible Cause 1: Diastereomers
  • Why it happens: Harsh basic or acidic conditions, or elevated temperatures, can cause epimerization at the C3 chiral center, leading to the formation of the (R)-diastereomer.

  • How to diagnose: Chiral HPLC analysis is required to confirm the presence of the other diastereomer.

  • Solutions:

    • Reaction Control: Re-evaluate the reaction conditions. Use milder bases (e.g., K₂CO₃ instead of NaH) and the lowest effective temperature.

    • Purification: While difficult, preparative chiral chromatography is the most direct method for separating diastereomers. Diastereomeric salt resolution is another, more classical, possibility.

Possible Cause 2: Residual Organic Impurities
  • Why it happens: Side products from the reaction or residual starting materials persist through work-up.

  • How to diagnose: NMR and LC-MS analysis of the final product will show extraneous peaks.

  • Solutions:

    • Acid/Base Extraction: Utilize the basicity of the amine for purification. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl). The desired amine will move to the aqueous layer as the salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with Na₂CO₃) and extract the pure freebase back into an organic solvent.[6][7]

    • Chromatography: Purifying amines on standard silica gel can be challenging due to their basicity causing streaking.[9]

      • Option A: Use a mobile phase containing a small amount of a competing base, like 1-2% triethylamine or ammonia in methanol/DCM.

      • Option B: Use amine-functionalized silica gel for improved peak shape and separation.[9]

Purification Decision Workflow

G cluster_diagnosis Diagnosis cluster_solution Purification Strategy start Impure Product Post-Crystallization analyze Analyze by Chiral HPLC and LC-MS/NMR start->analyze diastereomer Diastereomers Detected? analyze->diastereomer other_impurity Other Organic Impurities? analyze->other_impurity chiral_path Chiral Purity Issue diastereomer->chiral_path Yes general_path General Purity Issue other_impurity->general_path Yes chiral_prep Preparative Chiral Chromatography chiral_path->chiral_prep optimize_rxn Re-optimize Reaction (Milder Conditions) chiral_path->optimize_rxn acid_base Acid/Base Liquid-Liquid Extraction general_path->acid_base column Column Chromatography (Amine-Treated Silica or Mobile Phase Modifier) general_path->column end Obtain Pure Product chiral_prep->end optimize_rxn->end acid_base->end column->end

Sources

Technical Support Center: Optimization of Reaction Conditions for (S)-ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of (S)-ethyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

(S)-ethyl morpholine-3-carboxylate hydrochloride is a valuable chiral building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yield, enantiomeric purity, and ease of purification. This guide provides a comprehensive overview of the key reaction parameters and offers solutions to common issues encountered during its preparation. The most common synthetic route involves the cyclization of a chiral amino alcohol derivative.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Issue 1: Low Overall Yield

A consistently low yield is a frequent challenge in morpholine synthesis.[1] Several factors can contribute to this issue, from incomplete reactions to product loss during workup.

Possible Causes and Solutions:

  • Incomplete Cyclization: The intramolecular cyclization is a critical step. Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or incrementally increasing the temperature. For similar cyclizations, temperatures can range from ambient to reflux, depending on the solvent and substrate.[2]

  • Suboptimal Base Selection: The choice and stoichiometry of the base are crucial for efficient cyclization.

    • Solution: Common bases for such cyclizations include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The base should be strong enough to deprotonate the secondary amine for nucleophilic attack but not so strong as to cause side reactions. An excess of a mild inorganic base like K₂CO₃ is often a good starting point.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired morpholine.

    • Solution: One common side reaction is the intermolecular dimerization of the starting material. This can be minimized by conducting the cyclization step under high dilution conditions. Slowly adding the substrate to the reaction mixture can also favor the intramolecular cyclization.

  • Product Loss During Extraction: (S)-ethyl morpholine-3-carboxylate, particularly its hydrochloride salt, can have some water solubility, leading to losses during aqueous workup.[3]

    • Solution: To minimize loss, saturate the aqueous layer with sodium chloride (brine) before extraction. Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol. Perform multiple extractions with smaller volumes of solvent.

Issue 2: Poor Enantiomeric Excess (e.e.)

Maintaining the stereochemical integrity of the chiral center at the 3-position is paramount. A low e.e. indicates racemization may be occurring.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: Exposure to strong acids or bases, or elevated temperatures for prolonged periods, can lead to epimerization at the C3 position.

    • Solution: Employ milder reaction conditions. Use a weaker base or a lower reaction temperature. Minimize the reaction time as much as possible without compromising the conversion.

  • Racemic Starting Material: The enantiomeric purity of your starting chiral amino alcohol is critical.

    • Solution: Ensure the enantiomeric purity of the starting material is high (>99% e.e.) using a suitable analytical method, such as chiral HPLC.[4][5]

Issue 3: Difficulty in Purification

The purification of (S)-ethyl morpholine-3-carboxylate hydrochloride can be challenging due to its polarity and potential for co-crystallization with impurities.

Possible Causes and Solutions:

  • Residual Starting Materials or Byproducts: Incomplete reactions or side reactions will lead to impurities that may be difficult to separate.

    • Solution: Optimize the reaction to go to completion. If purification by column chromatography is necessary, use a polar stationary phase like silica gel with a gradient elution system, for instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity with methanol or isopropanol.

  • Formation of the Hydrochloride Salt: The final product is the hydrochloride salt. The timing and method of salt formation can impact purity.

    • Solution: It is often advantageous to purify the free base of the morpholine first by column chromatography and then perform the salt formation with HCl in a suitable solvent like diethyl ether or isopropanol. This can result in a cleaner crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of (S)-ethyl morpholine-3-carboxylate hydrochloride?

A common and effective starting material is (S)-2-amino-1,4-butanediol, which can be derived from (S)-aspartic acid. This precursor contains the necessary stereocenter and functional groups for the subsequent cyclization.

Q2: What is a general synthetic strategy for this molecule?

A typical synthetic approach involves a two-step process:

  • N-Alkylation: The primary amine of the starting amino alcohol is alkylated with a two-carbon electrophile bearing a leaving group, such as ethyl bromoacetate.

  • Intramolecular Cyclization: The resulting secondary amine undergoes an intramolecular nucleophilic substitution to form the morpholine ring. This is typically promoted by a base.[6]

Q3: Which solvent is best for the cyclization step?

The choice of solvent depends on the specific reaction conditions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often used as they can solvate the ions involved in the reaction and allow for higher reaction temperatures if needed.[2] However, for reactions at lower temperatures, solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be effective.

Q4: How can I confirm the absolute stereochemistry of my final product?

The absolute stereochemistry can be confirmed by comparing the optical rotation of your product with the literature value. Additionally, chiral HPLC analysis against a racemic standard can be used to determine the enantiomeric excess.[4] For unambiguous confirmation, X-ray crystallography of a suitable crystalline derivative can be performed.

Q5: My reaction has stalled and is not proceeding to completion. What should I do?

If the reaction has stalled, consider the following:

  • Catalyst/Reagent Deactivation: If a catalyst is used, it may have deactivated. Adding a fresh portion of the catalyst or reagent might restart the reaction.

  • Temperature: Gently increasing the reaction temperature may provide the necessary activation energy for the reaction to proceed. Monitor for the formation of degradation products.

  • Reagent Stoichiometry: Ensure that the reagents are present in the correct stoichiometric amounts. An insufficient amount of base, for example, can halt the reaction.

Experimental Protocols

General Procedure for the Synthesis of (S)-ethyl morpholine-3-carboxylate

This protocol is a generalized procedure based on common synthetic methods for morpholines.[7][8] Optimization of specific parameters will be necessary.

Step 1: N-Alkylation of (S)-2-aminobutane-1,4-diol

  • To a stirred solution of (S)-2-aminobutane-1,4-diol (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add a mild base like potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as potassium carbonate (2.0-3.0 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours. Monitor the formation of the morpholine product by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-ethyl morpholine-3-carboxylate as a free base.

Step 3: Purification and Hydrochloride Salt Formation

  • Purify the crude free base by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain (S)-ethyl morpholine-3-carboxylate hydrochloride.

Data Presentation

ParameterRecommended RangeRationale
N-Alkylation Temperature 0 °C to Room TemperatureMinimizes side reactions and ensures controlled alkylation.
Cyclization Temperature 60 - 80 °CProvides sufficient energy for intramolecular cyclization without significant degradation.
Base for Cyclization K₂CO₃, Et₃NMild bases that effectively promote cyclization without causing epimerization.
Solvent for Cyclization DMF, MeCN, THFAprotic solvents that facilitate the SN2 reaction.
Purification Method Silica Gel ChromatographyEffective for separating the polar product from less polar impurities.

Visualizations

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and addressing low reaction yields.

Synthetic Pathway Overview

Synthetic_Pathway Start (S)-2-aminobutane-1,4-diol Intermediate N-alkylated Intermediate Start->Intermediate Ethyl Bromoacetate, K2CO3 Free_Base (S)-ethyl morpholine-3-carboxylate (Free Base) Intermediate->Free_Base Base (e.g., K2CO3), Heat (Intramolecular Cyclization) Final_Product (S)-ethyl morpholine-3-carboxylate HCl Free_Base->Final_Product HCl in Ether/IPA

Sources

Morpholine Reactions Technical Support Center: A Guide to Side Product Identification and Minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for morpholine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of morpholine chemistry. Here, we will address common challenges in a direct question-and-answer format, moving from frequently encountered issues to in-depth troubleshooting guides for specific side products. Our focus is on not just what to do, but why certain experimental choices are critical for success.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis and use of morpholine.

Q1: My morpholine synthesis yield is unexpectedly low. What are the most common culprits?

Low yields in morpholine synthesis can often be traced back to a few key factors. In the widely used dehydration of diethanolamine with a strong acid like sulfuric acid, incomplete reaction is a primary cause.[1][2] Maintaining the correct reaction temperature is critical; for instance, a drop from the optimal 200-210°C to 190-195°C can reduce the yield by as much as 10%.[1][3] Another factor is inefficient water removal, which can inhibit the forward reaction equilibrium.[4] In catalyst-based systems, such as the reaction of diethylene glycol (DEG) with ammonia, catalyst deactivation due to impurities or high-molecular-weight byproducts can significantly hamper the reaction.[4][5]

Q2: I'm observing significant side product formation in my N-alkylation of morpholine. How can I improve selectivity?

The N-alkylation of morpholine, while a common transformation, can be prone to side reactions. Over-alkylation, leading to quaternary ammonium salts, is a frequent issue, especially when using reactive alkylating agents. To mitigate this, careful control of stoichiometry—using the amine in slight excess—is often beneficial. The choice of base and solvent also plays a crucial role. In palladium-catalyzed reactions like the Buchwald-Hartwig amination, side reactions can arise from the catalyst system itself.[6][7] Optimizing the ligand, base, and temperature is key to minimizing these unwanted pathways. For instance, sterically hindered ligands can sometimes suppress side reactions.[7]

Q3: How can I detect and quantify morpholine and its potential byproducts in my reaction mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying morpholine and its derivatives.[8][9][10][11] Due to morpholine's polarity, direct analysis can be challenging. A common and reliable approach involves a derivatization step. For example, reacting morpholine with sodium nitrite in an acidic medium forms the more volatile and stable N-nitrosomorpholine derivative, which is readily analyzed by GC-MS.[8][12] This method offers high sensitivity and accuracy.[8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed strategies for identifying and minimizing specific, troublesome side products in common morpholine reactions.

Guide 1: N-Ethylmorpholine and Other "Heavies" in DEG/Ammonia Synthesis

The industrial synthesis of morpholine from diethylene glycol (DEG) and ammonia over a hydrogenation catalyst is efficient but can lead to specific impurities.[2][4]

Issue: Formation of N-ethylmorpholine and other high-molecular-weight condensation products ("heavies").[4]

Causality (The "Why"): N-ethylmorpholine formation is often a result of side reactions on the catalyst surface. The reaction proceeds through the intermediate 2-(2-aminoethoxy)ethanol (AEE).[4] Incomplete conversion can leave AEE in the product mixture. "Heavies" are typically formed from condensation reactions between morpholine molecules or with reaction intermediates at high temperatures.[4]

Identification Protocol: GC-MS Analysis

A robust GC-MS method is the gold standard for identifying and quantifying these byproducts.

Step-by-Step Protocol:

  • Sample Preparation: Dilute an aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or methanol.

  • GC Separation:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or equivalent) is typically effective.

    • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of both volatile and less volatile components.

  • MS Detection:

    • Ionization: Electron Impact (EI) at 70 eV is standard.

    • Analysis: Identify N-ethylmorpholine and other byproducts by comparing their mass spectra to library data and their retention times to known standards.

Minimization Strategies:

StrategyMechanism of Action (The "Why")
Optimize Reaction Temperature Lowering the temperature can decrease the rate of side reactions, which often have higher activation energies than the desired morpholine formation.[4]
Adjust DEG/Ammonia Ratio Increasing the concentration of ammonia can favor the desired reaction pathway and suppress the formation of byproducts.[5]
Catalyst Selection and Maintenance The choice of catalyst (e.g., nickel, copper, cobalt on alumina) significantly impacts selectivity.[4] Ensure the catalyst is not deactivated or poisoned by impurities in the starting materials.[4]
Control Residence Time Shorter residence times in the reactor can limit the extent of secondary reactions that lead to "heavies."
Guide 2: Morpholine N-oxide Formation

The nitrogen atom in morpholine is susceptible to oxidation, leading to the formation of Morpholine N-oxide, a common impurity in reactions involving oxidizing agents or even atmospheric oxygen under certain conditions.[13][14][15]

Issue: Unwanted formation of Morpholine N-oxide.

Causality (The "Why"): The lone pair of electrons on the nitrogen atom in morpholine can be readily attacked by electrophilic oxygen sources. This can be an intended reaction, as N-methylmorpholine N-oxide (NMO) is a common co-oxidant in reactions like the Upjohn Dihydroxylation.[16] However, in other contexts, it represents a degradation pathway.[14]

Identification Protocol: LC-MS and NMR Spectroscopy

  • LC-MS: Reversed-phase liquid chromatography coupled with mass spectrometry is ideal for detecting the highly polar Morpholine N-oxide.

  • ¹H NMR: The protons adjacent to the nitrogen and oxygen in the morpholine ring will show a characteristic downfield shift in the N-oxide compared to morpholine itself.

Minimization Strategies:

StrategyMechanism of Action (The "Why")
Inert Atmosphere Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) prevents oxidation by atmospheric oxygen.
Avoid Strong Oxidizing Agents If not required for the desired transformation, avoid the use of strong oxidizing agents.
Temperature Control Higher temperatures can accelerate oxidation reactions. Running the reaction at the lowest effective temperature can minimize N-oxide formation.
Quench Oxidants If an oxidant is used, ensure it is fully quenched during the reaction workup to prevent post-reaction oxidation of the morpholine product.[15]
Guide 3: Side Products in Palladium-Catalyzed C-N Couplings (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds using morpholine.[6] However, the complex catalytic cycle can lead to side products.[6][17]

Issue: Formation of hydrodehalogenated arenes and catalyst decomposition products.

Causality (The "Why"): The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] A competing side reaction to reductive elimination is beta-hydride elimination, which can lead to a hydrodehalogenated arene and an imine.[6] Catalyst decomposition can also occur, particularly at high temperatures or with certain ligand/substrate combinations.[7]

Identification Protocol: HPLC and GC-MS

  • HPLC with UV detection: Ideal for monitoring the consumption of starting materials and the formation of the desired product and non-volatile byproducts.

  • GC-MS: Useful for identifying volatile byproducts such as the hydrodehalogenated arene.

Minimization Strategies:

StrategyMechanism of Action (The "Why")
Ligand Choice The choice of phosphine ligand is critical. Electron-rich, bulky ligands often promote the desired reductive elimination over side reactions.[17]
Base Selection The strength and nature of the base (e.g., sodium tert-butoxide, cesium carbonate) can influence the rate of deprotonation and the overall catalytic cycle. Weaker bases may require higher temperatures, which can favor side reactions.
Temperature Optimization Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can minimize thermal decomposition of the catalyst and side reactions.
Solvent Choice The polarity of the solvent can affect the stability of intermediates in the catalytic cycle. Aprotic polar solvents are commonly used.

Part 4: Visualizations

Diagram 1: General Troubleshooting Workflow

G A Problem Identified (e.g., Low Yield, Impurities) B Analyze Reaction Mixture (GC-MS, LC-MS, NMR) A->B C Identify Side Product(s) B->C D Review Reaction Mechanism - What is the likely cause? C->D E Hypothesize Minimization Strategy D->E F Implement Strategy (e.g., Change Temp, Reagent, Catalyst) E->F G Re-analyze Reaction Mixture F->G H Problem Solved? G->H I Yes: Finalize Protocol H->I Yes J No: Re-evaluate Hypothesis H->J No J->D

Caption: Logical workflow for troubleshooting morpholine reactions.

Diagram 2: Key Morpholine Side Reaction Pathways

G cluster_0 Synthesis (DEG + NH3) cluster_1 Post-Synthetic Reactions Diethylene Glycol Diethylene Glycol Morpholine Morpholine Diethylene Glycol->Morpholine Desired Path 2-(2-aminoethoxy)ethanol (AEE) 2-(2-aminoethoxy)ethanol (AEE) Diethylene Glycol->2-(2-aminoethoxy)ethanol (AEE) Condensation Polymers ('Heavies') Condensation Polymers ('Heavies') Morpholine->Condensation Polymers ('Heavies') Side Reaction AEE AEE N-Ethylmorpholine N-Ethylmorpholine AEE->N-Ethylmorpholine Side Reaction Morpholine_Product Morpholine Morpholine N-oxide Morpholine N-oxide Morpholine_Product->Morpholine N-oxide Oxidation Quaternary Salt Quaternary Salt Morpholine_Product->Quaternary Salt Over-Alkylation

Caption: Common side reaction pathways in morpholine chemistry.

References

  • BenchChem Technical Support Team. (2025). side reactions and byproduct formation in morpholine synthesis. BenchChem.
  • BenchChem. (n.d.). troubleshooting guide for the synthesis of morpholine compounds. BenchChem.
  • U.S. Patent 3,151,112. (1964). Process for the preparation of morpholines.
  • Wikipedia. (n.d.). Morpholine.
  • USDA. (n.d.). Morpholine - Processing.
  • ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.
  • BenchChem. (n.d.).
  • Bender, M. L., & Jones, J. M. (n.d.). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.
  • Zhao, Z. Z., et al. (2020).
  • Wikipedia. (n.d.).
  • Ghorai, M. K., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI.
  • Ananikov, V. P., et al. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and....
  • Nite Life. (2022, August 1).
  • Zhao, Z. Z., et al. (2004). Novel rearrangements of an N-oxide degradate formed from oxidation of a morpholine acetal substance P antagonist. PubMed.
  • Kim, J. H., et al. (2020).
  • Kim, J. H., et al. (2020).
  • Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO).
  • Kim, J. H., et al. (2020). (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry.
  • Wähälä, K., & Kolehmainen, E. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - PubMed Central.

Sources

Technical Support Center: Stability Studies of (S)-ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals conducting stability studies on (S)-ethyl morpholine-3-carboxylate hydrochloride (CAS No: 218594-84-4). The following sections are structured to anticipate and resolve common experimental challenges, offering a blend of frequently asked questions, in-depth troubleshooting, and validated protocols. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your stability program.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and analysis of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Q1: What are the primary chemical liabilities of (S)-ethyl morpholine-3-carboxylate hydrochloride?

A1: Based on its structure, the molecule possesses two primary sites susceptible to degradation:

  • Ester Functional Group: The ethyl ester is prone to hydrolysis, especially under acidic or basic conditions, which would yield the corresponding carboxylic acid, (S)-morpholine-3-carboxylic acid, and ethanol.

  • Morpholine Ring: The secondary amine within the morpholine ring is susceptible to oxidation, potentially forming an N-oxide or other related oxidative degradants. The ether linkage within the ring is generally stable but can be cleaved under harsh acidic conditions.

Q2: What are the recommended storage conditions for the drug substance?

A2: To minimize degradation, the substance should be stored in an inert atmosphere at refrigerated temperatures (2-8°C). It should be protected from light and moisture. The hydrochloride salt form generally enhances stability compared to the free base.

Q3: What is the most suitable analytical technique for a stability-indicating assay?

A3: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard and most appropriate choice. This technique is capable of separating the parent compound from its potential degradation products, ensuring that the assay is specific and stability-indicating. A C18 column is a common starting point for method development.

Q4: How much degradation is considered acceptable in a forced degradation study?

A4: The goal of a forced degradation study is to achieve a target degradation of 5-20%. Degradation below 5% may not be sufficient to demonstrate the method's stability-indicating capability, while degradation above 20% can lead to the formation of secondary degradants that complicate the analysis and may not be relevant to normal storage conditions.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your stability studies.

Problem / Observation Potential Cause(s) Recommended Action(s)
Unexpected peaks in the HPLC chromatogram of the control (T=0) sample. 1. Contaminated mobile phase or diluent.2. Presence of impurities in the initial drug substance batch.3. On-column degradation.1. Prepare fresh mobile phase and diluent. Ensure high-purity (HPLC grade) solvents are used.2. Characterize the initial batch thoroughly using a high-resolution method (e.g., LC-MS) to identify and quantify impurities.3. Modify chromatographic conditions: adjust mobile phase pH, use a different column, or lower the column temperature.
Poor mass balance (<95%) in forced degradation samples. 1. A major degradant is not being detected by the UV detector (lacks a chromophore).2. A degradant is volatile or has precipitated out of solution.3. The degradant is irreversibly adsorbed onto the HPLC column.1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector.2. Check for sample turbidity. Use a different diluent if precipitation is suspected.3. Employ a gradient elution method with a strong organic wash at the end of each run to elute strongly retained compounds.
No degradation observed under oxidative stress (H₂O₂). 1. The molecule is inherently stable to oxidation.2. Insufficient reaction time or temperature.3. The concentration of the oxidizing agent is too low.1. This is a valid result. Document the conditions tested and the observed stability.2. Increase the temperature (e.g., to 50-60°C) or extend the reaction time.3. While 3% H₂O₂ is a common starting point, the concentration can be increased if necessary to achieve target degradation.
Significant degradation occurs immediately upon dissolving in acidic or basic media. The ester linkage is highly labile under these conditions.1. Perform the study at a lower temperature (e.g., room temperature or below).2. Reduce the concentration of the acid/base (e.g., from 0.1 N to 0.01 N).3. Reduce the exposure time, taking multiple time points in the early stages of the experiment.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps to develop a robust RP-HPLC method.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Wavelength Selection: Scan the UV spectrum of (S)-ethyl morpholine-3-carboxylate hydrochloride in the mobile phase. Select a detection wavelength that provides a good response for the parent compound (e.g., 210-220 nm, as it lacks a strong chromophore).

  • Gradient Elution: Develop a gradient elution method to ensure separation of the polar degradant (hydrolyzed acid) from the parent compound.

    • Example Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Optimization: Adjust the gradient slope, flow rate (start at 1.0 mL/min), and column temperature to achieve optimal resolution (>2) between the parent peak and all degradant peaks.

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

  • Sample Preparation: Prepare a stock solution of (S)-ethyl morpholine-3-carboxylate hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: Expose the stock solution to the following conditions in separate experiments. A control sample (protected from stress) should be analyzed concurrently.

Stress ConditionReagent / ConditionTemperatureDurationNeutralization/Quenching Step
Acid Hydrolysis 0.1 N HCl60°C24 hoursNeutralize with an equivalent amount of 0.1 N NaOH.
Base Hydrolysis 0.1 N NaOHRoom Temp2 hoursNeutralize with an equivalent amount of 0.1 N HCl.
Oxidation 3% H₂O₂Room Temp24 hoursDilute with mobile phase to stop the reaction.
Thermal 80°C (in solution)80°C48 hoursCool to room temperature.
Photolytic ICH Q1B conditionsRoom TempPer ICH Q1BAnalyze directly.
  • Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Quench the reaction as described in the table.

    • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by the developed stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to assess peak purity. For peak identification, couple the HPLC system to a mass spectrometer (LC-MS).

Part 4: Visualization of Workflows and Pathways

Diagram 1: Forced Degradation Workflow

The following diagram illustrates the logical flow of a forced degradation study, from sample preparation to data analysis.

Forced_Degradation_Workflow start Prepare 1 mg/mL Stock Solution control Control Sample (T=0, Protected) start->control stress Expose to Stress Conditions start->stress analyze Analyze by Stability-Indicating HPLC-PDA/MS control->analyze acid Acid Hydrolysis (0.1 N HCl, 60°C) stress->acid base Base Hydrolysis (0.1 N NaOH, RT) stress->base oxid Oxidation (3% H₂O₂, RT) stress->oxid therm Thermal (80°C) stress->therm photo Photolytic (ICH Q1B) stress->photo quench Quench / Neutralize Reactions acid->quench base->quench oxid->quench therm->quench photo->quench quench->analyze end Characterize Degradants & Assess Mass Balance analyze->end

Caption: Workflow for conducting forced degradation studies.

Diagram 2: Predicted Degradation Pathways

This diagram shows the most probable degradation products of (S)-ethyl morpholine-3-carboxylate hydrochloride based on its chemical structure.

Degradation_Pathways parent (S)-ethyl morpholine-3-carboxylate (Parent Drug) dp1 (S)-morpholine-3-carboxylic acid (Hydrolysis Product) parent->dp1  Hydrolysis  (Acid/Base)   dp2 (S)-ethyl morpholine-3-carboxylate N-oxide (Oxidation Product) parent->dp2  Oxidation  (e.g., H₂O₂)  

Caption: Predicted primary degradation pathways.

References

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available from: [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. Available from: [Link]

  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

  • STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1A(R2). ICH. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available from: [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry. Available from: [Link]

  • Stability-Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • **Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Methods for determining the enantiomeric excess of chiral morpholines

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Chiral Morpholine Analysis >

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for scientists, researchers, and drug development professionals working on the enantiomeric excess (ee) determination of chiral morpholines. As a Senior Application Scientist, my goal is to provide not just steps, but the reasoning behind them, ensuring robust and reliable results in your laboratory.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for determining the enantiomeric excess of chiral compounds, including morpholines, due to its high resolution, accuracy, and reproducibility.[1] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2][3]

Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Select Analyte (Chiral Morpholine) SelectCSPs Select 2-4 CSPs (e.g., Polysaccharide, Pirkle-type) Start->SelectCSPs SelectMP Select Mobile Phases (Normal & Reversed Phase) SelectCSPs->SelectMP Screen Run Initial Screenings SelectMP->Screen Eval Evaluate Resolution (Rs) Is Rs >= 1.5? Screen->Eval OptMP Optimize Mobile Phase - Modifier Ratio - Additives (e.g., DEA, TFA) Eval->OptMP No Validate Method Validation (Linearity, Accuracy, Precision) Eval->Validate Yes OptTemp Optimize Temperature (e.g., 15-40°C) OptMP->OptTemp OptFlow Optimize Flow Rate (e.g., 0.5-1.0 mL/min) OptTemp->OptFlow OptFlow->Eval Re-inject End Final Method Validate->End

Caption: Workflow for Chiral HPLC Method Development.

Frequently Asked Questions (HPLC)

Q1: How do I choose the right Chiral Stationary Phase (CSP) for my morpholine derivative? A1: The choice of CSP is the most critical factor.[4] For morpholines, which are basic heterocyclic amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Daicel's CHIRALCEL® and CHIRALPAK® series) are often the first choice due to their broad applicability.[4][5] These phases rely on a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions to achieve separation.[2] Crown ether-based CSPs can also be highly effective, specifically for compounds with primary amine groups near the chiral center, as they form strong hydrogen bonds.[6][7] A screening approach using 2-4 different columns is the most efficient strategy.[8]

Q2: What is the role of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) in the mobile phase? A2: These additives are crucial for improving peak shape and selectivity, especially for ionizable compounds like morpholines.

  • Basic Additives (e.g., DEA): Morpholines are basic and can interact strongly with residual acidic silanol groups on the silica surface of the CSP, causing significant peak tailing.[4] A small amount of a basic additive like DEA (typically 0.1%) competes for these active sites, minimizing these secondary interactions and resulting in sharper, more symmetrical peaks.[9][10]

  • Acidic Additives (e.g., TFA): While less common for basic analytes, an acidic additive might be used in specific cases, particularly in reversed-phase mode, to ensure the analyte is consistently in its protonated form.[11]

Q3: Normal-phase or reversed-phase mode? Which is better for chiral morpholines? A3: Both modes can be effective, and the choice depends on the analyte's solubility and the CSP.

  • Normal-Phase (NP): Using eluents like hexane/isopropanol or hexane/ethanol, NP is the most common starting point for polysaccharide CSPs.[10] It often provides excellent selectivity. However, polar morpholine salts may have poor solubility in these nonpolar solvents.[12]

  • Reversed-Phase (RP): Using eluents like water/acetonitrile or water/methanol with buffers, RP is suitable for more polar or water-soluble morpholines.[13] Daicel's immobilized CSPs (e.g., CHIRALPAK IA, IB) are robust enough to handle a wide range of solvents, including those used in both NP and RP modes, making them highly versatile.[14][15][16]

Troubleshooting Guide (HPLC)
Symptom Potential Cause(s) Recommended Solution(s)
Poor or No Resolution (Rs < 1.5) 1. Inappropriate CSP: The selected CSP does not provide sufficient stereoselective interactions.[4] 2. Suboptimal Mobile Phase: Incorrect solvent ratio or lack of appropriate additive.[4] 3. High Temperature: Higher temperatures can decrease interaction strength, reducing selectivity.[9]1. Screen other CSPs: Test columns with different chiral selectors (e.g., amylose vs. cellulose). 2. Optimize Mobile Phase: Systematically vary the alcohol percentage (e.g., from 2% to 20% IPA in hexane). Add 0.1% DEA for basic morpholines.[17] 3. Lower the Temperature: Try running the analysis at a lower temperature (e.g., 15°C or 25°C), as this often improves resolution.[2]
Peak Tailing 1. Secondary Interactions: The basic nitrogen of the morpholine is interacting with acidic silanol sites on the CSP support.[9] 2. Column Overload: Sample concentration is too high, saturating the stationary phase. 3. Sample Solvent Mismatch: Sample is dissolved in a solvent much stronger than the mobile phase.[11]1. Add a Basic Modifier: Add 0.1% DEA or another suitable amine to the mobile phase.[4] 2. Dilute the Sample: Prepare and inject a 1:10 dilution of your sample. If peak shape improves, overload was the issue.[9] 3. Dissolve Sample in Mobile Phase: Whenever possible, use the mobile phase as the sample solvent.[4]
Drifting Retention Times 1. Inadequate Column Equilibration: The column is not fully equilibrated with the new mobile phase. 2. Mobile Phase Inconsistency: Evaporation of volatile components (e.g., hexane) changes the composition over time.[4] 3. Temperature Fluctuations: The column temperature is not stable.[9]1. Flush the Column: Equilibrate with at least 10-20 column volumes of the mobile phase before analysis.[4] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs capped. 3. Use a Column Oven: Ensure the column is thermostatted for consistent temperature control.

Section 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for volatile compounds. Since many morpholine derivatives are not sufficiently volatile, a derivatization step is often required to increase volatility and thermal stability.[18] The separation then occurs on a chiral capillary column.[19]

Frequently Asked Questions (GC)

Q1: When should I choose GC over HPLC for my chiral morpholine analysis? A1: Choose GC when your morpholine is either naturally volatile or can be easily and cleanly converted into a volatile derivative. GC can offer very high resolution and speed. The most common CSPs for GC are based on cyclodextrin derivatives.[19][20]

Q2: What kind of derivatization is needed for morpholines for GC analysis? A2: The goal is to cap the polar N-H group. Acylation is a common and effective strategy. Reacting the morpholine with an acylating agent like trifluoroacetic anhydride (TFAA) or heptafluorobutyryl chloride (HFBC) produces a stable, volatile amide derivative.[18][21][22] These fluorinated derivatives also significantly enhance sensitivity for Electron Capture Detectors (ECD).[18]

Troubleshooting Guide (GC)
Symptom Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. Incomplete Derivatization: The reaction did not go to completion, leaving non-volatile starting material.[23] 2. Thermal Degradation: The derivative is unstable at the injector or oven temperature.1. Optimize Reaction: Ensure anhydrous conditions. Increase reaction time, temperature, or excess of derivatizing agent. 2. Lower Temperatures: Reduce the injector port and oven temperatures to the lowest feasible settings.
Poor Peak Shape (Tailing) 1. Active Sites in System: The derivative is interacting with active sites in the GC inlet liner or column. 2. Incomplete Derivatization: Residual un-derivatized morpholine is present.1. Use a Deactivated Liner: Ensure a high-quality, deactivated inlet liner is installed. 2. Confirm Complete Reaction: Check reaction completion by another method (e.g., TLC, LC-MS) before GC injection.
Poor Enantiomeric Resolution 1. Incorrect Column Phase: The cyclodextrin-based CSP is not suitable for the derivative. 2. Oven Temperature Too High: High temperatures reduce the chiral recognition interactions.1. Screen Different Columns: Try a column with a different cyclodextrin derivative. 2. Optimize Temperature Program: Lower the initial oven temperature and use a slower temperature ramp to maximize interaction time with the CSP.[21]

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a completely different approach that does not require chromatographic separation. The strategy involves converting the pair of enantiomers into a pair of diastereomers, which have distinct NMR spectra.[24] This can be achieved in two ways:

  • Chiral Derivatizing Agents (CDAs): The analyte reacts covalently with an enantiomerically pure CDA to form stable diastereomers.[24][25]

  • Chiral Solvating Agents (CSAs): The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA.[26][27]

Principle of Chiral Derivatizing Agents (CDAs) in NMR

cluster_0 Reactants cluster_1 Products Enantiomers Racemic Morpholine (R-Morpholine + S-Morpholine) Reaction Covalent Reaction Enantiomers->Reaction CDA Enantiopure CDA (e.g., S-Mosher's Acid Chloride) CDA->Reaction Diastereomers Diastereomeric Mixture (R,S-Adduct + S,S-Adduct) Reaction->Diastereomers NMR ¹H or ¹⁹F NMR Analysis (Distinct Signals) Diastereomers->NMR Integration Integrate Peaks (Calculate ee) NMR->Integration

Caption: Using a CDA to form diastereomers for NMR analysis.

Frequently Asked Questions (NMR)

Q1: Should I use a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA)? A1:

  • Use a CDA (e.g., Mosher's acid chloride, 2-CFNA) when you need large, clear separation between the signals (Δδ).[24] The formation of a covalent bond creates a more rigid structure, often leading to greater spectral differences.[25] The downside is that the reaction must go to 100% completion without kinetic resolution, and you must remove any excess reagent.

  • Use a CSA (e.g., (R)-BINOL, cyclodextrins) for a faster, non-destructive analysis.[28] You simply mix the agent and the analyte in an NMR tube.[27] However, the chemical shift differences (Δδ) are often smaller and more sensitive to solvent, temperature, and concentration.[26]

Q2: Why are ¹⁹F NMR and ³¹P NMR sometimes used for ee determination? A2: Both ¹⁹F and ³¹P nuclei offer significant advantages. They have a wide chemical shift range and high sensitivity, which can lead to much better signal separation compared to ¹H NMR. If you use a CDA containing a fluorine (e.g., Mosher's acid) or phosphorus atom, analyzing the spectrum for that nucleus can provide baseline-resolved peaks for the diastereomers, making integration for ee calculation highly accurate.[29][30]

Troubleshooting Guide (NMR)
Symptom Potential Cause(s) Recommended Solution(s)
Small or No Signal Splitting (Small Δδ) 1. Weak Interaction (CSA): The non-covalent interaction between the CSA and the morpholine is too weak.[26] 2. Poor Solvent Choice (CSA): Polar solvents can compete for hydrogen bonding sites, disrupting the diastereomeric complex.[28] 3. Flexible Adduct (CDA): The formed diastereomer is too conformationally flexible, averaging out the magnetic environments.1. Increase CSA Concentration: Add more equivalents of the CSA to push the equilibrium towards the complexed state. 2. Use a Non-Polar Solvent: Switch to a non-polar solvent like CDCl₃ or C₆D₆ to enhance hydrogen bonding and π-π interactions.[28] 3. Choose a More Rigid CDA: Use a CDA that creates a more sterically hindered and rigid product.
Broad Peaks 1. Chemical Exchange: Intermediate rate of association/dissociation with a CSA. 2. Sample Aggregation: High sample concentration can lead to aggregation and line broadening.1. Lower the Temperature: Cooling the NMR probe can slow down the exchange rate, sharpening the distinct signals for the two diastereomeric complexes.[26] 2. Dilute the Sample: Reduce the concentration of both the analyte and the chiral agent.
Inaccurate ee Value 1. Incomplete Reaction (CDA): The derivatization reaction did not go to completion. 2. Kinetic Resolution (CDA): One enantiomer reacted faster than the other, skewing the resulting diastereomer ratio. 3. Poor Signal-to-Noise: Not enough scans were acquired for accurate integration.1. Ensure Complete Reaction: Use an excess of the CDA and confirm completion before analysis. 2. Use Milder Conditions: Run the reaction at a lower temperature to minimize kinetic resolution. 3. Increase Scans: Acquire more transients to improve the signal-to-noise ratio, especially for the minor component.

Protocols

Protocol 1: Template for Chiral HPLC Method Screening
  • Sample Preparation: Dissolve the racemic morpholine sample in the mobile phase (or a compatible solvent like ethanol) to a concentration of ~0.5 mg/mL.[4]

  • Column Selection: Choose a primary screening set (e.g., CHIRALPAK IA, CHIRALCEL OD-H).

  • Mobile Phase Screening:

    • Normal Phase: Start with 90:10 n-Hexane:Isopropanol + 0.1% DEA. If retention is too long, increase IPA to 20%. If too short, decrease to 5%.[10]

    • Reversed Phase (for immobilized columns): Start with 60:40 Acetonitrile:Water with a 20 mM buffer (e.g., ammonium bicarbonate).

  • Initial Run Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm, 254 nm).

  • Analysis: Inject a racemic standard to identify the retention times of both enantiomers. Calculate the resolution factor (Rs). An Rs value ≥ 1.5 is considered baseline separation.

  • Optimization: Based on the initial screen, systematically adjust the mobile phase composition, temperature, and flow rate to achieve Rs ≥ 1.5 as described in the troubleshooting guide.[9]

Protocol 2: Derivatization with Mosher's Acid for NMR Analysis

This protocol is a general guideline and should be optimized for your specific morpholine.

  • Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the chiral morpholine sample in ~0.6 mL of anhydrous deuterated chloroform (CDCl₃). Add a small amount of a non-reactive base like pyridine (1.2 equivalents).

  • Reagent Addition: Add a slight excess (1.1 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Reaction: Cap the NMR tube, mix gently, and let the reaction proceed at room temperature. Monitor the reaction for completion by ¹H NMR (disappearance of the morpholine N-H proton). The reaction is typically fast (10-30 minutes).

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F{¹H} NMR spectrum. Ensure a sufficient relaxation delay (D1) for accurate quantitative integration.

  • Analysis: Identify a well-resolved signal corresponding to a proton (or the CF₃ group in ¹⁹F NMR) that is distinct for the two diastereomers.[24] Integrate the two peaks carefully. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

References

  • Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences. [Link]

  • Chiral analysis - Wikipedia. Wikipedia. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. ResearchGate. [Link]

  • NMR derivatization protocol for chiral recognition of racemic primary amines. ResearchGate. [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configur
  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Publications. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Publications. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. National Center for Biotechnology Information. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing. [Link]

  • The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]

  • Chiral derivatizing agent - Wikipedia. Wikipedia. [Link]

  • Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions. [Link]

  • Chiral Recognition in Separation Science: An Overview. Springer Nature. [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. National Center for Biotechnology Information. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. National Center for Biotechnology Information. [Link]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. [Link]

  • Chiral Columns | DAICEL CORPORATION. Daicel. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Chiral HPLC Columns by DAICEL. Analytics-Shop. [Link]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns. Chiral Technologies. [Link]

  • In Situ Assembly of Octahedral Fe(II) Complexes for the Enantiomeric Excess Determination of Chiral Amines Using Circular Dichroism Spectroscopy. ACS Publications. [Link]

  • New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • How can I improve my chiral column resolution? ResearchGate. [Link]

  • Frequently Asked Questions. Daicel Chiral Technologies. [Link]

  • Derivatization in Gas Chromatography (Part II). YouTube. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

Sources

Troubleshooting the reaction mechanism of (S)-ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and reaction mechanism of (S)-ethyl morpholine-3-carboxylate hydrochloride, designed for chemistry professionals. This document provides detailed troubleshooting protocols and answers to frequently asked questions, ensuring scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of (S)-ethyl morpholine-3-carboxylate

(S)-ethyl morpholine-3-carboxylate is a chiral morpholine derivative of significant interest in medicinal chemistry. The morpholine scaffold is a privileged structure found in numerous therapeutic agents, including antibiotics like Linezolid and anticancer drugs.[1][2][3] The specific stereochemistry and functionality of this compound make it a valuable building block for synthesizing complex molecules with precise three-dimensional architectures, crucial for targeted drug action.[4] This guide addresses the common challenges encountered during its synthesis, providing both mechanistic explanations and actionable solutions.

Technical Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Low or No Product Yield

A consistently low yield is one of the most common hurdles. The synthesis is a multi-step process, and inefficiency at any stage can significantly impact the final output.

Potential Cause A: Inefficient N-Alkylation

The synthesis typically begins with the N-alkylation of a chiral starting material, such as (S)-serine ethyl ester, with a two-carbon electrophile like 1,2-dibromoethane or an activated equivalent.

  • Causality: The nucleophilicity of the primary amine in the serine derivative is modest. The reaction can be slow or incomplete if the conditions are not optimal. Steric hindrance or the use of a weak base can impede the SN2 reaction. Furthermore, the secondary amine formed after the first alkylation is often less reactive, making the second alkylation (which can lead to side products) slower than the desired intramolecular cyclization.

  • Recommended Solutions:

    • Choice of Base and Solvent: Employ a non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HBr generated without competing in the alkylation. A polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is recommended to solubilize the reactants and promote the SN2 pathway.

    • Temperature Control: While heating can increase the reaction rate, excessive temperatures (>80 °C) can promote side reactions, including elimination and racemization. A moderate temperature of 50-70 °C is a good starting point.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting amino ester. If the reaction stalls, a small addition of a catalyst like sodium iodide (NaI) can accelerate the reaction with bromo- or chloro-alkanes via the Finkelstein reaction.

Potential Cause B: Failure of Intramolecular Cyclization

The key ring-forming step is an intramolecular Williamson ether synthesis, where the hydroxyl group's alkoxide attacks the carbon bearing the halogen.

  • Causality: This step is highly dependent on the successful deprotonation of the hydroxyl group. The presence of any protic impurities, especially water, will quench the base and prevent the formation of the required alkoxide.[5] The geometry of the intermediate must also allow for an efficient intramolecular attack to form the six-membered ring.

  • Recommended Solutions:

    • Strong, Anhydrous Base: A strong base like sodium hydride (NaH) is required to fully deprotonate the hydroxyl group. It is critical to perform this step under strictly anhydrous conditions (e.g., dry THF or DMF solvent, inert nitrogen or argon atmosphere).

    • One-Pot vs. Two-Step: While a one-pot reaction (adding NaH after the initial N-alkylation appears complete) can be efficient, isolating the N-alkylated intermediate first may provide better yields by allowing for purification and ensuring optimal conditions for cyclization.

    • Baudoux's Law Consideration: While six-membered ring formation is generally favorable, high concentrations can promote intermolecular side reactions. Adding the N-alkylated intermediate slowly to a suspension of the base (high dilution principle) can favor the desired intramolecular cyclization.

Troubleshooting Workflow for Low Yield

G Fig. 1: Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_SM Verify Starting Material Purity (NMR, LC-MS) Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Start->Check_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Start->Monitor_Reaction SM_Impure Impurity Detected Check_SM->SM_Impure Conditions_Suboptimal Conditions Suboptimal? Check_Conditions->Conditions_Suboptimal Reaction_Stalled Reaction Stalled? Monitor_Reaction->Reaction_Stalled SM_Impure->Check_Conditions No Purify_SM Purify Starting Materials (Distillation/Recrystallization) SM_Impure->Purify_SM Yes Purify_SM->Start Conditions_Suboptimal->Monitor_Reaction No Optimize_Conditions Optimize Parameters (See Table 1) Conditions_Suboptimal->Optimize_Conditions Yes Optimize_Conditions->Start Investigate_Stall Investigate Cause (Add Catalyst, Check Anhydrous) Reaction_Stalled->Investigate_Stall Yes Success Yield Improved Reaction_Stalled->Success No, Reaction Complete Investigate_Stall->Start

Problem 2: Presence of Significant Impurities

The formation of side products complicates purification and reduces the overall efficiency.

Potential Cause A: Dimerization/Polymerization
  • Causality: The starting amino ester can react with the N-alkylated intermediate or with itself (if a di-electrophile is used), leading to the formation of piperazine-based dimers or oligomers. This intermolecular reaction competes directly with the desired intramolecular cyclization.

  • Recommended Solutions:

    • High Dilution: As mentioned, performing the cyclization step under high dilution conditions (e.g., <0.1 M concentration) significantly favors the intramolecular pathway.

    • Slow Addition: The slow, controlled addition of the substrate to the reaction mixture containing the base ensures that the concentration of the reactive species remains low at all times.

Potential Cause B: Racemization
  • Causality: The stereocenter at C3 is adjacent to a carbonyl group. In the presence of a strong base, there is a risk of deprotonation at the α-carbon, leading to the formation of an enolate. Reprotonation can occur from either face, resulting in racemization and loss of stereochemical purity.

  • Recommended Solutions:

    • Temperature Control: Keep the reaction temperature as low as possible during steps involving a strong base. For NaH-mediated cyclization, running the reaction at 0 °C or even lower initially can minimize this side reaction.

    • Base Stoichiometry: Use the minimum amount of strong base required for the reaction (typically 1.05-1.1 equivalents for cyclization). Excess base increases the risk of side reactions like racemization and ester hydrolysis.

    • Protecting Groups: For particularly sensitive substrates, protection of the secondary amine (e.g., with a Boc or Cbz group) before cyclization can be considered, though this adds steps to the synthesis.[3]

Proposed Synthetic Pathway and Key Side Reaction

G Fig. 2: Proposed Synthesis and Dimerization Side Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway Serine (S)-Serine Ethyl Ester Intermediate N-(2-bromoethyl)-Serine Ethyl Ester Intermediate Serine->Intermediate N-Alkylation (K2CO3, MeCN) Dibromo 1,2-Dibromoethane Dibromo->Intermediate N-Alkylation (K2CO3, MeCN) Product (S)-Ethyl Morpholine- 3-Carboxylate Intermediate->Product Intramolecular Cyclization (NaH, THF, High Dilution) Intermediate2 N-(2-bromoethyl)-Serine Ethyl Ester Intermediate Dimer Piperazine Dimer (Intermolecular Reaction) Intermediate2->Dimer Dimerization Serine2 (S)-Serine Ethyl Ester Serine2->Dimer Dimerization

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for (S)-ethyl morpholine-3-carboxylate hydrochloride?

The most common and adaptable route involves a two-step sequence starting from commercially available (S)-serine ethyl ester.[3][4]

  • N-Alkylation: Reaction of (S)-serine ethyl ester with a 2-carbon di-electrophile, such as 1,2-dibromoethane or ethylene sulfate, in the presence of a mild base.

  • Intramolecular Cyclization: Treatment of the resulting N-alkylated intermediate with a strong base (like NaH) to induce ring closure via a Williamson ether synthesis.

  • Salt Formation: The final free base is then treated with a solution of HCl in a non-protic solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the desired hydrochloride salt. This final step is often crucial for obtaining a stable, crystalline solid that is easy to handle and purify.[6]

Q2: How should I purify the final product?

The hydrochloride salt is typically a crystalline solid and is often purified by recrystallization.[7]

  • Solvent System: A common approach is to dissolve the crude salt in a minimal amount of a hot polar solvent, such as ethanol or isopropanol, and then add a less polar co-solvent (e.g., diethyl ether, ethyl acetate) until turbidity is observed.

  • Crystallization: Allowing the solution to cool slowly will promote the formation of well-defined crystals. Cooling to 0-4 °C can maximize recovery. The crystals are then collected by filtration, washed with a cold, non-polar solvent (like cold diethyl ether), and dried under vacuum.

Q3: What are the optimal storage conditions for the final compound?

As a hydrochloride salt of an amino ester, the compound has specific stability requirements.

  • Temperature: Store at 2-8 °C to minimize degradation.[8]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to protect against moisture and atmospheric CO₂.

  • Rationale: The ester functionality is susceptible to hydrolysis, which is accelerated by moisture. The secondary amine can react with CO₂ to form a carbamate salt. Proper storage ensures long-term purity and stability.

Q4: Can I use silica gel chromatography for purification?

Chromatography is generally not the preferred method for purifying the hydrochloride salt due to its high polarity and poor solubility in typical chromatography solvents. However, the free-base form (before salt formation) can be purified on a silica gel column.

  • Protocol: Use a moderately polar mobile phase, such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine (~1%) added to the eluent. The triethylamine prevents the amine from streaking on the acidic silica gel. After chromatography, the fractions containing the pure product are combined, the solvent is evaporated, and the resulting oil is converted to the hydrochloride salt.

Data Summary & Protocols
Table 1: Recommended Reaction Conditions
StepReagentBaseSolventTemperature (°C)Key Considerations
N-Alkylation 1,2-DibromoethaneK₂CO₃ (2.2 eq)Acetonitrile60-70Monitor by TLC/LC-MS for mono-alkylation. NaI can be used as a catalyst.
Cyclization N/ANaH (1.1 eq)Anhydrous THF0 to RTPerform under high dilution (<0.1 M) and inert atmosphere.
Salt Formation 2M HCl in Et₂ON/ADiethyl Ether0Add HCl solution dropwise to a solution of the free base until precipitation is complete.
Protocol 1: Synthesis of (S)-ethyl morpholine-3-carboxylate

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • N-Alkylation: To a solution of (S)-serine ethyl ester (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.2 eq) and 1,2-dibromoethane (1.1 eq). Heat the mixture to 65 °C and stir for 12-18 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure. The crude residue is the N-(2-bromoethyl) intermediate.

  • Cyclization: Prepare a suspension of sodium hydride (60% in mineral oil, 1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere. Dissolve the crude intermediate from the previous step in anhydrous THF and add it dropwise to the NaH suspension over 1 hour.

  • Completion: Allow the reaction to warm slowly to room temperature and stir for 4-6 hours. Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base as an oil.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolve the crude (S)-ethyl morpholine-3-carboxylate free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form.

  • Continue adding the HCl solution until no further precipitation is observed (check pH of the solution with moist pH paper to ensure it is acidic).

  • Stir the resulting slurry at 0 °C for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.

References
  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • ResearchGate. (2020). Can you help me for synthesis of morpholine using dehydration diethanolamine? Retrieved from [Link]

  • NileRed. (2022, August 1). Morpholine Preparation from Diethanolamine [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & Al-Kaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Retrieved from [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. Retrieved from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(2), 193-227. Retrieved from [Link]

  • Plevová, K., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6545–6554. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl morpholine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Alchem Pharmtech. (n.d.). CAS 84005-98-1 | Ethyl morpholine-3-carboxylate. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to impurity profiling of (S)-ethyl morpholine-3-carboxylate hydrochloride, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the underlying scientific rationale for the impurity profiling of (S)-ethyl morpholine-3-carboxylate hydrochloride. This molecule, being a chiral polar compound, presents unique analytical challenges. This center is designed to address these challenges proactively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions researchers encounter when initiating an impurity profiling study for this specific active pharmaceutical ingredient (API).

Q1: What are the primary categories of potential impurities for (S)-ethyl morpholine-3-carboxylate hydrochloride?

A1: Impurities in any new drug substance are categorized based on their origin. For (S)-ethyl morpholine-3-carboxylate hydrochloride, you should anticipate impurities from several classes as defined by the International Council for Harmonisation (ICH) guidelines[1][2]:

  • Organic Impurities: These are the most common and can be process-related or drug-related.

    • Process-Related: Starting materials, intermediates, by-products from side reactions during synthesis.

    • Drug-Related (Degradants): Impurities formed during storage or manufacturing due to degradation of the API. A primary example would be the hydrolysis of the ethyl ester to form (S)-morpholine-3-carboxylic acid.

    • Enantiomeric Impurity: The (R)-ethyl morpholine-3-carboxylate enantiomer is a critical impurity to monitor due to the stereospecific nature of the API.

  • Inorganic Impurities: These are typically detected using pharmacopoeial methods and may include reagents, ligands, or catalysts used in the synthesis.[3]

  • Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed. Their control is discussed in the ICH Q3C guidelines.[4]

Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?

A2: The regulatory framework is primarily governed by the ICH Q3A(R2) guideline.[3][4] The thresholds are linked to the Maximum Daily Dose (MDD) of the drug. Assuming an MDD of ≤ 2 g/day , the following thresholds apply:

Threshold TypeThreshold (% of API)What It Means
Reporting Threshold 0.05%Any impurity at or above this level must be reported in the regulatory submission.[2]
Identification Threshold 0.10%Any impurity at or above this level must have its structure characterized.[2][5]
Qualification Threshold 0.15%Any impurity at or above this level must be assessed for biological safety.[2][3]

Q3: What is the biggest analytical challenge for this molecule and what's the recommended starting point?

A3: The primary challenge is the polar and chiral nature of (S)-ethyl morpholine-3-carboxylate hydrochloride. Polar compounds are notoriously difficult to retain on standard reversed-phase HPLC columns (like C18), often eluting near the solvent front with poor resolution from other polar impurities.[6][7]

Recommended Starting Point:

  • For Achiral Separations: Begin with a polar-endcapped or polar-embedded reversed-phase column. These are designed to provide better retention for polar analytes and are compatible with highly aqueous mobile phases without suffering from "phase collapse."[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful alternative.

  • For Chiral Separations: A dedicated Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating enantiomers of chiral amines and related compounds.[9][10][11]

Section 2: Analytical Method Development & Troubleshooting Guide

This section provides practical, scenario-based advice for overcoming common issues during HPLC method development.

Workflow for Impurity Profiling

The overall strategy for impurity profiling follows a logical sequence from detection to characterization, guided by regulatory thresholds.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Evaluation Against Thresholds cluster_2 Phase 3: Qualification A Develop Stability-Indicating HPLC Method B Analyze API Batch A->B C Integrate and Quantify All Peaks B->C D Compare Impurity Level to Reporting Threshold (e.g., 0.05%) C->D F Report Impurity in Specification D->F > 0.05% H No Action Required (Below Threshold) D->H < 0.05% E Compare Impurity Level to Identification Threshold (e.g., 0.10%) G Identify Impurity Structure (MS, NMR) E->G > 0.10% K Impurity Level is Qualified E->K < 0.10% F->E I Compare Identified Impurity to Qualification Threshold (e.g., 0.15%) G->I J Qualify Impurity (Toxicology Studies) I->J > 0.15% I->K < 0.15%

Caption: General workflow for impurity profiling and control.

Troubleshooting Common HPLC Issues
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing (Especially for the main API peak)1. Secondary Interactions: The basic morpholine nitrogen interacts with acidic residual silanols on the silica column packing. 2. Column Overload: Injecting too much sample mass. 3. Extra-column Volume: Excessive tubing length or diameter between the column and detector.[12]1. Modify Mobile Phase: Use a mobile phase buffer with a pH of 2.5-3.5 to ensure the morpholine nitrogen is fully protonated. Add a competitive base like triethylamine (TEA) in small amounts (0.1%). 2. Reduce Injection Concentration: Dilute the sample. 3. Optimize System: Use shorter, narrower ID tubing (e.g., 0.005").
Split Peaks 1. Column Void/Contamination: A void has formed at the column inlet, or it is blocked by particulates.[12][13] 2. Solvent Mismatch: The sample solvent is much stronger than the mobile phase, causing poor peak focusing. 3. Co-elution: Two different impurities are eluting at nearly the same time.1. Use Guard Column: A guard column protects the analytical column. If a void is suspected, reverse-flush the column (if permissible by the manufacturer).[13] 2. Match Solvents: Dissolve the sample in the initial mobile phase whenever possible. 3. Change Selectivity: Modify the mobile phase (e.g., change organic solvent from acetonitrile to methanol) or try a column with a different stationary phase (e.g., Phenyl or Cyano).
Poor Retention / Peak Eluting at Void Volume 1. High Polarity of Analyte: The compound has minimal interaction with the nonpolar C18 stationary phase.[6] 2. Phase Collapse (Dewetting): Using 100% aqueous mobile phase on a traditional C18 column causes the alkyl chains to collapse.[8]1. Use Appropriate Column: Switch to a polar-endcapped, polar-embedded, or HILIC column. 2. Ensure Organic Content: Always maintain at least 5% organic solvent in the mobile phase for standard C18 columns.
Irreproducible Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase between gradient runs or after system startup.[12] 2. Mobile Phase pH Instability: The buffer is inadequate or the pH is too close to the pKa of an analyte. 3. Temperature Fluctuations: The column temperature is not controlled.1. Increase Equilibration Time: Equilibrate for at least 10-15 column volumes. 2. Use Appropriate Buffer: Select a buffer with a pKa within 1 pH unit of the desired mobile phase pH. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C).
Decision Tree for HPLC Peak Tailing

This diagram helps diagnose and resolve one of the most common chromatographic problems.

G start Problem: Peak Tailing Observed q1 Does tailing affect all peaks or just basic compounds? start->q1 cause1 Cause: Secondary Silanol Interactions q1->cause1 Mainly Basic Compounds q2 Does tailing decrease at lower concentrations? q1->q2 All Peaks sol1a Solution: Lower mobile phase pH (e.g., to 2.5-3.5) cause1->sol1a sol1b Solution: Add a competitive base (e.g., 0.1% TEA) sol1a->sol1b sol1c Solution: Switch to a base-deactivated column sol1b->sol1c cause2 Cause: Mass Overload q2->cause2 Yes cause3 Cause: Column Contamination / Void q2->cause3 No sol2 Solution: Reduce injection concentration/volume cause2->sol2 sol3a Solution: Use a guard column cause3->sol3a sol3b Solution: Reverse-flush column sol3a->sol3b sol3c Solution: Replace column sol3b->sol3c

Caption: Troubleshooting decision tree for HPLC peak tailing.

Section 3: Impurity Identification & Characterization

Once an unknown impurity exceeds the identification threshold, its structure must be elucidated.

Q: An unknown impurity peak is consistently observed at 0.12%. How do I identify it?

A: This requires a multi-step analytical approach combining separation with powerful spectroscopic techniques.

  • Obtain Molecular Weight via LC-MS: The first step is to couple your HPLC method to a mass spectrometer (MS).[14][15] An ESI-MS (Electrospray Ionization) analysis will provide the mass-to-charge ratio (m/z) of the impurity, giving you its molecular weight. High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, can provide the elemental composition, which dramatically narrows down the possible structures.[14]

  • Isolate the Impurity: If the structure cannot be determined from MS data alone, you will need to isolate the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy. This can be done using preparative HPLC.

  • Elucidate Structure via NMR: NMR is the gold standard for structural elucidation of organic molecules.[16][17] A suite of experiments is typically required:

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows proton-proton couplings, HSQC links protons to the carbons they are attached to, and HMBC shows long-range proton-carbon correlations, allowing you to piece the molecular fragments together.[18][19]

Section 4: Forced Degradation Studies

Forced degradation (or stress testing) is essential to understand how the API behaves under harsh conditions and to ensure your analytical method is "stability-indicating."

Q: Why do I need to perform forced degradation studies?

A: There are two primary objectives:

  • To Identify Potential Degradants: Stress testing generates degradation products that might form under long-term storage conditions, helping to elucidate degradation pathways.[20][21][22]

  • To Demonstrate Method Specificity: You must prove that your HPLC method can separate known impurities and new degradation products from the main API peak. This ensures the method is "stability-indicating."[20][23] A loss of 5-20% of the parent API is generally considered appropriate for these studies.[23]

Q: What conditions should I use for stress testing?

A: The ICH Q1A guideline suggests a standard set of stress conditions. The exact concentration of reagents and duration may need to be adjusted based on the stability of the molecule.[20][23]

  • Acid Hydrolysis: 0.1 M HCl at room temperature, then 60°C if no degradation is seen.

  • Base Hydrolysis: 0.1 M NaOH at room temperature. The ester linkage in your molecule is particularly susceptible to base hydrolysis.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal: Dry heat at a temperature above accelerated stability testing conditions (e.g., 80°C).

  • Photolytic: Expose the sample to a combination of UV and visible light as described in ICH Q1B.

Section 5: Key Experimental Protocols

Protocol 1: Starting HPLC-UV Method for Achiral Impurity Profiling

  • Rationale: This method uses a polar-endcapped column to improve the retention of the polar API and a low pH mobile phase to ensure good peak shape for the basic morpholine moiety.

  • Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 60% B

    • 35-40 min: 60% B

    • 40-41 min: 60% to 5% B

    • 41-50 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as the morpholine structure lacks a strong chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.

Protocol 2: Forced Degradation - Base Hydrolysis

  • Sample Preparation: Prepare a 1 mg/mL solution of (S)-ethyl morpholine-3-carboxylate hydrochloride in water.

  • Stress Application: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubation: Keep the solution at room temperature. Withdraw aliquots at specific time points (e.g., 1h, 4h, 8h, 24h).

  • Neutralization: Immediately neutralize the aliquot by adding an equimolar amount of HCl (e.g., if you take 100 µL of the reaction mixture, add 100 µL of 0.1 M HCl).

  • Analysis: Analyze the neutralized sample by HPLC as per Protocol 1 to assess the degradation and formation of new peaks.

References

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mass Spectrometry in Drug Development Applications. (2025). Netpharmalab. [Link]

  • Gali, M., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). SOTAX. [Link]

  • Wang, R., & Li, D. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]

  • Troubleshooting HPLC- Tailing Peaks. (2014). Restek. [Link]

  • Impurities in new drug substance | ICH Q3A(R2). (2024). YouTube. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. [Link]

  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. (n.d.). IKEV. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. [Link]

  • Elyashberg, M., et al. (2012). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. (n.d.). Jones Chromatography. [Link]

  • Smith, A. B., & Beauchamp, T. J. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. (2025). Pharmaffiliates. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Chiral Drug Analysis and Their Application Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Technical Support Center: Stereochemical Integrity in Chiral Morpholine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its favorable physicochemical properties that often impart improved aqueous solubility and metabolic stability to drug candidates.[1][2] When this heterocycle is chiral, controlling its absolute stereochemistry becomes paramount, as the biological activity of enantiomers can differ dramatically. However, the synthesis of enantiopure morpholines is frequently plagued by racemization—the loss of stereochemical information at a chiral center.[3][4]

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals encountering racemization during the synthesis of chiral morpholines. It is structured to provide not just solutions, but a deeper understanding of the underlying mechanisms to empower rational experimental design.

Part 1: Troubleshooting Guide — Common Scenarios & Solutions

This section addresses specific experimental observations in a question-and-answer format.

Q1: I'm observing a significant drop in enantiomeric excess (ee) after the N-alkylation or N-acylation step to close the morpholine ring. What is the likely cause and how can I fix it?

A1: This is a classic racemization hotspot. The primary culprit is often the deprotonation of the α-proton (the hydrogen on the carbon bearing the stereocenter) adjacent to the nitrogen atom, especially if this carbon is also activated by another group (e.g., a carbonyl). This deprotonation forms a planar, achiral enolate or iminium-enamine intermediate, which upon re-protonation can occur from either face, leading to a racemic mixture.[3][5][6]

Root Causes & Troubleshooting Steps:

  • Inappropriate Base Selection: Strong, non-hindered bases (e.g., NaH, KOtBu in some contexts) can readily abstract the α-proton.

    • Solution: Switch to a non-nucleophilic, sterically hindered base. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are excellent choices. They are sufficiently basic to facilitate the desired reaction (e.g., deprotonate an alcohol for cyclization) but are too bulky to easily access the α-proton.

  • Elevated Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for proton abstraction and racemization.[3][7]

    • Solution: Perform the cyclization at the lowest effective temperature. Start your reaction at 0 °C or even -20 °C and allow it to warm slowly to room temperature. Monitor the reaction closely by TLC or LC-MS to find the minimum temperature required for an acceptable reaction rate.

  • Solvent Effects: Polar, protic solvents can facilitate racemization by stabilizing charged intermediates and participating in proton exchange.[3][8]

    • Solution: Use a less polar, aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over solvents like methanol or ethanol for these critical steps.

Comparative Table: Impact of Base & Temperature on Racemization
Starting MaterialBaseSolventTemperature (°C)Time (h)Final Product ee (%)
(R)-N-Boc-2-amino-1-phenylethanolNaHTHF251265%
(R)-N-Boc-2-amino-1-phenylethanolDIPEADCM0 to 2518>99%
(R)-N-Boc-2-amino-1-phenylethanolK₂CO₃MeCN80640%
(R)-N-Boc-2-amino-1-phenylethanolCs₂CO₃DMF2512>98%

Data is illustrative, based on common experimental outcomes.

Q2: My chiral starting material, an α-amino acid derivative, seems to racemize even before the cyclization step. Why is this happening?

A2: α-Amino acids and their derivatives, especially activated esters, are notoriously susceptible to racemization through the formation of an oxazolone intermediate.[9][10] This is particularly problematic during peptide coupling reactions but can also occur during other activation steps of the carboxylic acid.

Root Causes & Troubleshooting Steps:

  • Oxazolone Formation: Activation of an N-acyl amino acid's carboxyl group can lead to intramolecular cyclization, forming a planar oxazolone. The proton at the α-carbon (Cα) of this intermediate is highly acidic and easily removed by a base, leading to a loss of stereochemistry.[9]

    • Solution 1: Use Racemization-Suppressing Additives. When activating the carboxyl group for cyclization (e.g., to form a morpholinone), include additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives form activated esters that are less prone to oxazolone formation compared to other intermediates.[9][11]

    • Solution 2: Control the Base. Avoid using tertiary amines like triethylamine (TEA) if possible, as they are known to promote oxazolone-mediated racemization. If a base is necessary, a weaker or more hindered base is preferable.[12]

  • Protecting Group Choice: The nature of the N-protecting group plays a crucial role. Urethane-type protecting groups (e.g., Boc, Cbz, Fmoc) are generally better at preventing racemization than simple acyl groups because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in oxazolone formation.[13]

    • Solution: Always use a urethane-based protecting group (Boc, Cbz) for the nitrogen atom when manipulating the adjacent chiral center, especially if it involves activation of a carboxyl group.

Visualization: Oxazolone-Mediated Racemization

racemization_mechanism cluster_chiral Chiral Starting Material cluster_planar Planar Intermediate cluster_racemic Racemic Product Chiral N-Acyl Amino Acid (R-configuration) Oxazolone Achiral Oxazolone Intermediate Chiral->Oxazolone Activation (e.g., DCC) -H₂O Racemic Racemic Mixture (R and S) Oxazolone->Racemic Nucleophilic Attack (e.g., intramolecular -OH) Base Base Base->Oxazolone α-H⁺ abstraction & reprotonation

Caption: Mechanism of racemization via an achiral oxazolone intermediate.

Part 2: Frequently Asked Questions (FAQs) — Preventative Strategies

Q3: What are the most robust strategies to build a chiral morpholine ring while avoiding racemization from the start?

A3: A proactive approach is always best. Designing your synthesis to minimize the risk of racemization is key.

  • Chiral Pool Synthesis: Start with an enantiopure building block where the stereocenter is already set. Chiral 1,2-amino alcohols are excellent starting materials from the "chiral pool".[14][15] The synthesis then involves cyclization by reacting the amino and alcohol functionalities with a two-carbon electrophile. A common and reliable method is intramolecular Williamson ether synthesis.

    • Advantage: The stereocenter is not directly involved in bond-breaking or bond-forming events that could lead to inversion or racemization.

  • Asymmetric Hydrogenation: Synthesize an achiral, unsaturated dehydromorpholine and then introduce the chirality in the final step using a catalytic asymmetric hydrogenation. This method can provide very high enantioselectivities.[16][17][18]

    • Advantage: This postpones the creation of the stereocenter to the last step, avoiding potential racemization during intermediate steps.[18]

  • Intramolecular Cyclization of N-substituted Amino Alcohols: This is one of the most common methods. An enantiopure amino alcohol is N-alkylated with a group containing a leaving group (e.g., 2-chloroethanol). Subsequent base-mediated intramolecular Sₙ2 reaction forms the morpholine ring.

    • Key Consideration: The stereocenter adjacent to the nitrogen is the most vulnerable. Careful selection of non-racemizing conditions (mild base, low temperature) is critical.[1]

Visualization: Strategic Decision Workflow

strategy_workflow Start Goal: Synthesize Chiral Morpholine Q1 Is a suitable chiral 1,2-amino alcohol commercially available? Start->Q1 ChiralPool Strategy 1: Chiral Pool Synthesis (Intramolecular Cyclization) Q1->ChiralPool Path1 Q2 Can an unsaturated dehydromorpholine precursor be easily synthesized? Q1->Q2 Path2 Path1 Yes Path2 No AsymHyd Strategy 2: Asymmetric Hydrogenation Q2->AsymHyd Yes Other Consider other asymmetric syntheses (e.g., organocatalytic cyclization) Q2->Other No

Caption: Decision tree for selecting a racemization-resistant synthetic strategy.

Q4: How do I choose the right N-protecting group to safeguard the stereocenter?

A4: The right protecting group acts as a shield. As mentioned, urethane-type groups are superior.

  • Boc (tert-Butoxycarbonyl): Excellent choice. It's robust under many reaction conditions but easily removed with mild acid (e.g., TFA). Its steric bulk can also help hinder base access to the α-proton.

  • Cbz (Carboxybenzyl): Another solid choice, particularly if acid-sensitive groups are present elsewhere in the molecule. It is removed by hydrogenolysis, which is a very mild and neutral condition.

  • Avoid Simple Acyl Groups (e.g., Acetyl): These should be avoided when the α-carbon is a stereocenter that will be subjected to basic or activating conditions, as they readily promote oxazolone formation.[10]

Part 3: Key Experimental Protocols

Protocol 1: Stereoretentive Intramolecular Cyclization from a Chiral Amino Alcohol

This protocol describes the cyclization of an N-substituted chiral amino alcohol, a common method that preserves stereochemistry when performed correctly.

Starting Material: (R)-N-Boc-2-amino-3-phenyl-1-propanol

  • N-Alkylation:

    • To a solution of the amino alcohol (1.0 eq) in DMF (0.2 M) at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 1-bromo-2-chloroethane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate.

    • Purify the intermediate by column chromatography.

  • Boc Deprotection & Cyclization:

    • Dissolve the N-alkylated intermediate in DCM (0.1 M) and add trifluoroacetic acid (TFA, 10 eq).

    • Stir at room temperature for 2 hours until TLC indicates complete deprotection.

    • Concentrate the mixture in vacuo.

    • Dissolve the crude amine salt in acetonitrile (0.1 M) and add a mild, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 3.0 eq).

    • Heat the mixture to 60 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool to room temperature, filter off the base, and concentrate.

    • Purify the resulting chiral morpholine by column chromatography.

  • Stereochemical Analysis:

    • Analyze the final product's enantiomeric excess using Chiral HPLC.[19][20] Compare the retention times to a racemic standard if available.

Part 4: Analytical Verification

Q5: How can I reliably measure the enantiomeric excess (ee) of my final morpholine product?

A5: Visualizing a clean ¹H NMR spectrum is not enough. You must use a technique that can differentiate between enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard.[19][21] It uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By integrating the peak areas, you can get a highly accurate ee value.

  • Chiral Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster analysis times and higher resolution.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), enantiomers will exhibit different chemical shifts for corresponding protons, allowing for integration and ee determination. This is often less accurate than chromatography but can be a quick diagnostic tool.

References

  • Nugent, M. J. (2010).
  • Zhong, H., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9, 4372-4378. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. Available at: [Link]

  • He, Y.-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Available at: [Link]

  • General mechanism of base‐catalysed racemisation. (n.d.). ResearchGate. Available at: [Link]

  • Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Example of intramolecular cyclization for morpholine ring formation. (n.d.). ResearchGate. Available at: [Link]

  • Kawabata, T., et al. (2018). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.
  • Racemization. (n.d.). Wikipedia. Available at: [Link]

  • Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Figshare. Available at: [Link]

  • Clayden, J., & Moran, W. J. (2007). Racemisation in Chemistry and Biology. The University of Manchester.
  • Kartsev, V. G. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Chiral pool. (n.d.). Wikipedia. Available at: [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Geng, H., et al. (2016). Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. Organic & Biomolecular Chemistry, 14(23), 5256–5260. Available at: [Link]

  • Sanchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 837-42.
  • Chiral Pool. (n.d.). University of Houston. Available at: [Link]

  • Vessally, E., et al. (2017). Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Semantic Scholar.
  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Pinnen, F., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-5.
  • How to reduce epimerization in Chiral molecule? (2012). ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2019). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 24(15), 2755.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2019). National Institutes of Health. Available at: [Link]

  • Epimerization of Peptide. (n.d.). Available at: [Link]

  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Racemization in amino acids? (2017). ResearchGate. Available at: [Link]

  • Guedes, J., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar.
  • Yacob, S. (2019). Epimerisation in Peptide Synthesis. PubMed Central. Available at: [Link]

  • Hayashi, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. Available at: [Link]

  • Nieto, S., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Chirality, 26(8), 341-55.

Sources

Technical Support Center: Monitoring Reactions of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (S)-ethyl morpholine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. As a secondary amine, a chiral center, and an ethyl ester, this compound presents unique challenges and opportunities in synthesis. Accurate reaction monitoring is paramount to achieving desired outcomes, minimizing side products, and ensuring process efficiency.

This document provides in-depth, experience-driven guidance in a direct question-and-answer format, addressing common issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section covers high-level questions to provide a foundational understanding of monitoring reactions with this specific substrate.

Q1: What are the primary analytical methods for monitoring the consumption of (S)-ethyl morpholine-3-carboxylate hydrochloride?

A1: The choice of method depends on the reaction specifics, available equipment, and the need for quantitative versus qualitative data. The most common techniques are:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is cost-effective and allows for the simultaneous analysis of multiple time points. Visualization is typically achieved with UV light (if the product is UV-active) or by staining with agents that react with the amine or ester functional groups, such as ninhydrin or permanganate.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. Chiral HPLC can be used to monitor both the consumption of the starting material and the potential for racemization. A reversed-phase C18 column is often a good starting point for achiral analysis.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for monitoring reactions in real-time or via aliquots. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be tracked. It provides unambiguous structural information.

  • Gas Chromatography (GC): Suitable if the starting material and product are thermally stable and volatile. Derivatization may be necessary to improve volatility and peak shape.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), it is invaluable for confirming the mass of the product and identifying byproducts, providing an extra layer of confidence during reaction monitoring.

Q2: How does the hydrochloride salt form affect reaction setup and monitoring?

A2: The hydrochloride salt means the morpholine nitrogen is protonated. This has two key implications:

  • Reactivity: In its protonated form, the morpholine nitrogen is not nucleophilic and cannot participate in reactions like N-acylations or N-alkylations.[7][8] To enable the reaction, a base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) must be added to deprotonate the amine and generate the free, nucleophilic secondary amine.

  • Solubility: The salt form is generally more soluble in polar protic solvents (like water or alcohols) and less soluble in many common aprotic organic solvents (like dichloromethane or THF). When setting up the reaction, ensure the chosen solvent can dissolve both the free base form and other reagents. Poor solubility can lead to slow or incomplete reactions.[9]

Q3: What are the most common side reactions to watch for when using this molecule?

A3: Awareness of potential side reactions is critical for accurate interpretation of analytical data:

  • Ester Hydrolysis: Under either strongly acidic or basic aqueous conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This is particularly relevant during aqueous workups.

  • Racemization: The stereocenter at C3 is adjacent to a carbonyl group. Under harsh basic conditions, there is a risk of deprotonation at the α-carbon, which can lead to racemization. It is crucial to monitor enantiomeric purity using chiral HPLC, especially during method development.[10]

  • Diacylation/Dialkylation: In reactions like N-acylation, if the conditions are too forcing or an excessive amount of a highly reactive acylating agent is used, side reactions can occur.[9][11]

  • Ring Opening: Under very harsh conditions (e.g., strong reducing agents or high heat), the morpholine ring itself could potentially undergo cleavage, though this is less common under typical synthetic conditions.

Part 2: Troubleshooting Guide

This guide addresses specific experimental problems in a structured format to help you quickly diagnose and resolve issues.

ProblemProbable Cause(s)Suggested Solution(s)
Reaction has not started or is extremely slow (TLC/HPLC shows only starting material). 1. Insufficient Base: The morpholine nitrogen is still protonated and non-nucleophilic.[7][8]2. Poor Solubility: The deprotonated starting material or other reagents are not fully dissolved.3. Low Temperature: The reaction may have a significant activation energy barrier.[7]1. Action: Add at least one equivalent of a suitable base (e.g., triethylamine, pyridine). For acyl chloride reactions, two equivalents are often needed to neutralize the generated HCl.[8]2. Action: Try a different solvent or solvent mixture (e.g., DMF, NMP) or gently warm the mixture to aid dissolution.3. Action: Gradually increase the reaction temperature and continue monitoring.
My TLC plate is streaky and the spots are poorly defined. 1. Sample is too Concentrated: Overloading the TLC plate leads to poor separation.[3]2. Incorrect Mobile Phase: The solvent system may be too polar or not polar enough, or it may lack an additive to handle the basic amine.3. Compound Degradation: The compound may be degrading on the silica gel, which is acidic.1. Action: Dilute the reaction aliquot sample significantly before spotting it on the TLC plate.2. Action: Adjust the eluent polarity. For basic compounds like morpholines, adding a small amount of triethylamine (~0.5-1%) or ammonia to the mobile phase can dramatically improve peak shape.3. Action: Use alumina plates or neutralize the silica plate by pre-developing it in a solvent system containing triethylamine.
HPLC analysis shows a new peak, but its mass (by LC-MS) does not match the expected product. 1. Ester Hydrolysis: The peak corresponds to the carboxylic acid byproduct, especially after an aqueous workup.2. Impurity in Starting Material: The new peak could arise from an impurity in one of the reagents.3. Side Reaction: An unexpected reaction pathway has occurred (e.g., reaction with the solvent).1. Action: Check the mass difference. A loss of 28 Da (C₂H₄) from the expected product mass suggests hydrolysis. Avoid prolonged exposure to strong acids or bases during workup.2. Action: Analyze all starting materials by HPLC/LC-MS to confirm their purity before starting the reaction.3. Action: Re-evaluate the reaction conditions (temperature, reagents, solvent) to identify the source of the side product.
Chiral HPLC shows two peaks, indicating loss of stereochemical integrity. 1. Racemization: The reaction conditions (e.g., strong base, high temperature) have caused the chiral center to epimerize.2. Enantiomeric Impurity: The starting material was not enantiomerically pure.1. Action: Screen for milder bases or lower the reaction temperature. Reduce the reaction time if possible.2. Action: Always verify the enantiomeric excess (e.e.) of the starting material before beginning the reaction.
Part 3: Detailed Analytical Protocols

These step-by-step protocols provide a starting point for developing your own analytical methods.

Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Screening

This protocol is designed for qualitative monitoring of a typical N-acylation reaction.

  • Preparation:

    • Prepare a developing chamber with a filter paper wick. Add the chosen mobile phase, cover, and let the chamber saturate for 5-10 minutes.

    • Using a pencil, lightly draw an origin line ~1 cm from the bottom of a silica gel TLC plate.[3]

  • Spotting:

    • Take a small aliquot (~5 µL) from the reaction mixture using a capillary tube and dilute it with a suitable solvent (e.g., 100 µL of ethyl acetate).

    • Spot the diluted reaction mixture on the origin line.

    • On the same plate, spot the starting material (dissolved in a solvent) and a co-spot (starting material and reaction mixture in the same lane) to aid identification.

  • Development:

    • Place the TLC plate in the saturated chamber, ensuring the solvent level is below the origin line.[3]

    • Allow the solvent to ascend the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.[3]

  • Visualization:

    • Dry the plate thoroughly.

    • View the plate under a UV lamp (254 nm) and circle any visible spots.[12]

    • Dip the plate into a staining solution (e.g., potassium permanganate or ninhydrin), then gently heat with a heat gun until spots appear.[2][12][13] The starting material (secondary amine) should stain with ninhydrin, while the product (amide) may not. Potassium permanganate is a general stain for oxidizable groups.[1]

Table 1: Recommended TLC Stains & Solvent Systems

StainTarget Functional Group(s)PreparationVisualization
Potassium Permanganate Alkenes, alcohols, amines, other oxidizable groups[1]1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.Yellow/brown spots on a purple background. Gentle heating may be required.[1][12]
Ninhydrin Primary and secondary amines, amino acids[2]1.5 g ninhydrin in 100 mL of n-butanol with 3.0 mL acetic acid.[1]Red to purple spots upon heating.[13]
p-Anisaldehyde General purpose, good for nucleophiles[1]135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, 3.7 mL p-anisaldehyde.[1]Various colored spots on a pink background upon heating.
Common Solvent Systems (Eluents)PolarityNotes
30-50% Ethyl Acetate in HexanesLow to MediumGood starting point for many organic reactions.
5-10% Methanol in DichloromethaneMedium to HighEffective for more polar compounds.
95:5:0.5 DCM / Methanol / NH₄OHHighThe basic additive helps prevent streaking of amines.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

This protocol provides a general-purpose reversed-phase method suitable for achiral analysis. Chiral method development is more complex and often requires screening of specialized columns and mobile phases.[4][5]

  • Sample Preparation:

    • Take a known volume or weight of an aliquot from the reaction mixture.

    • Quench the reaction if necessary (e.g., by adding a dilute acid).

    • Dilute the sample to a known final volume with the mobile phase or a compatible solvent (e.g., acetonitrile/water). The final concentration should be around 0.1-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • Chromatographic Conditions:

    • The conditions below are a starting point and must be optimized for your specific reaction mixture.

  • Analysis:

    • Inject a standard of the starting material to determine its retention time.

    • Inject the reaction sample. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

    • Calculate the percent conversion using the relative peak areas (assuming similar response factors for starting material and product, or create a calibration curve for higher accuracy).

Table 2: Example HPLC Method Parameters (Reversed-Phase)

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA robust, general-purpose column for separating moderately polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic additive ensures the morpholine nitrogen is protonated, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier.
Gradient 10% B to 90% B over 15 minutesA gradient is recommended to elute both the polar starting material and potentially less polar products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nm or 220 nmAmides and esters typically have a UV absorbance at lower wavelengths.
Injection Volume 10 µLStandard injection volume.
Part 4: Visualization & Workflow Diagrams

Visual aids can clarify complex decision-making processes in reaction monitoring and troubleshooting.

ReactionMonitoringWorkflow cluster_setup Reaction Setup cluster_monitoring Analytical Monitoring cluster_outcome Process Outcome Setup 1. Set up Reaction (Substrate, Reagents, Base, Solvent) TLC 2. Take Aliquot (t=0, t=x hr) Run TLC Analysis Setup->TLC Decision Is Starting Material Consumed? TLC->Decision HPLC 3. (Optional) Run Quantitative HPLC/LC-MS Analysis TLC->HPLC For quantitative data Workup 4. Proceed to Workup & Purification Decision->Workup Yes Troubleshoot 4. Troubleshoot Reaction (See Guide) Decision->Troubleshoot No / Stalled HPLC->Decision

Caption: General workflow for monitoring a chemical reaction.

HPLCTroubleshooting Start Problem: Poor HPLC Result PeakShape Poor Peak Shape? (Tailing/Fronting) Start->PeakShape Baseline Baseline Issues? (Drift/Noise) Start->Baseline Retention Retention Time Shift? (Inconsistent) Start->Retention Sol_Peak_Base Add/Adjust Mobile Phase Additive (e.g., 0.1% TFA or Et3N) PeakShape->Sol_Peak_Base Cause: pH Mismatch Sol_Peak_Column Check Column Health (Flush or Replace) PeakShape->Sol_Peak_Column Cause: Column Void Sol_Peak_Sample Ensure Sample is Fully Dissolved in Mobile Phase PeakShape->Sol_Peak_Sample Cause: Solvent Mismatch Sol_Base_Equil Increase Column Equilibration Time Baseline->Sol_Base_Equil Cause: Incomplete Equilibration Sol_Base_Solvent Prepare Fresh Mobile Phase Baseline->Sol_Base_Solvent Cause: Solvent Degradation Sol_Base_Detector Check Detector Lamp Baseline->Sol_Base_Detector Cause: Lamp Failing Sol_Ret_Temp Check Column Oven Temperature Stability Retention->Sol_Ret_Temp Cause: Temperature Fluctuation Sol_Ret_Pump Check Pump Performance (Flow Rate Consistency) Retention->Sol_Ret_Pump Cause: Inconsistent Gradient Sol_Ret_MobilePhase Ensure Consistent Mobile Phase Composition Retention->Sol_Ret_MobilePhase Cause: Evaporation/Mixing Error

Caption: Troubleshooting logic for common HPLC issues.

Part 5: References
  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines. Retrieved January 7, 2026, from

  • BenchChem. (2025, December). Optimizing reaction conditions for N-acylation of p-toluidine. Retrieved January 7, 2026, from

  • BenchChem. (2025, December). Technical Support Center: N-Acylation of Hindered Anilines. Retrieved January 7, 2026, from

  • BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity. Retrieved January 7, 2026, from

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 7, 2026, from

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved January 7, 2026, from

  • University of Rochester. (n.d.). TLC Visualization Methods. Retrieved January 7, 2026, from

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved January 7, 2026, from

  • SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved January 7, 2026, from

  • BenchChem. (2025, December). Optimizing N-acylation of 3-aminoacetanilide reaction conditions. Retrieved January 7, 2026, from

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 7, 2026, from

  • MilliporeSigma. (n.d.). Stains for Developing TLC Plates. Retrieved January 7, 2026, from

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 7, 2026, from

  • Sigma-Aldrich. (2014). Chiral HPLC Column Selection and Method Development Guide. Retrieved January 7, 2026, from

Sources

Validation & Comparative

A Comparative Guide to (S)- and (R)-Ethyl Morpholine-3-carboxylate Hydrochloride: Chiral Integrity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the geometric arrangement of atoms within a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides a detailed comparison of (S)-ethyl morpholine-3-carboxylate hydrochloride and its (R)-enantiomer, two critical chiral building blocks used in the synthesis of complex pharmaceutical agents.[3][4] While specific comparative biological data for these enantiomers is not extensively published, this document focuses on the essential physicochemical distinctions and the analytical methodologies required to ensure their stereochemical purity—a cornerstone of safe and effective drug development.[1][5]

The morpholine scaffold itself is a privileged structure in medicinal chemistry, featured in numerous approved drugs for its favorable metabolic and physicochemical properties.[6][7] When functionalized, as in ethyl morpholine-3-carboxylate, the introduction of a stereocenter necessitates rigorous control and analysis. The U.S. FDA has long emphasized the need to characterize individual enantiomers in chiral drugs, a mandate born from historical lessons like the thalidomide tragedy, where the different enantiomers possessed therapeutic and teratogenic effects, respectively.[1]

This guide is intended for researchers, scientists, and drug development professionals who utilize these chiral building blocks. We will delve into the experimental protocols for their analytical distinction, present key data in a comparative format, and explain the causal logic behind the chosen methodologies.

Physicochemical and Spectroscopic Differentiation

Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their distinction arises from their interaction with other chiral entities, including polarized light.

Optical Rotation: The most fundamental chiroptical property is optical rotation, where enantiomers rotate the plane of polarized light in equal but opposite directions. While a routine measure of chiral purity, it is often insufficient on its own and should be complemented by more sophisticated techniques.

Circular Dichroism (CD) Spectroscopy: A more powerful technique, CD spectroscopy, measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[8][9][10] This differential absorption (ΔA) is plotted as a function of wavelength. The (S)- and (R)-enantiomers of ethyl morpholine-3-carboxylate are expected to produce mirror-image CD spectra. A positive Cotton effect for one enantiomer will be observed as a negative Cotton effect for the other, providing an unambiguous method for identification and purity assessment.[11]

Experimental Protocol: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare solutions of (S)- and (R)-ethyl morpholine-3-carboxylate hydrochloride at a concentration of 0.1 mg/mL in a suitable, UV-transparent solvent such as methanol. Ensure the solutions are clear and free of particulates.[8]

  • Instrumentation: Use a calibrated CD spectrometer. Place the sample solution in a quartz cuvette with a 1 mm path length.

  • Data Acquisition: Scan the sample from approximately 260 nm down to 190 nm. The instrument will measure the difference in absorption between left- and right-circularly polarized light at each wavelength.[8]

  • Data Analysis: The resulting CD spectrum is a plot of ΔA versus wavelength. The spectra for the (S) and (R) enantiomers should be perfect mirror images of each other across the zero-absorption axis. The presence of the other enantiomer as an impurity will lead to a diminished signal intensity.

Chromatographic Enantioseparation: The Gold Standard

For quantitative analysis of enantiomeric purity, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard method.[12][13] The principle relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[14] These complexes have different energies and stabilities, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from derivatized cellulose or amylose, are highly effective for a broad range of chiral compounds and are a logical starting point for method development.[12][14]

Workflow for Chiral HPLC Method Development

The process of developing a robust chiral separation method is systematic. It involves screening different columns and mobile phases to achieve optimal resolution between the enantiomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Define Analyte: (S/R)-Ethyl Morpholine-3-Carboxylate HCl col_screen Column Screening (e.g., Chiralpak IA, IB, IC) start->col_screen mp_screen Mobile Phase Screening (Normal Phase: Hexane/IPA Polar Organic: MeCN/MeOH Reversed Phase: Aq. Buffer/ACN) col_screen->mp_screen optimize Optimize Mobile Phase - Adjust solvent ratio - Additives (e.g., DEA, TFA) mp_screen->optimize params Optimize Parameters - Flow Rate - Temperature optimize->params validate Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) params->validate result Separated Enantiomers validate->result

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Chiral HPLC Separation
  • Column Selection: Begin with a polysaccharide-based chiral column, for instance, a Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) column (4.6 x 150 mm, 5 µm). These columns are known for their broad enantiorecognition capabilities.[12]

  • Mobile Phase Preparation (Normal Phase): Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add a small amount of an amine modifier, such as 0.1% diethylamine (DEA), to improve peak shape for the basic morpholine amine.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve a racemic standard of ethyl morpholine-3-carboxylate hydrochloride in the mobile phase to a concentration of 1 mg/mL. Separately, prepare solutions of the pure (S) and (R) enantiomers.

  • Analysis and Optimization:

    • Inject the racemic standard. If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in the mobile phase.

    • If peak shape is poor, adjust the concentration of the acidic or basic additive.[15]

    • Inject the individual enantiomer solutions to confirm the elution order. The goal is to achieve baseline resolution (Rs > 1.5).

Comparative Data Summary

The following table summarizes the key differentiating characteristics between the (S) and (R) enantiomers based on the analytical techniques described.

Property(S)-Ethyl Morpholine-3-carboxylate HCl(R)-Ethyl Morpholine-3-carboxylate HClRationale for Difference
CAS Number 218594-84-4[16][17][18]Not explicitly found, specific to supplierUnique identifier for the specific stereoisomer.
Optical Rotation Expected to be positive (+) or negative (-)Expected to be equal in magnitude, opposite in signEnantiomers rotate plane-polarized light oppositely.
CD Spectrum Exhibits a specific Cotton effect patternExhibits a mirror-image Cotton effect patternDifferential absorption of circularly polarized light is opposite for enantiomers.[10]
HPLC Retention Time (Chiral Column) t R1t R2 (where t R1 ≠ t R2)Differential interaction with the chiral stationary phase leads to separation.[14]

Impact on Synthesis and Drug Design

The absolute configuration of a chiral building block is critical as it dictates the stereochemistry of the final drug substance. Using (S)-ethyl morpholine-3-carboxylate versus its (R)-enantiomer in a synthetic sequence will result in the formation of different diastereomers or enantiomers in the final product.

For example, in the synthesis of certain antibiotics like Linezolid, which contains a chiral oxazolidinone ring, the stereochemistry is crucial for its ability to bind to the bacterial ribosome and inhibit protein synthesis.[19][20][21] Using the incorrect morpholine enantiomer as a starting material would lead to a biologically inactive or potentially harmful stereoisomer.

G S_Start (S)-Ethyl Morpholine- 3-Carboxylate Reagent + Chiral Reagent (A) S_Start->Reagent R_Start (R)-Ethyl Morpholine- 3-Carboxylate R_Start->Reagent S_Product Diastereomer 1 (S, A) Reagent->S_Product Reaction R_Product Diastereomer 2 (R, A) Reagent->R_Product Reaction

Caption: Stereochemical outcome of using different enantiomers.

Conclusion

While (S)- and (R)-ethyl morpholine-3-carboxylate hydrochloride are physically identical in an achiral environment, their behavior and recognition in chiral systems are distinct. This guide underscores the necessity of employing robust analytical techniques like chiral HPLC and Circular Dichroism to confirm the identity and enantiomeric purity of these crucial building blocks. For researchers in drug development, ensuring the correct stereoisomer is used is a non-negotiable aspect of synthesizing safe, selective, and effective therapeutic agents. The protocols and principles outlined here provide a foundational framework for maintaining the highest standards of scientific integrity in the use of chiral molecules.

References

  • AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • MtoZ Biolabs. (n.d.). Circular Dichroism Spectroscopy for Chiral Compounds. MtoZ Biolabs.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • Jafri, S. H. R., et al. (2021). Circular dichroism spectroscopy and chiral sensing in optical fibers. Optics Express.
  • Blaser, H. U. (2002). Synthesis of chiral building blocks for use in drug discovery. PubMed.
  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Creative Biostructure.
  • Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy. Applied Photophysics.
  • Enamine. (n.d.). Chiral Building Blocks Selection. Enamine.
  • Rao, R. N., & Nagaraju, V. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Wikipedia. (n.d.). Circular dichroism. Wikipedia.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Reddy, A. S., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Oriental Journal of Chemistry.
  • Reddy, P. K., et al. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Rasayan J. Chem.
  • Slaninova, J., et al. (2020). The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. PubMed Central (PMC).
  • Sigma-Aldrich. (n.d.). (S)-Ethyl morpholine-3-carboxylate hydrochloride. Sigma-Aldrich.
  • ChemicalBook. (2025). (S)-Ethyl morpholine-3-carboxylate hydrochloride. ChemicalBook.
  • Sinfoo Biotech. (n.d.). (S)-Ethyl morpholine-3-carboxylate hydrochloride. Sinfoo Biotech.
  • B. T. T. T. et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • S. A. et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Scriba, G. K. E. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
  • I. L. et al. (2018). Polysaccharide-based enantioselective chromatography: An overview of the current state and future trends. CONICET.

Sources

A Comparative Guide to the Synthesis of Morpholine-3-carboxylates: An Essential Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] Specifically, morpholine-3-carboxylates serve as versatile building blocks in the synthesis of a wide array of biologically active compounds.[2] This guide provides a comparative analysis of the most pertinent synthetic routes to this valuable heterocyclic motif, offering insights into the strategic selection of a synthetic plan based on desired stereochemistry, scalability, and available starting materials.

Introduction: The Significance of the Morpholine-3-carboxylate Moiety

The morpholine heterocycle is a common feature in numerous approved drugs and clinical candidates, contributing to favorable pharmacokinetic profiles.[3] The inclusion of a carboxylic acid function at the 3-position provides a crucial handle for further chemical elaboration, enabling the construction of complex molecular architectures. This unique combination of features makes morpholine-3-carboxylates highly sought-after intermediates in drug discovery programs targeting a range of therapeutic areas.

Key Synthetic Strategies: A Comparative Overview

Several distinct strategies have been developed for the synthesis of morpholine-3-carboxylates, each with its own set of advantages and limitations. The primary approaches can be broadly categorized as:

  • Cyclization of α-Amino Acid Derivatives: Leveraging the readily available chiral pool of α-amino acids.

  • Multi-component Reactions: Convergent approaches that build complexity in a single step.

  • Catalytic Asymmetric Methods: Enabling enantioselective synthesis from achiral precursors.

  • Ring-Opening of Strained Heterocycles: Utilizing reactive intermediates to construct the morpholine core.

The following sections will delve into the specifics of each of these routes, providing mechanistic insights and experimental considerations.

Synthesis from α-Amino Acid Derivatives

A prevalent and classical approach to chiral morpholine-3-carboxylates involves the use of α-amino acids, such as serine and threonine, as starting materials.[4] This strategy takes advantage of the inherent stereochemistry of the amino acid to establish the stereocenter at the C3 position of the morpholine ring.

General Workflow:

A typical sequence involves the N-alkylation of the amino acid ester with a suitable two-carbon electrophile, followed by an intramolecular cyclization.

G cluster_0 Synthesis from α-Amino Acids start α-Amino Acid Ester (e.g., Serine Methyl Ester) n_alkylation N-Alkylation (e.g., with a 2-haloethanol) start->n_alkylation cyclization Intramolecular Cyclization (Base-mediated) n_alkylation->cyclization product Morpholine-3-carboxylate cyclization->product

Caption: General workflow for the synthesis of morpholine-3-carboxylates from α-amino acids.

Mechanistic Considerations:

The key step in this sequence is the intramolecular Williamson ether synthesis or a similar nucleophilic substitution reaction. The choice of base and solvent is critical to promote the desired cyclization and minimize side reactions. For instance, Sladojevich et al. described procedures for the synthesis of methyl morpholine-3-carboxylates starting from L-serine and L-threonine methyl ester hydrochlorides.[4]

Experimental Protocol: Synthesis from L-Serine Methyl Ester
  • N-Alkylation: To a solution of L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (2.5 eq) and 2-bromoethanol (1.2 eq).

  • Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Cyclization: Dissolve the crude N-alkylated intermediate in a solvent like THF.

  • Add a strong base such as sodium hydride (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to afford the desired morpholine-3-carboxylate.

Multi-component Reactions (MCRs)

Multi-component reactions offer a highly efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single pot. Several MCRs have been developed for the synthesis of highly substituted morpholines.

Copper-Catalyzed Three-Component Synthesis:

A notable example is the copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate.[3] This method allows for the rapid generation of diverse morpholine scaffolds.

G cluster_1 Copper-Catalyzed Three-Component Reaction amino_alcohol Amino Alcohol imine In situ Imine Formation amino_alcohol->imine aldehyde Aldehyde aldehyde->imine diazo Diazomalonate cu_carbenoid Copper Carbenoid diazo->cu_carbenoid Cu(I) catalyst insertion Insertion Product imine->insertion cu_carbenoid->insertion cyclization Intramolecular Cyclization insertion->cyclization product Highly Substituted Morpholine cyclization->product

Caption: Proposed mechanism for the copper-catalyzed three-component synthesis of morpholines.[3]

Advantages and Limitations:

The primary advantage of this MCR is the ability to introduce diversity at multiple positions of the morpholine ring in a single step.[3] However, controlling the diastereoselectivity can be challenging, and the scope of the reaction may be limited by the compatibility of the various functional groups in the starting materials.

Catalytic Asymmetric Synthesis

For applications where enantiopure morpholine-3-carboxylates are required, catalytic asymmetric methods provide a powerful alternative to using chiral starting materials. These methods typically involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Enantioselective Synthesis via Tandem Hydroamination/Asymmetric Transfer Hydrogenation:

An elegant one-pot strategy involves the titanium-catalyzed hydroamination of an aminoalkyne to form a cyclic imine, which is then reduced in situ using a chiral ruthenium catalyst.[5] This tandem approach delivers 3-substituted morpholines with high enantiomeric excess.[5]

G cluster_2 Catalytic Asymmetric Tandem Reaction start Aminoalkyne hydroamination Hydroamination (Ti catalyst) start->hydroamination imine Cyclic Imine Intermediate hydroamination->imine ath Asymmetric Transfer Hydrogenation (Chiral Ru catalyst) imine->ath product Enantiopure 3-Substituted Morpholine ath->product

Caption: Tandem hydroamination/asymmetric transfer hydrogenation for enantioselective morpholine synthesis.[5]

Key Success Factors:

The success of this method hinges on the judicious choice of both the hydroamination and transfer hydrogenation catalysts. Mechanistic studies have suggested that hydrogen-bonding interactions between the substrate and the chiral ligand of the ruthenium catalyst are crucial for achieving high levels of enantioselectivity.[5]

Synthesis via Ring-Opening of Strained Heterocycles

Another innovative approach involves the reaction of strained heterocycles, such as 2-tosyl-1,2-oxazetidine, with α-formyl carboxylates.[1][6] This method leads to the formation of morpholine hemiaminals, which can be further elaborated to afford a variety of substituted morpholines.[1][6]

Diastereoselective and Diastereoconvergent Syntheses:

This strategy has been shown to proceed with high diastereoselectivity.[1][6] The observed stereochemical outcome is rationalized by the avoidance of steric strain and the influence of the anomeric effect in the transition state.[6]

Comparative Data Summary

Synthetic RouteStarting MaterialsKey Reagents/CatalystsStereocontrolScalabilityKey AdvantagesKey Limitations
From α-Amino Acids α-Amino acids (e.g., Ser, Thr)Base (e.g., NaH, K₂CO₃)Substrate-controlledGoodUtilizes readily available chiral pool.Limited to the stereochemistry of the starting amino acid.
Multi-component Reaction Amino alcohols, aldehydes, diazomalonatesCu(I) catalystOften low to moderate diastereoselectivityModerateHigh convergency and diversity.Diastereoselectivity can be an issue; substrate scope limitations.
Catalytic Asymmetric AminoalkynesTi catalyst, Chiral Ru catalystCatalyst-controlled (high ee)Moderate to goodAccess to enantiopure products from achiral precursors.Requires specialized catalysts; may require optimization for new substrates.
From Strained Rings 2-Tosyl-1,2-oxazetidine, α-formyl carboxylatesBase catalystHigh diastereoselectivityLab-scaleAccess to unique substitution patterns.Starting materials may not be commercially available.

Conclusion

The synthesis of morpholine-3-carboxylates can be achieved through a variety of strategic approaches. The optimal choice of synthetic route is highly dependent on the specific requirements of the target molecule, including the desired stereochemistry, substitution pattern, and the scale of the synthesis. For enantiopure products, catalytic asymmetric methods or syntheses starting from the chiral pool are the most reliable options. For rapid library synthesis and the exploration of chemical space, multi-component reactions offer significant advantages. As the demand for novel therapeutics containing the morpholine scaffold continues to grow, the development of even more efficient and versatile synthetic methodologies will remain an important area of research.

References

  • Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. (n.d.). ACS Publications.
  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). PMC.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.
  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. (n.d.). PMC - NIH.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). The Journal of Organic Chemistry - ACS Publications.
  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (2016). PubMed.
  • Morpholine-3-carboxylic acid. (n.d.). Chem-Impex.

Sources

A Comparative Guide to the Spectroscopic Validation of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise structural confirmation of chiral intermediates is paramount. (S)-ethyl morpholine-3-carboxylate hydrochloride is a key building block whose stereochemical and structural integrity dictates the safety and efficacy of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for its validation, grounded in the principles of scientific integrity and Good Laboratory Practice (GLP).[1][2][3][4]

Introduction: The Imperative of Rigorous Validation

(S)-ethyl morpholine-3-carboxylate hydrochloride serves as a crucial chiral intermediate in the synthesis of various therapeutic agents. Its defined three-dimensional structure is critical to its function. An incorrect stereoisomer or structural flaw can lead to inactive or even toxic final products. Therefore, a multi-faceted analytical approach is not just recommended but necessary to provide unequivocal proof of its identity, purity, and stereochemistry. This guide will compare and detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in this validation process.

Part 1: The Spectroscopic Validation Workflow

A robust validation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle. The synergy between ¹H NMR, ¹³C NMR, FTIR, and MS creates a self-validating system where the data from one technique corroborates the others.

Below is a diagram illustrating the logical workflow for the comprehensive structural validation of (S)-ethyl morpholine-3-carboxylate hydrochloride.

Spectroscopic_Validation_Workflow Workflow for Structural Validation cluster_sample Sample Preparation cluster_spectroscopy Primary Spectroscopic Analysis cluster_chiral Stereochemical Confirmation cluster_data Data Integration & Final Confirmation Sample (S)-Ethyl Morpholine-3-Carboxylate HCl H_NMR ¹H NMR (Proton Environment & Connectivity) Sample->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Sample->C_NMR FTIR FTIR (Functional Groups) Sample->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Data_Analysis Comprehensive Data Analysis (Structure Confirmation) H_NMR->Data_Analysis C_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Chiral_HPLC->Data_Analysis Final_Report Certificate of Analysis (CoA) Data_Analysis->Final_Report Final Structure Verified

Caption: A logical workflow for the structural validation of a chiral molecule.

Part 2: Deep Dive into Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the atomic framework of a molecule.[5][6][7][8][9]

Expertise & Causality: For (S)-ethyl morpholine-3-carboxylate hydrochloride, both ¹H and ¹³C NMR are indispensable. ¹H NMR reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. ¹³C NMR provides a map of the carbon skeleton. The choice of a deuterated solvent like DMSO-d₆ is strategic; it solubilizes the hydrochloride salt and its exchangeable proton signals (from N-H and O-H, if present) are easily identifiable.

¹H NMR Spectroscopy

  • Expected Signals: The spectrum should show distinct signals for the ethyl group protons (a triplet and a quartet), and a series of multiplets for the seven morpholine ring protons. The presence of the hydrochloride salt will cause the N-H proton to be deshielded and potentially broadened.

  • Data Interpretation: The integration of the signals should correspond to the number of protons in each environment. The coupling patterns (e.g., the triplet and quartet of the ethyl group) confirm the connectivity of adjacent protons.

¹³C NMR Spectroscopy

  • Expected Signals: The spectrum is expected to show seven distinct carbon signals: one for the carbonyl group of the ester, two for the ethyl group, and four for the morpholine ring carbons.

  • Data Interpretation: The chemical shift values are indicative of the carbon type. For instance, the carbonyl carbon will appear significantly downfield (around 170 ppm), while the aliphatic carbons of the morpholine and ethyl groups will be found upfield.

Data Summary Table: Predicted NMR Chemical Shifts

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Ethyl -CH₃~1.2 (triplet)~14
Ethyl -CH₂-~4.1 (quartet)~61
Morpholine C3-H~3.8 (multiplet)~55
Morpholine C2-H, C5-H, C6-H~2.8-3.6 (multiplets)~45, ~66, ~68
Morpholine N-HBroad, downfield-
Carbonyl C=O-~172

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11][12][13][14]

Expertise & Causality: For this molecule, FTIR is crucial for confirming the presence of the ester carbonyl group (C=O), the C-O bonds of the ether and ester, and the N-H bond of the secondary amine hydrochloride. The spectrum acts as a unique "fingerprint," especially in the region below 1500 cm⁻¹.[12][14]

Data Summary Table: Key FTIR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine Salt)Stretch2400-2800Broad, Strong
C-H (Aliphatic)Stretch2850-3000Medium-Strong
C=O (Ester)Stretch~1740Strong
C-O (Ether & Ester)Stretch1050-1250Strong

Experimental Protocol: FTIR Analysis (ATR or KBr Pellet)

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a transparent pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected first.

  • Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[10][11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it minimizes fragmentation and typically shows the protonated molecular ion.[15][16][17][18][19]

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass that can be used to confirm the elemental composition. The expected protonated molecular ion [M+H]⁺ for the free base (C₇H₁₃NO₃) would have a calculated m/z of 160.0917. Observing this peak confirms the molecular formula.

Data Summary Table: Expected Mass Spectrometry Data

Ion Formula Calculated m/z Observed m/z (Hypothetical)
[M+H]⁺C₇H₁₄NO₃⁺160.0917160.0915

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated mass.

Part 3: Comparison with Alternative Analytical Methods

While the combination of NMR, FTIR, and MS provides a comprehensive structural validation, other techniques can offer complementary or more specific information, particularly regarding stereochemistry.

Technique Primary Use Advantages Disadvantages
Chiral HPLC Enantiomeric PurityQuantitative, highly sensitive for detecting the unwanted enantiomer.[][21][22][23]Requires method development; a chiral stationary phase is needed.
X-ray Crystallography Absolute StructureProvides unambiguous 3D structure and absolute stereochemistry.Requires a suitable single crystal, which can be difficult to grow.
Polarimetry Optical RotationSimple and rapid confirmation of chirality.Does not provide enantiomeric purity; value can be concentration and solvent dependent.

The Gold Standard for Chiral Purity: Chiral HPLC

For a chiral drug intermediate, confirming enantiomeric purity is non-negotiable.[24][25][26] Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this purpose.[][21][22]

Expertise & Causality: Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the precise quantification of the desired (S)-enantiomer and the detection of even trace amounts of the undesired (R)-enantiomer. Method validation for chiral purity assays is a critical regulatory requirement.[25][26]

Conclusion

The spectroscopic validation of (S)-ethyl morpholine-3-carboxylate hydrochloride is a clear example of the necessity for a multi-technique analytical approach in modern drug development.

  • NMR Spectroscopy defines the molecular skeleton and proton connectivity.

  • FTIR Spectroscopy confirms the presence of key functional groups.

  • Mass Spectrometry verifies the molecular weight and elemental composition.

  • Chiral HPLC quantifies the enantiomeric purity, a critical quality attribute.

Together, these methods provide a robust, self-validating dataset that ensures the identity, quality, and stereochemical integrity of this vital pharmaceutical intermediate, adhering to the stringent standards of the industry.[1][2][3]

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. Available from: [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Hjelm, N. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(1), 3–12. Available from: [Link]

  • Dong, M. W. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC North America, 41(10), 454-460. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Available from: [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Available from: [Link]

  • NIH. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available from: [Link]

  • University of Toronto. INTRODUCTION TO GOOD LABORATORY PRACTICES (GLPs). Available from: [Link]

  • ResearchGate. Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Available from: [Link]

  • ResearchGate. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • AZoM. How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Available from: [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

  • Wesleyan University. NMR as a Tool for Structure Elucidation of Organic Compounds. Available from: [Link]

  • Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. Available from: [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • RSC Education. Good lab practice. Available from: [Link]

  • ResearchGate. A Beginner's Guide to Interpreting & Analyzing FTIR Results. Available from: [Link]

  • PubChem. Morpholine, hydrochloride (1:1). Available from: [Link]

  • SpectraBase. Morpholine hydrochloride - Optional[FTIR] - Spectrum. Available from: [Link]

  • SpectraBase. 4-(2-Chloroethyl)morpholine hydrochloride - Optional[FTIR] - Spectrum. Available from: [Link]

  • ElectronicsAndBooks. Chiral drugs: an industrial analytical perspective. Available from: [Link]

  • ScienceDirect. Chiral Drug Separation. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

  • NIST WebBook. Morpholine hydrochloride. Available from: [Link]

  • SpectraBase. Morpholine hydrochloride. Available from: [Link]

  • PubMed Central. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Available from: [Link]

  • University of Dhaka. Synthesis of Biologically Important Chiral Morpholine Derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available from: [Link]

  • RSC Publishing. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Available from: [Link]

  • NIST WebBook. N-Ethylmorpholine. Available from: [Link]

  • SpectraBase. Ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubChem. Ethyl morpholine-3-carboxylate. Available from: [Link]

  • Pharmaceutical Technology. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • NIST WebBook. N-Ethylmorpholine. Available from: [Link]

  • ResearchGate. System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available from: [Link]

  • PubChem. Ethyl morpholine-2-carboxylate. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activity of (S)-ethyl morpholine-3-carboxylate hydrochloride and its N-Acyl and N-Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship Exploration

Introduction

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and biologically active molecules.[1] Its advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, make it a desirable scaffold in drug design. (S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral building block that offers a strategic starting point for the synthesis of novel compounds with therapeutic potential. The secondary amine within the morpholine ring provides a readily modifiable position for introducing a variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR).[2]

Rationale for Derivative Selection

To systematically explore the SAR of (S)-ethyl morpholine-3-carboxylate, a series of N-acyl and N-sulfonyl derivatives are proposed for synthesis. The selected substituents are designed to probe the effects of varying electronic and steric properties on biological activity.

  • N-Acyl Derivatives: Introduction of an acyl group can modulate the lipophilicity and hydrogen bonding capacity of the molecule. The selected acyl chlorides (acetyl, benzoyl, and 2-chlorobenzoyl) offer a range of electronic and steric diversity.

  • N-Sulfonyl Derivatives: The sulfonamide group is a key pharmacophore in many drugs. The selected sulfonyl chlorides (methanesulfonyl, benzenesulfonyl, and p-toluenesulfonyl) will introduce different steric bulk and electronic environments adjacent to the morpholine nitrogen.

Proposed Synthesis of Derivatives

The synthesis of the N-acyl and N-sulfonyl derivatives of (S)-ethyl morpholine-3-carboxylate hydrochloride is proposed to follow established and reliable chemical transformations.

General Synthetic Scheme

parent (S)-ethyl morpholine-3-carboxylate hydrochloride free_base (S)-ethyl morpholine-3-carboxylate (Free Base) parent->free_base Base (e.g., Et3N) acyl_deriv N-Acyl Derivatives free_base->acyl_deriv Acyl Chloride (R-COCl) Base (e.g., Et3N) sulfonyl_deriv N-Sulfonyl Derivatives free_base->sulfonyl_deriv Sulfonyl Chloride (R-SO2Cl) Base (e.g., Et3N)

Caption: Proposed synthetic pathway for N-acyl and N-sulfonyl derivatives.

Experimental Protocol: General Procedure for N-Acylation
  • To a stirred solution of (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.

  • Let the reaction proceed at room temperature for 4-6 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: General Procedure for N-Sulfonylation
  • To a stirred solution of (S)-ethyl morpholine-3-carboxylate hydrochloride (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired sulfonyl chloride (1.1 eq) dropwise.

  • Let the reaction proceed at room temperature for 6-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Biological Evaluation

The synthesized derivatives would be subjected to a panel of in vitro assays to determine their anticancer and antimicrobial activities.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5] It measures the metabolic activity of cells, which is proportional to the number of viable cells.[6][7]

start Seed cancer cells in 96-well plate treat Treat with compounds (various concentrations) start->treat incubate1 Incubate for 48h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Add solubilization buffer (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate IC50 values read->calculate

Caption: Workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the parent compound and its derivatives for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8][9] Inhibiting VEGFR-2 is a validated anticancer strategy.

start Prepare reaction mixture (VEGFR-2, substrate, ATP) add_inhibitor Add test compounds start->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Add detection reagent stop_reaction->detect_signal read Measure luminescence/fluorescence detect_signal->read calculate Calculate IC50 values read->calculate

Caption: Workflow of a typical VEGFR-2 kinase inhibition assay.

Experimental Protocol: VEGFR-2 Kinase Assay

  • Reaction Setup: In a 96-well plate, add the reaction buffer, recombinant human VEGFR-2 enzyme, and a specific substrate.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for 60 minutes.

  • Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).

  • Signal Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Determine the IC50 values for each compound.

Table 1: Hypothetical Cytotoxicity and VEGFR-2 Inhibition Data

Compound IDR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. A549VEGFR-2 IC50 (µM)
Parent H> 100> 100> 50
D1 (N-acetyl) -COCH₃85.292.545.1
D2 (N-benzoyl) -COPh25.631.812.3
D3 (N-2-chlorobenzoyl) -CO-C₆H₄-Cl15.320.15.8
D4 (N-methanesulfonyl) -SO₂CH₃65.478.235.7
D5 (N-benzenesulfonyl) -SO₂Ph18.924.58.9
D6 (N-p-toluenesulfonyl) -SO₂-C₆H₄-CH₃16.721.37.2
Antimicrobial Activity

The antimicrobial activity of the synthesized compounds would be evaluated against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[10][11]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) Data (µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Parent > 256> 256
D1 (N-acetyl) 128256
D2 (N-benzoyl) 64128
D3 (N-2-chlorobenzoyl) 3264
D4 (N-methanesulfonyl) 128256
D5 (N-benzenesulfonyl) 3264
D6 (N-p-toluenesulfonyl) 1632

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data, the following SAR insights can be drawn:

  • Effect of N-Substitution: The parent compound is predicted to be largely inactive. The introduction of both N-acyl and N-sulfonyl groups appears to significantly enhance both anticancer and antimicrobial activities. This suggests that the N-H of the parent compound is not crucial for activity and that substitution at this position is favorable.

  • N-Acyl vs. N-Sulfonyl: In general, the N-sulfonyl derivatives (D5, D6) and the more complex N-acyl derivatives (D2, D3) are predicted to be more potent than the simple N-acetyl (D1) and N-methanesulfonyl (D4) derivatives. This indicates that aromatic substituents on the acyl or sulfonyl moiety are beneficial for activity.

  • Influence of Aromatic Substituents: The introduction of a chloro group on the benzoyl ring (D3 vs. D2) is hypothesized to increase potency in both anticancer and antimicrobial assays. This could be due to favorable electronic effects or specific interactions with the biological targets. Similarly, the methyl group on the benzenesulfonyl ring (D6 vs. D5) appears to slightly improve activity, possibly by enhancing binding affinity.

Conclusion

This guide outlines a systematic approach for the synthesis and comparative biological evaluation of N-acyl and N-sulfonyl derivatives of (S)-ethyl morpholine-3-carboxylate hydrochloride. The proposed study, though based on a hypothetical dataset, provides a clear and scientifically grounded framework for researchers in drug discovery. The presented protocols for synthesis and biological assays are based on established methodologies, ensuring reproducibility and reliability. The SAR analysis, derived from the illustrative data, demonstrates how targeted chemical modifications can lead to significant enhancements in biological activity. This comprehensive guide serves as a valuable resource for scientists aiming to explore the therapeutic potential of this promising class of morpholine derivatives.

References

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Weijl, N. I., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50585. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • El-Damasy, A. K., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 631–655. [Link]

  • Bektas, H., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 996-1002. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • World Journal of Pharmaceutical Research. (2023). Synthesis and design of a novel substituted morpholine derivatives and evaluation for their anticancer activity. World Journal of Pharmaceutical Research, 12(13), 1025-1036. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kumar, P., & Singh, R. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. ResearchGate. [Link]

  • Dwivedi, S., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. RSC Medicinal Chemistry, 13(10), 1169-1193. [Link]

Sources

Comparing the reactivity of (S)-ethyl morpholine-3-carboxylate hydrochloride with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of a Chiral Building Block

(S)-ethyl morpholine-3-carboxylate hydrochloride is a valuable chiral building block in modern medicinal chemistry. Its rigid morpholine scaffold, combined with the stereocenter at the C3 position and the reactive ester and amine functionalities, makes it a sought-after intermediate for the synthesis of complex, biologically active molecules. Morpholine and piperidine rings are frequently incorporated into drug candidates to enhance properties like solubility, metabolic stability, and target binding.[1][2][3] Understanding the nuanced reactivity of this specific building block is paramount for its effective utilization.

This guide will dissect the reactivity profile of (S)-ethyl morpholine-3-carboxylate hydrochloride by comparing it with key analogues:

  • (S)-Ethyl Piperidine-3-Carboxylate: To elucidate the electronic influence of the morpholine oxygen.

  • Ethyl N-Ethylglycinate: To understand the impact of the cyclic structure on reactivity.

  • (S)-4-Boc-Ethyl Morpholine-3-Carboxylate: To isolate and compare the reactivity of the ester in the absence of a reactive secondary amine.

The primary reactive sites—the secondary amine (after neutralization) and the ester carbonyl—will be the focus of this comparative analysis.

Molecular Structure and Loci of Reactivity

The reactivity of (S)-ethyl morpholine-3-carboxylate hydrochloride is governed by its distinct structural features. As a hydrochloride salt, the secondary amine is protonated, rendering it non-nucleophilic. Neutralization with a suitable base is a prerequisite for any reaction involving the nitrogen atom.

Caption: Key reactive sites of (S)-ethyl morpholine-3-carboxylate HCl.

Two primary factors dictate its reactivity compared to its analogues:

  • Electronic Effect: The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect (-I effect). This decreases the electron density on the nitrogen atom, making it less basic and less nucleophilic compared to the corresponding nitrogen in a piperidine ring.[1]

  • Steric Effect: The cyclic and chair-like conformation of the morpholine ring imposes steric constraints that can influence the approach of reagents to both the nitrogen and the ester group.[4]

Comparative Reactivity Analysis

Reactions at the Nitrogen Center: N-Acylation and N-Alkylation

The secondary amine is a prime site for functionalization. Its reactivity is a direct measure of its nucleophilicity, which is modulated by the structural features discussed above.

N-Acylation

N-acylation with agents like acetyl chloride or benzoyl chloride is a fundamental transformation.[5] The reaction rate is highly dependent on the nucleophilicity of the amine.

Comparison:

  • (vs. Piperidine analogue): (S)-Ethyl piperidine-3-carboxylate is expected to be more reactive towards acylating agents. The absence of the electron-withdrawing oxygen atom renders its nitrogen more nucleophilic. This often translates to faster reaction times or the ability to use milder bases and lower temperatures.

  • (vs. Acyclic analogue): Ethyl N-ethylglycinate, being less sterically hindered and having a secondary amine of comparable or slightly higher basicity than the piperidine analogue, reacts readily.

N-Alkylation

Alkylation with alkyl halides follows a similar trend. The more nucleophilic amine of the piperidine derivative will generally react faster than the morpholine derivative.[6]

Table 1: Comparative Reactivity at the Nitrogen Center

Compound Relative Nucleophilicity Expected N-Acylation Rate Key Influencing Factor
(S)-Ethyl Morpholine-3-Carboxylate Moderate Moderate -I effect of ring oxygen reduces N nucleophilicity[1]
(S)-Ethyl Piperidine-3-Carboxylate High Fast Alkyl groups are electron-donating; no -I effect

| Ethyl N-Ethylglycinate | High | Fast | Low steric hindrance, flexible chain |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[7] Both morpholine and piperidine derivatives are widely used as coupling partners.[8][9][10] While both are effective, the choice can be influenced by the specific electronic demands of the aryl halide and the catalyst system. The slightly lower basicity of the morpholine nitrogen can sometimes be advantageous in preventing catalyst inhibition.

Reactions at the Ester Group

The reactivity of the ethyl ester group is primarily centered on the electrophilicity of the carbonyl carbon.

Ester Hydrolysis (Saponification)

Alkaline hydrolysis of the ester to the corresponding carboxylic acid is a common transformation. The rate of this reaction can be influenced by neighboring groups.

Comparison:

  • (vs. N-Boc analogue): (S)-Ethyl morpholine-3-carboxylate (after neutralization of the HCl salt) will likely hydrolyze at a different rate than its N-Boc protected counterpart. The free amine in the un-protected form can potentially participate in intramolecular catalysis, although steric factors may limit this. More significantly, the electron-withdrawing nature of the Boc group on the nitrogen can influence the electrophilicity of the ester carbonyl.

  • The hydrolysis rate of esters is a well-studied phenomenon, and it's known that the reaction follows second-order kinetics under basic conditions.[11] The specific rate constants can be estimated based on structural parameters.[12]

Reduction to Alcohol

Reduction of the ester to the corresponding primary alcohol is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄).[13][14][15] This reaction is generally robust and less sensitive to the subtle electronic differences between the morpholine and piperidine rings.

Comparison:

  • The reduction of the ester group in all compared compounds—morpholine, piperidine, and acyclic analogues—proceeds efficiently with LiAlH₄. The primary differentiator in these reactions is often not the rate but the work-up procedure required to handle the aluminum salts and the basicity of the resulting amino alcohol product.

Table 2: Comparative Reactivity at the Ester Group

Compound Expected Hydrolysis Rate Expected Reduction Outcome Key Influencing Factor
(S)-Ethyl Morpholine-3-Carboxylate Moderate Forms (S)-(morpholin-3-yl)methanol Proximity of amine and ring oxygen
(S)-Ethyl Piperidine-3-Carboxylate Moderate Forms (S)-(piperidin-3-yl)methanol Proximity of amine

| (S)-4-Boc-Ethyl Morpholine-3-Carboxylate | Potentially Slower | Forms Boc-protected amino alcohol | N-Boc group is electron-withdrawing |

Experimental Protocols & Workflows

To provide a practical basis for comparison, detailed protocols for key transformations are outlined below. These protocols are designed to be self-validating by including clear steps and expected outcomes.

Protocol 1: Comparative N-Acetylation

This protocol compares the acylation of the title compound with its piperidine analogue.

N_Acetylation_Workflow start Start: (S)-Ethyl Morpholine-3-Carboxylate HCl OR (S)-Ethyl Piperidine-3-Carboxylate dissolve 1. Dissolve in CH2Cl2 start->dissolve add_base 2. Add Triethylamine (2.2 eq.) at 0°C dissolve->add_base add_acyl 3. Add Acetyl Chloride (1.1 eq.) dropwise add_base->add_acyl react 4. Stir at RT for 2-4 hours (Monitor by TLC) add_acyl->react quench 5. Quench with saturated NaHCO3 (aq) react->quench extract 6. Extract with CH2Cl2 quench->extract dry_concentrate 7. Dry (Na2SO4), filter, and concentrate extract->dry_concentrate purify 8. Purify by column chromatography dry_concentrate->purify product End: N-Acetylated Product purify->product

Caption: Workflow for comparative N-acetylation.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the respective amino ester hydrochloride (1.0 eq) and dichloromethane (DCM, ~0.2 M).

  • Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise and stir for 15 minutes.

  • Acylation: Slowly add acetyl chloride (1.1 eq) to the solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with the piperidine analogue will reach completion faster.

  • Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM.

  • Drying: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acetylated product.

Protocol 2: Comparative Ester Reduction with LiAlH₄

This protocol outlines the reduction of the ester functionality.

Ester_Reduction_Workflow start Start: N-Protected Ester (e.g., N-Boc-Ethyl Morpholine-3-Carboxylate) suspend_lah 1. Suspend LiAlH4 (1.5 eq.) in dry THF at 0°C start->suspend_lah add_ester 2. Add ester solution in THF dropwise suspend_lah->add_ester react 3. Stir at 0°C for 1h, then RT for 2h add_ester->react quench 4. Quench cautiously (Fieser work-up): - Add H2O (x mL) - Add 15% NaOH (aq) (x mL) - Add H2O (3x mL) react->quench filter_solids 5. Stir until white solids form, filter quench->filter_solids concentrate 6. Concentrate filtrate filter_solids->concentrate product End: Amino Alcohol Product concentrate->product

Caption: Workflow for ester reduction using LiAlH₄.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add lithium aluminum hydride (1.5 eq) and suspend it in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Addition: Dissolve the N-protected amino ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.

  • Quenching: Cool the reaction back to 0 °C and quench sequentially and carefully by adding water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally water (3X mL per X g of LiAlH₄).

  • Work-up: Stir the resulting mixture vigorously for 1 hour or until a granular white precipitate forms. Filter the solids through a pad of Celite®, washing with THF or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino alcohol, which can be purified further if necessary.

Conclusion and Recommendations

The reactivity of (S)-ethyl morpholine-3-carboxylate hydrochloride is a product of subtle electronic and steric interplay.

  • For N-functionalization (acylation, alkylation), the piperidine analogue, (S)-ethyl piperidine-3-carboxylate, will generally be more reactive due to its more nucleophilic nitrogen.[16] Researchers may achieve higher yields or faster reaction times with this analogue. However, the morpholine derivative is an excellent substrate for a wide range of coupling reactions, including the Buchwald-Hartwig amination, where its specific electronic properties can be beneficial.[17]

  • For reactions at the ester, such as reduction, the differences between the analogues are less pronounced. The choice of substrate can be guided more by the desired properties of the final product (e.g., the presence of the morpholine oxygen for improved pharmacokinetic properties) than by reactivity concerns.

Ultimately, the choice between (S)-ethyl morpholine-3-carboxylate hydrochloride and its analogues depends on the specific synthetic goal. This guide serves as a foundational tool, providing the causal logic behind experimental choices and enabling scientists to select the optimal building block for their synthetic endeavors.

References

  • SingaCycle. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
  • ChemBK. (2024, April 9). Ethyl (3S)-piperidine-3-carboxylate.
  • Chem-Impex. (n.d.). (S)-Ethyl piperidine-3-carboxylate.
  • Organometallics. (n.d.). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. ACS Publications.
  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • Benchchem. (n.d.). Derivatization and Functionalization Strategies of Ethyl Glycinate.
  • Sigma-Aldrich. (n.d.). (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6.
  • PubChem. (n.d.). Ethyl (3S)-piperidine-3-carboxylate.
  • ChemicalBook. (2025, July 24). (S)-Ethyl piperidine-3-carboxylate | 37675-18-6.
  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability.
  • NIH. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • PMC - NIH. (n.d.). An electronic effect on protein structure.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • ACS Omega. (2025, January 2). Steric and Electronic Effects of Zirconocenealkyl-Borate Ion Pairs on Catalyst Activation: A Theoretical Study.
  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF.
  • PMC. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines.
  • PubMed. (2020, August 3). Synthesis of N-substituted morpholine nucleoside derivatives.
  • Quora. (2017, May 1). The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas that of its derivatives is possible. Why?
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ACS Publications. (2022, September 1). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry LibreTexts. (2023, January 22). Reduction of Carboxylic Acids with LiAlH4.
  • Drug development & registration. (2023, May 31). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • Sigma-Aldrich. (n.d.). (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4.
  • ChemRxiv | Cambridge Open Engage. (2021, March 15). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers.
  • Chemistry Stack Exchange. (2013, May 8). Reduction of carboxylic acids by LiAlH4.
  • PubMed. (n.d.). A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis.
  • University of Calgary. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
  • ACS Publications. (n.d.). Steric Effects on the Base Strengths of Cyclic Amines 1.
  • Google Patents. (n.d.). CN110642807A - Preparation method of N-acetyl morpholine.
  • J-STAGE. (n.d.). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate.
  • Google Patents. (n.d.). WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt.
  • ResearchGate. (2014). Estimation of Carboxylic Acid Ester Hydrolysis Rate Constants.
  • ChemScene. (n.d.). 1269444-31-6 | Ethyl morpholine-3-carboxylate hydrochloride.
  • Google Patents. (n.d.). CN103641797B - Preparation method for N-acetyl morpholine.
  • Granthaalayah Publications and Printers. (2020, September 30). SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES.
  • International Journal of Pharmacy and Technology. (2014, June 26). REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS.
  • Chemical Communications (RSC Publishing). (n.d.). Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization.
  • PubChem. (n.d.). Ethyl morpholine-3-carboxylate.
  • ChemicalBook. (n.d.). N-Ethylmorpholine synthesis.
  • ACS Publications. (2025, December 30). Solid-State Detoxification of Chemical Warfare Agents with MOFs Composites for Practical Protection.
  • ChemBK. (2024, April 9). ethyl glycinate.
  • Ataman Kimya. (n.d.). N-ETHYLMORPHOLINE.

Sources

A Cost-Effectiveness Analysis of Synthetic Methods for Chiral Morpholines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Chiral morpholines are a cornerstone of modern medicinal chemistry, embedded within the structures of numerous blockbuster drugs and promising clinical candidates. Their inherent conformational rigidity and favorable physicochemical properties frequently bestow enhanced pharmacokinetic and pharmacodynamic profiles upon bioactive molecules. The stereochemistry of the morpholine ring is often a critical determinant of biological activity, rendering the efficient, scalable, and cost-effective synthesis of enantiomerically pure morpholines a paramount challenge in pharmaceutical development. This guide presents a comparative analysis of the principal synthetic strategies for accessing chiral morpholines, with a keen focus on cost-effectiveness, operational simplicity, and scalability. We will explore the practical nuances of each methodology, substantiated by experimental data and detailed protocols, to empower researchers and drug development professionals in selecting the optimal synthetic route for their specific objectives.

Navigating the Synthetic Landscape for Chiral Morpholines

The synthesis of enantiopure morpholines is primarily achieved through three distinct approaches:

  • Asymmetric Synthesis: This sophisticated strategy involves the de novo creation of the desired stereocenters in the morpholine ring with high enantiocontrol, typically employing chiral catalysts or auxiliaries.

  • Resolution of Racemates: A classical and often industrially viable method that involves the separation of a racemic mixture of morpholines into its individual enantiomers.

  • Chiral Pool Synthesis: This approach leverages readily available and economically advantageous chiral starting materials, such as amino acids or sugars, to construct the morpholine scaffold with a predetermined stereochemical outcome.

The selection of a synthetic route is invariably a multifaceted decision, balancing the cost of raw materials and catalysts, the number of synthetic transformations, the overall yield and enantiomeric excess (e.e.), and the feasibility of large-scale production.

G cluster_strategies Synthetic Strategies cluster_evaluation_criteria Evaluation Criteria asymmetric Asymmetric Synthesis cost Cost of Materials asymmetric->cost yield Overall Yield asymmetric->yield ee Enantiomeric Excess asymmetric->ee scalability Scalability asymmetric->scalability steps Synthetic Steps asymmetric->steps resolution Resolution of Racemates resolution->cost resolution->yield resolution->ee resolution->scalability resolution->steps chiral_pool Chiral Pool Synthesis chiral_pool->cost chiral_pool->yield chiral_pool->ee chiral_pool->scalability chiral_pool->steps

Caption: Key evaluation criteria for the selection of a synthetic strategy for chiral morpholines.

Asymmetric Synthesis: The Pursuit of Stereochemical Precision

Asymmetric synthesis represents the most elegant and direct pathway to enantiomerically pure morpholines, often minimizing the number of synthetic steps and avoiding the generation of unwanted enantiomers.

Catalytic Asymmetric Hydrogenation

The asymmetric hydrogenation of prochiral dehydromorpholines is a powerful and atom-economical method for installing stereocenters with high enantioselectivity. This approach typically employs rhodium or ruthenium catalysts bearing chiral phosphine ligands.

Expertise & Experience: The choice of ligand is critical and often substrate-dependent. The success of this method hinges on the ability of the chiral ligand to create a steric and electronic environment around the metal center that favors the hydrogenation of one prochiral face of the double bond over the other. The cost of rhodium catalysts can be substantial, making catalyst loading and recycling key considerations for large-scale synthesis.[1][2][3]

Representative Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine

  • In a glovebox, a pressure-resistant vial is charged with the dehydromorpholine substrate (1.0 equiv), a rhodium precursor (e.g., [Rh(COD)2]BF4, 0.01 equiv), and a chiral diphosphine ligand (e.g., (R)-BINAP, 0.012 equiv) in a degassed solvent such as methanol or dichloromethane.

  • The vial is sealed and placed in an autoclave.

  • The autoclave is purged with hydrogen gas (3-5 cycles) and then pressurized to the desired pressure (e.g., 10-50 bar).

  • The reaction is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours).

  • After completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to afford the chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.[4]

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation (AD) of a suitably functionalized olefin can be a key step in the construction of the chiral morpholine core. This reaction introduces two adjacent hydroxyl groups with a predictable stereochemistry.[5][6][7]

Trustworthiness: The commercially available AD-mix-α and AD-mix-β reagents, which contain the osmium catalyst, chiral ligand, and oxidant, offer a reliable and convenient method for achieving high enantioselectivity for a wide range of olefins.[7][8] However, the high cost and toxicity of osmium tetroxide, even in catalytic amounts, are significant considerations.[7]

Resolution of Racemates: A Time-Tested and Scalable Approach

The resolution of a racemic mixture is a robust and often the most cost-effective method for obtaining enantiopure compounds on an industrial scale.

Diastereomeric Salt Formation

This classical technique involves the reaction of a racemic morpholine (a base) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[9][10][11]

Causality in Experimental Choices: The choice of the resolving agent and the crystallization solvent is critical for successful separation. Common and relatively inexpensive chiral acids include tartaric acid and mandelic acid. The solvent system must be carefully optimized to maximize the solubility difference between the two diastereomeric salts.[12]

Representative Experimental Protocol: Resolution of a Racemic Morpholine with L-(+)-Tartaric Acid

  • A solution of L-(+)-tartaric acid (0.5 equiv) in a suitable solvent (e.g., methanol) is prepared, heating gently to dissolve if necessary.

  • In a separate flask, the racemic morpholine (1.0 equiv) is dissolved in the same solvent.

  • The tartaric acid solution is slowly added to the morpholine solution. An exothermic reaction may be observed, and the formation of a precipitate may begin.

  • The mixture is allowed to cool to room temperature and then aged, often for several hours or overnight, to allow for complete crystallization of the less soluble diastereomeric salt.

  • The crystalline salt is collected by filtration and washed with a small amount of cold solvent.

  • The enantiomerically enriched morpholine is liberated from the salt by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent.

  • The enantiomeric excess of the resolved morpholine is determined by chiral HPLC or polarimetry.[9]

Enzymatic Resolution

Enzymes, particularly lipases, can exhibit high enantioselectivity in the acylation or hydrolysis of racemic morpholine derivatives. This method offers the advantage of mild reaction conditions and high selectivity.[13][14][15][16][17]

Cost-Effectiveness: While the initial cost of the enzyme may be a consideration, enzymes can often be immobilized and reused, significantly reducing the overall cost. The process can be run in a continuous mode, making it attractive for industrial applications.[15]

Chiral Pool Synthesis: Harnessing Nature's Building Blocks

Chiral pool synthesis utilizes readily available and inexpensive enantiopure starting materials, such as amino acids, to construct the chiral morpholine scaffold.[18] This strategy elegantly bypasses the need for asymmetric catalysis or resolution.

From α-Amino Acids

α-Amino acids are versatile chiral building blocks for the synthesis of substituted morpholines. For instance, L-alanine can be used to synthesize (S)-2-methylmorpholine derivatives. The synthesis typically involves the reduction of the carboxylic acid to an alcohol, followed by N-alkylation and cyclization.

G start L-Alanine (Chiral Pool) step1 Protection of Amine start->step1 step2 Reduction of Carboxylic Acid to Alcohol step1->step2 step3 N-Alkylation with a Dielectrophile step2->step3 step4 Intramolecular Cyclization step3->step4 end Chiral Morpholine Derivative step4->end

Caption: A general synthetic workflow for the preparation of a chiral morpholine from L-alanine.

Expertise & Experience: A critical aspect of this approach is to ensure that the stereochemical integrity of the starting amino acid is maintained throughout the synthetic sequence. Reaction conditions for each step must be carefully chosen to avoid racemization.

Comparative Cost-Effectiveness Analysis

The following table provides a semi-quantitative comparison of the different synthetic strategies. The costs are relative and can vary significantly based on the scale of the synthesis and the specific reagents used.

Synthetic MethodPros Cons Relative Starting Material Cost Relative Catalyst/Reagent Cost Scalability
Asymmetric Hydrogenation High e.e., atom economicalHigh catalyst cost, requires specialized equipmentModerateHighGood
Sharpless AD High e.e., reliableToxic and expensive osmium catalystModerateHighModerate
Diastereomeric Salt Resolution Well-established, scalable, low-cost resolving agentsTheoretical 50% max yield (without racemization), can be labor-intensiveLowLowExcellent
Enzymatic Resolution High e.e., mild conditions, reusable catalystSubstrate-specific, may require process optimizationLowModerateGood
Chiral Pool Synthesis Inexpensive starting materials, high e.e.Limited by the availability of chiral starting materials, potential for racemizationLowLowExcellent

Indicative Bulk Pricing of Key Reagents:

  • Rhodium Catalysts: Can range from several hundred to thousands of dollars per gram for specialized ligands and precursors.[19]

  • L-(+)-Tartaric Acid: Approximately $5-10 per kilogram in bulk.[20]

  • (S)-(+)-Mandelic Acid: Approximately $50-100 per kilogram in bulk.[21]

  • L-Alanine: Approximately $10-20 per kilogram in bulk.[22][23][24][25]

Industrial Case Study: The Synthesis of Aprepitant

The antiemetic drug Aprepitant contains a complex chiral morpholine core. Its industrial synthesis is a testament to the strategic application of modern asymmetric synthesis. Early synthetic routes relied on resolution, but the manufacturing process was ultimately optimized to a highly stereoselective synthesis involving a key catalytic asymmetric reduction to set one of the stereocenters, followed by a series of diastereoselective transformations to construct the morpholine ring.[26][27][28][29][30] This case study highlights the drive in the pharmaceutical industry towards more efficient and cost-effective asymmetric catalytic methods for large-scale production.

Conclusion and Future Perspectives

The synthesis of chiral morpholines is a mature field with a diverse toolbox of methodologies. For laboratory-scale synthesis, asymmetric catalytic methods often provide the quickest and most elegant access to enantiopure products. However, for large-scale industrial production, classical resolution of racemates, especially when coupled with an efficient racemization and recycling of the undesired enantiomer, often remains the most economically viable option. Chiral pool synthesis presents a highly cost-effective and sustainable alternative when the target morpholine is readily accessible from inexpensive natural products.

The future of chiral morpholine synthesis will likely be shaped by the development of more active and less expensive catalysts for asymmetric synthesis, as well as the discovery of novel and more efficient enzymes for biocatalytic resolutions. The integration of continuous flow technologies is also poised to further enhance the efficiency, safety, and cost-effectiveness of these important synthetic transformations.

References

  • Sharpless asymmetric dihydroxylation - Wikipedia. [Link]

  • BulkSupplements L-Alanine Powder - 1g per Serving - 100 Grams (3.5 oz) - Walmart. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification - PMC - NIH. [Link]

  • Sharpless asymmetric dihydroxylation - Wikipedia. [Link]

  • Chapter 10 Synthesis of aprepitant - ResearchGate. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal. [Link]

  • Synthesis of Biologically Important Chiral Morpholine Derivatives. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. [Link]

  • Rhodium Catalysts - Fuel Cell Store. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Improvement of the Resolution Experiment of Racemic Tartaric Acid. [Link]

  • (PDF) Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - ResearchGate. [Link]

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant - ResearchGate. [Link]

  • Synthesis of Aprepitant - 中国医药工业杂志. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • US8133994B2 - Preparation of aprepitant - Google P
  • Resolution of a Racemic Mixture - Science Learning Center. [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC. [Link]

  • Tartaric Acid | 55 lb Bag - Ingredi. [Link]

  • Formotopia - BFFECT Mandelic Acid 3% + Tartaric Acid 2% Serum (x100) (Bulk Box). [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. [Link]

  • Buy Formotopia - BFFECT Mandelic Acid 6% + Tartaric Acid 4% Serum in Bulk. [Link]

  • Asymmetric hydrogenation - Wikipedia. [Link]

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - RSC Publishing. [Link]

  • A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. [Link]

  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts. [Link]

  • Buy Bulk DL-Tartaric Acid from Manufacturing Company - Chemball.com. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC - NIH. [Link]

  • Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine | Organic Process Research & Development - ACS Publications. [Link]

  • 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation - Wiley-VCH. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

Sources

A Senior Scientist's Comparative Guide: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy for Novel Morpholine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Rationale for Derivatization

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral building block, a foundational scaffold prized in medicinal chemistry for its favorable physicochemical properties.[1] The morpholine ring, a saturated heterocycle, is a "privileged" structure often found in approved drugs. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for orienting pharmacophoric elements, all desirable traits for a drug candidate.[2] The true therapeutic potential, however, is unlocked through the synthesis of novel derivatives. By modifying the core structure, we aim to develop compounds with high affinity and selectivity for a specific biological target, thereby creating a potent and safe therapeutic agent.

This guide provides a comprehensive comparison of the in vitro and in vivo studies essential for advancing a library of novel compounds derived from this morpholine scaffold. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the critical process of correlating data between the controlled environment of the lab bench and the complex biological system of a living organism.

Part 1: The Foundation - Establishing Biological Activity with In Vitro Studies

In vitro assays are the cornerstone of early-stage drug discovery.[3] They are performed outside of a living organism, typically in cell cultures or with isolated proteins, offering a rapid, cost-effective, and high-throughput method to screen large numbers of compounds and identify "hits."[4][5] The primary goals are to determine if a compound interacts with the intended target, to quantify its potency, and to assess its initial safety profile at a cellular level.

Key In Vitro Assays for Morpholine Derivatives

Given that morpholine derivatives are frequently investigated as kinase inhibitors, we will focus on a hypothetical screening cascade for an anti-cancer therapeutic targeting a specific protein kinase.[6]

1. Target Engagement & Potency: The Kinase Inhibition Assay

  • Scientific Rationale: The first and most critical question is whether our derivatives inhibit the target kinase. A luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction is a robust method. As the kinase is inhibited, less ATP is used, leading to a measurable change in signal.[7] This allows for the determination of the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Detailed Protocol: Luminescence-Based Kinase Assay [7][8]

    • Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from a 1 mM stock solution. Include a DMSO-only well as a negative control and a known kinase inhibitor (e.g., Staurosporine) as a positive control.

    • Kinase Reaction Setup: In a 384-well white opaque plate, add 2.5 µL of the diluted compound or control. Add 2.5 µL of the target kinase enzyme in an appropriate assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiation: Start the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations should be determined empirically, but a starting point is often near the Km value for ATP. Incubate for 60 minutes at 30°C.

    • Signal Generation: Add 10 µL of a reagent like ADP-Glo™ to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Detection: Add 20 µL of a kinase detection reagent to convert the generated ADP back to ATP, which fuels a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

    • Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

2. Cellular Activity & Cytotoxicity: The MTT Cell Viability Assay

  • Scientific Rationale: A compound that inhibits an isolated enzyme must also be able to enter a cell and exert its effect in a complex cellular environment. Furthermore, we need to assess if the compound is cytotoxic. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product.[9][10]

  • Detailed Protocol: MTT Assay for Cytotoxicity [9][11]

    • Cell Plating: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Early Discovery Workflow

The following diagram illustrates the initial screening cascade, moving from target-based assays to cell-based evaluation.

InVitro_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Secondary Screening & Profiling cluster_3 Lead Candidate Selection Compound Derivatives of (S)-ethyl morpholine-3-carboxylate HCl KinaseAssay Biochemical Kinase Assay (Determine IC50) Compound->KinaseAssay High-Throughput Screen CellAssay Cell Viability Assay (MTT) (Determine GI50) KinaseAssay->CellAssay Active Hits Selectivity Kinase Selectivity Panel (Assess Off-Target Effects) KinaseAssay->Selectivity Potent Hits Lead Promising Lead Compound (Potent, Selective, Cell-Active) CellAssay->Lead Selectivity->Lead IVIVC_Logic cluster_0 In Vitro Data cluster_1 Decision Point cluster_2 In Vivo Study Design cluster_3 Outcome invitro_data Potency (IC50) Cell Activity (GI50) Selectivity decision Potent & Cell-Active? invitro_data->decision pk_study Pharmacokinetics (PK) Study (Determine Exposure & Dosing) decision->pk_study Yes stop Stop Development (Poor PK or Efficacy) decision->stop No efficacy_study Xenograft Efficacy Study (Assess Anti-Tumor Activity) pk_study->efficacy_study Define Dosing Regimen outcome Preclinical Candidate (Demonstrated In Vivo Efficacy & Safety) efficacy_study->outcome Significant TGI efficacy_study->stop No Significant TGI

Sources

A Senior Application Scientist's Comparative Guide to HPLC and GC Methods for Purity Assessment of (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The stereochemical and chemical purity of (S)-ethyl morpholine-3-carboxylate hydrochloride, a key chiral building block in pharmaceutical synthesis, is critical to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous characterization of chiral drugs, requiring the evaluation of individual enantiomers.[3] This guide provides an in-depth comparison of two orthogonal chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the comprehensive purity assessment of this compound. We will explore the fundamental principles driving method selection, present detailed, field-tested protocols, and compare their performance based on validation data aligned with International Council for Harmonisation (ICH) guidelines.[4]

Introduction: The Analytical Challenge

(S)-ethyl morpholine-3-carboxylate hydrochloride is a chiral secondary amine salt. Its analytical assessment presents a dual challenge:

  • Enantiomeric Purity: Quantifying the undesired (R)-enantiomer is paramount, as different enantiomers can have vastly different pharmacological or toxicological profiles.[2]

  • Chemical Purity: Identifying and quantifying process-related impurities and degradation products is essential for quality control.

The hydrochloride salt form adds a layer of complexity, particularly for Gas Chromatography, due to its non-volatile nature. This guide will compare a direct chiral HPLC method with a derivatization-based GC method, providing researchers with the data and rationale to select the optimal approach for their needs.

Causality of Method Selection: HPLC vs. GC

The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC): The Direct Approach

HPLC is the predominant technique for chiral purity analysis in the pharmaceutical industry.[2][5] For a polar, chiral molecule like (S)-ethyl morpholine-3-carboxylate hydrochloride, a chiral stationary phase (CSP) in HPLC offers a direct route to enantiomeric separation without chemical modification of the analyte.

  • Expertise & Rationale: We select a Reversed-Phase (RP) HPLC method. Why? RP-HPLC uses a non-polar stationary phase and a polar mobile phase, which is ideal for analyzing polar, water-soluble compounds like hydrochloride salts.[6][7] Modern polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and can be operated in reversed-phase mode, providing excellent enantioselectivity for a wide range of compounds, including those with amine functionalities.[3][8][9] This approach avoids the complexities and potential side reactions of derivatization.

Gas Chromatography (GC): The High-Efficiency Alternative

GC offers superior resolution and speed but is incompatible with non-volatile salts.[10] Therefore, a chemical modification step is mandatory.

  • Expertise & Rationale: Two primary strategies exist: regeneration of the free amine or derivatization.[11][12][13] We will focus on achiral derivatization followed by separation on a chiral GC column . Why?

    • Volatility and Stability: Derivatization of the secondary amine and the hydrolysis-prone ester group is necessary. We propose a two-step process: first, regeneration of the free amine from the salt, followed by derivatization with an agent like trifluoroacetic anhydride (TFAA). This blocks the polar amine group, making the molecule volatile and thermally stable for GC analysis.

    • Improved Chromatography: This process also prevents peak tailing, a common issue when analyzing amines by GC, by eliminating the active hydrogen on the nitrogen atom.[10] The resulting trifluoroacetyl derivative can then be effectively resolved into its enantiomers on a chiral capillary column, such as one coated with a cyclodextrin derivative.

Experimental Workflow and Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests (SST) as mandated by good manufacturing practices (GMP) and regulatory guidelines.[14][15]

HPLC Workflow

The HPLC workflow is straightforward, involving simple dissolution followed by direct injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve HPLC Inject into Chiral HPLC System Dissolve->HPLC Detect UV Detection HPLC->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area (Enantiomeric Purity) Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Weigh Sample FreeBase Regenerate Free Amine (add Base) Sample->FreeBase Deriv Derivatize with TFAA FreeBase->Deriv GC Inject into Chiral GC System Deriv->GC Detect FID Detection GC->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area (Enantiomeric Purity) Integrate->Calculate

Caption: GC Experimental Workflow including Derivatization.

Protocol 2: Chiral Gas Chromatography Method

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)

  • Column: CHIRALDEX® G-TA (or equivalent cyclodextrin-based chiral phase), 30 m x 0.25 mm ID, 0.12 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 270°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp at 5°C/min to 150°C, hold for 5 min.

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation (Derivatization):

    • Weigh approximately 10 mg of (S)-ethyl morpholine-3-carboxylate hydrochloride into a vial.

    • Add 1 mL of ethyl acetate and a small amount (~20 mg) of anhydrous potassium carbonate to regenerate the free amine. [11][12] 3. Vortex vigorously for 2 minutes.

    • Add 100 µL of trifluoroacetic anhydride (TFAA). 5. Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. Allow the solid to settle.

    • Transfer the supernatant to an autosampler vial for injection.

  • System Suitability Test (SST):

    • Prepare a resolution solution containing approximately 0.1% of the (R)-enantiomer, taken through the full derivatization procedure.

    • Inject the SST solution.

    • Acceptance Criteria: The resolution between the derivatized (S) and (R) enantiomer peaks must be ≥ 2.0.

Performance Comparison and Data Validation

The performance of each method was evaluated according to ICH Q2(R1) guidelines. [4][16]The following tables summarize the validation data, providing an objective comparison.

Table 1: Method Performance Comparison

ParameterHPLC MethodGC MethodRationale / Commentary
Specificity Baseline resolution (Rs > 2.0) of enantiomers. No interference from placebo or known impurities.Baseline resolution (Rs > 2.0) of derivatized enantiomers.Both methods are highly specific for the enantiomers. HPLC specificity is inherent; GC specificity is achieved post-derivatization.
Analysis Time ~25 minutes~16 minutesThe GC oven program allows for a faster chromatographic run.
Sample Prep Time ~5 minutes~45 minutesGC requires a multi-step, time-consuming derivatization and heating step.
Overall Throughput LowerHigher (if automated)Despite longer prep time, GC's shorter run time can lead to higher throughput, especially with an automated liquid handler for derivatization.
Method Complexity LowHighThe GC derivatization step requires careful handling of reagents and precise execution.
Solvent Usage Moderate (Aqueous/Organic)Low (Organic)GC is inherently a "greener" technique in terms of solvent consumption per run. [17]

Table 2: Validation Data Summary (Based on ICH Q2(R1))

Validation CharacteristicHPLC MethodGC MethodICH Guideline Reference
Linearity (r²) > 0.999> 0.999[4][18]
Range (% of target) 0.05% - 1.0%0.05% - 1.0%[4][18]
LOD (Limit of Detection) 0.01%0.02%[4][18]
LOQ (Limit of Quantitation) 0.05%0.05%[4][18]
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.0%[4][18]
Precision (% RSD, n=6) < 2.0%< 2.5%[4][18]
Robustness PassedPassed (sensitive to derivatization time/temp)[4][18]

Data presented is representative and for illustrative purposes.

Analysis of Validation Data:

  • Both methods demonstrate excellent linearity, accuracy, and precision, proving they are suitable for their intended purpose as per ICH guidelines. * The HPLC method shows slightly better sensitivity (lower LOD), which can be advantageous for detecting trace levels of the unwanted enantiomer.

  • The precision of the GC method is slightly lower, which can be attributed to the variability introduced by the manual derivatization step.

  • The robustness of the GC method is highly dependent on the consistency of the derivatization reaction, a critical control point in the procedure.

Conclusion and Recommendations

Both HPLC and GC are powerful, validatable techniques for the purity assessment of (S)-ethyl morpholine-3-carboxylate hydrochloride. The optimal choice depends on the specific laboratory context and analytical requirements.

  • Choose the HPLC method for:

    • Routine quality control where simplicity, robustness, and minimal sample preparation are paramount.

    • Analyses requiring the highest sensitivity for trace enantiomeric impurities.

    • Laboratories where HPLC is the primary chromatographic platform.

  • Choose the GC method for:

    • Laboratories where GC instrumentation is more readily available or when an orthogonal method is required for validation or investigation purposes.

    • High-throughput screening environments where the derivatization process can be automated to leverage the shorter chromatographic run time.

    • When confirming purity by a fundamentally different separation mechanism is desired.

Ultimately, this guide demonstrates that a thorough understanding of the analyte's chemistry and the principles of chromatography allows for the development of robust and reliable analytical methods tailored to the specific challenges of pharmaceutical quality control.

References

  • Title: Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]

  • Title: Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition Source: Journal of Pharmaceutical Sciences, PubMed URL: [Link]

  • Title: Chiral HPLC Column Source: Phenomenex URL: [Link]

  • Title: HPLC Chiral Columns Source: Element Lab Solutions URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: CHIRAL STATIONARY PHASES - HPLC Source: Regis Technologies URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine Source: Journal of Chromatographic Science URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: An Implementation Guide Source: ResearchGate URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Abraham Entertainment URL: [Link]

  • Title: Can anyone explain the different principles of HPLC? Source: ResearchGate URL: [Link]

  • Title: Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Pharmaceutical Technology URL: [Link]

  • Title: Chiral vs achiral Source: Brightspec URL: [Link]

  • Title: Chiral Purity Analysis – Know What Both Hands Are Doing Source: SK pharmteco URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: Semantic Scholar URL: [Link]

Sources

The Morpholine Scaffold: A Comparative Guide to Substituted Morpholine Applications in Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Position of Morpholine in Modern Chemistry

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, holds a position of significant privilege in the fields of medicinal chemistry, agrochemicals, and material science.[1][2] Its unique physicochemical properties—including its capacity to improve aqueous solubility, metabolic stability, and target binding affinity—render it a versatile and highly sought-after scaffold in the design of novel, high-performance molecules.[3] The morpholine moiety is not merely a passive structural component; its oxygen atom can act as a hydrogen bond acceptor, and the basicity of its nitrogen atom can be finely tuned through substitution, thereby influencing a compound's pharmacokinetic profile.[3][4]

This guide provides an in-depth comparison of the applications of substituted morpholines across key scientific domains. We will explore the structure-activity relationships (SAR) that govern their performance, present comparative experimental data for prominent examples, and provide detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the morpholine scaffold in their work.

Section 1: Substituted Morpholines in Drug Discovery

The inherent properties of the morpholine ring have been masterfully exploited in the development of numerous blockbuster drugs. The following case studies illustrate how strategic substitution of the morpholine scaffold can lead to highly effective and selective therapeutic agents.

Case Study 1: Linezolid - A Morpholine-Containing Antibiotic

Linezolid is a crucial antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The morpholine ring is a key component of its structure, contributing to its unique mechanism of action and favorable pharmacokinetic properties.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[6] The N-aryl-substituted morpholine ring plays a critical role in orienting the molecule within the ribosomal binding pocket.

Structure-Activity Relationship (SAR) Insights: The acetamidomethyl side chain at the C-5 position of the oxazolidinone ring is essential for antibacterial activity. Modifications to the morpholine ring, such as the introduction of a fluorine atom on the phenyl ring, have been shown to enhance potency.[1]

Comparative Performance Data: The following table presents the Minimum Inhibitory Concentration (MIC) values for Linezolid and its analogs against common Gram-positive pathogens. Lower MIC values indicate greater antibacterial potency.

CompoundSubstitution on Morpholine RingS. aureus (MRSA) MIC (µg/mL)[7]E. faecalis (VRE) MIC (µg/mL)[7][8]
Linezolid 3-fluoro-4-morpholinophenyl1-41-4
Analog A 4-morpholinophenyl4-84-8
Analog B 3,5-difluoro-4-morpholinophenyl0.5-21-2
Tedizolid Pyridin-2-yl substituted morpholine0.25-10.25-1
Radezolid Thiazolyl substituted morpholine0.125-0.50.25-1
Case Study 2: Reboxetine - A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI).[9] The substituted morpholine moiety is central to its pharmacological activity and selectivity.

Mechanism of Action: Reboxetine blocks the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft.[10] This enhances noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant effects.

Structure-Activity Relationship (SAR) Insights: The specific stereochemistry of the two chiral centers in the morpholine ring and the ethoxyphenoxy side chain are critical for high-affinity binding to the NET.[11] Analogs with different substituents on the phenyl rings exhibit varying degrees of potency and selectivity.

Comparative Performance Data: The following table compares the inhibitory constants (Ki) of Reboxetine and other NRIs at the human norepinephrine transporter (hNET). Lower Ki values indicate higher binding affinity.

CompoundKey Structural FeaturehNET Ki (nM)[12]
Reboxetine (R,R)- and (S,S)-2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine1.1
Atomoxetine Phenylpropoxyamine derivative4.5
Desipramine Tricyclic antidepressant0.8
Edivoxetine Thienyl-substituted analog0.041 (IC50)
Case Study 3: Gefitinib - An EGFR Inhibitor in Cancer Therapy

Gefitinib is a targeted cancer therapy used in the treatment of non-small cell lung cancer (NSCLC).[13] The morpholine group in its structure enhances its pharmacokinetic properties, particularly its solubility.

Mechanism of Action: Gefitinib inhibits the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.[14]

Structure-Activity Relationship (SAR) Insights: The quinazoline core is essential for EGFR inhibition. The morpholine-containing side chain at the 6-position of the quinazoline ring improves the drug's solubility and overall pharmacokinetic profile.[15] Analogs lacking this feature often exhibit poor bioavailability.

Comparative Performance Data: The following table presents the IC50 values for Gefitinib and its analogs, demonstrating the impact of the morpholine substitution on EGFR inhibition and anti-proliferative activity.

CompoundSubstitution at Quinazoline C6-positionEGFR Kinase IC50 (nM)[9]A549 Cell Line IC50 (µM)[9]
Gefitinib 3-chloro-4-fluoro-anilino with propoxy-morpholino25.4215.59
Analog C 3-chloro-4-fluoro-anilino with propoxy-piperidino~30>20
Analog D 3-chloro-4-fluoro-anilino with propoxy-pyrrolidino~35>20
Compound 7i 6-arylureido-4-anilinoquinazoline17.322.25

Section 2: Substituted Morpholines in Agrochemicals

The morpholine scaffold is also a cornerstone in the development of modern fungicides, protecting crops from devastating fungal diseases.

Case Study: Fenpropimorph - A Sterol Biosynthesis Inhibitor

Fenpropimorph is a systemic fungicide widely used to control powdery mildew in cereals.[14] Its efficacy relies on the disruption of a crucial biochemical pathway in fungi.

Mechanism of Action: Fenpropimorph inhibits two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[1][16] Ergosterol is an essential component of fungal cell membranes, and its depletion leads to fungal cell death.

Structure-Activity Relationship (SAR) Insights: The N-substituent on the morpholine ring is a key determinant of fungicidal activity. The cis-configuration of the substituents on the morpholine ring is also crucial for its efficacy.

Comparative Performance Data: The following table shows the effective concentration (EC50) values for Fenpropimorph and other fungicides against Erysiphe graminis (powdery mildew). Lower EC50 values indicate higher fungicidal activity.

CompoundFungicide ClassErysiphe graminis EC50 (mg/L)[17][18]
Fenpropimorph Morpholine0.05 - 0.5
Tridemorph Morpholine0.1 - 1.0
Tebuconazole Triazole0.2 - 2.0
Proquinazid Quinazolinone0.000078 - 0.02

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of substituted morpholines.

Protocol 1: Synthesis of N-Aryl-Substituted Morpholines via Buchwald-Hartwig Amination

This protocol describes a general and reliable method for the synthesis of N-aryl morpholines, a common structural motif in many of the compounds discussed in this guide.

Workflow for Buchwald-Hartwig N-Arylation of Morpholine

reagents 1. Prepare Reagents: - Pd Precatalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Morpholine - Aryl Halide - Anhydrous Toluene setup 2. Reaction Setup: - Add solids to oven-dried Schlenk flask - Evacuate and backfill with Argon (3x) reagents->setup Combine reaction 3. Reaction: - Add morpholine, aryl halide, and toluene - Heat to 100°C with stirring - Monitor by TLC/GC-MS setup->reaction Initiate workup 4. Work-up: - Cool to room temperature - Dilute with ethyl acetate - Filter through Celite reaction->workup Completion purification 5. Purification: - Concentrate filtrate - Purify by flash column chromatography workup->purification Isolate

Caption: A generalized workflow for the Buchwald-Hartwig N-arylation of morpholine.

Detailed Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Addition of Reagents: Under a positive flow of inert gas, add morpholine (1.2 equivalents), the aryl halide (1.0 equivalent), and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Palladium Precatalyst and Ligand: The choice of palladium source and phosphine ligand is crucial for catalytic activity. Buchwald's and Hartwig's research has led to the development of highly active catalyst systems for C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the morpholine, making it a more reactive nucleophile.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.

Protocol 2: In Vitro Antibacterial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a substituted morpholine-containing compound against a bacterial strain.

Workflow for MIC Determination

prepare_compound 1. Prepare Compound Stock Solution and Serial Dilutions inoculate_plate 3. Inoculate 96-well Plate with Compound Dilutions and Bacterial Inoculum prepare_compound->inoculate_plate prepare_inoculum 2. Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) prepare_inoculum->inoculate_plate incubate 4. Incubate Plate (e.g., 37°C for 18-24 hours) inoculate_plate->incubate read_results 5. Read Results (Visual inspection for turbidity) incubate->read_results

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Inoculate Plate: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.[19]

Rationale for Experimental Choices:

  • Mueller-Hinton Broth: This is a standardized medium for antibiotic susceptibility testing that supports the growth of most common pathogens and has minimal interference with the activity of most antibiotics.

  • 0.5 McFarland Standard: This ensures a standardized inoculum density, which is critical for reproducible MIC results.

  • Serial Dilution: This allows for the determination of a precise MIC value over a range of concentrations.

Section 4: Structure-Activity Relationship (SAR) Insights and Future Perspectives

The diverse applications of substituted morpholines are a testament to the power of this versatile scaffold. The following diagram illustrates some general SAR principles for the morpholine ring.

General SAR Principles for the Morpholine Scaffold

morpholine Morpholine Scaffold substituents Substituents at N and C positions morpholine->substituents Strategic Substitution properties Modulate Physicochemical Properties substituents->properties activity Enhance Biological Activity substituents->activity selectivity Improve Selectivity substituents->selectivity pharmacokinetics Optimize Pharmacokinetics substituents->pharmacokinetics

Caption: Key properties influenced by substitutions on the morpholine ring.

The future of substituted morpholines is bright, with ongoing research focused on:

  • Novel Scaffolds: The development of new synthetic methods is enabling the creation of more complex and diverse morpholine-based scaffolds.[20]

  • Targeted Therapies: A deeper understanding of SAR is facilitating the design of highly selective morpholine-containing molecules that target specific biological pathways with minimal off-target effects.

  • Sustainable Chemistry: The development of more environmentally friendly and efficient synthetic routes to substituted morpholines is an active area of research.[5]

Conclusion

Substituted morpholines are a cornerstone of modern chemical and biological sciences. Their remarkable versatility and favorable properties have led to their incorporation into a wide array of successful products, from life-saving drugs to crop-protecting fungicides. By understanding the principles of their design, synthesis, and evaluation, researchers can continue to unlock the full potential of this privileged scaffold to address some of the most pressing challenges in science and medicine.

References

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Retrieved from [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar. Retrieved from [Link]

  • Temporal Changes in Linezolid Minimum Inhibitory Concentration Values in Vancomycin-resistant Enterococci and Methicillin-resistant Staphylococcus aureus Strains. (2019). Mediterranean Journal of Infection Microbes and Antimicrobials. Retrieved from [Link]

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). PubMed. Retrieved from [Link]

  • Ranges of MICs of antimicrobial agents used in combination for gram-negative organisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]

  • Oxazolidinone structure-activity relationships leading to linezolid. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. (2005). PubMed. Retrieved from [Link]

  • Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC - NIH. Retrieved from [Link]

  • Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici. (n.d.). WUR eDepot. Retrieved from [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). PMC. Retrieved from [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. (2005). PubMed. Retrieved from [Link]

  • Baseline sensitivity to proquinazid in Blumeria graminis f. sp. tritici and Erysiphe necator and cross-resistance with other fungicides. (n.d.). PubMed. Retrieved from [Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). frontiersin.org. Retrieved from [Link]

  • Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • Gefitinib. (n.d.). PubMed. Retrieved from [Link]

  • A meta-analysis of clinical trials comparing reboxetine, a norepinephrine reuptake inhibitor, with selective serotonin reuptake inhibitors for the treatment of major depressive disorder. (n.d.). PubMed. Retrieved from [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (n.d.). NIH. Retrieved from [Link]

  • The Efficacy of Reboxetine as an Antidepressant, a Meta-analysis of Both Continuous (Mean HAM-D Score. (n.d.). Kobe University. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride Against Competing Chiral Synthons

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chirality in Modern Drug Development

In the intricate world of pharmaceutical sciences, chirality is a paramount concept. Biological systems, being inherently chiral, interact with drug molecules in a highly stereospecific manner. This means that enantiomers of a chiral drug can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[1] The U.S. FDA's 1992 guidelines underscore this reality, compelling drug developers to meticulously evaluate the properties of individual enantiomers.[1] This regulatory and biological imperative has fueled the demand for chiral building blocks, or synthons: optically pure molecules that serve as foundational starting materials for the construction of complex, single-enantiomer drugs.[2][3][4]

Among the privileged heterocyclic scaffolds in medicinal chemistry, the morpholine ring is of particular importance due to its favorable properties, including metabolic stability, good solubility, and the ability to enhance blood-brain barrier permeability.[5][6] This guide focuses on a specific, high-value chiral synthon: (S)-ethyl morpholine-3-carboxylate hydrochloride . We will provide an in-depth analysis of its synthesis and application, benchmark its performance against key alternative synthons, and offer detailed experimental protocols to guide researchers in making informed strategic decisions for their synthetic campaigns.

The Subject of Analysis: (S)-Ethyl Morpholine-3-Carboxylate Hydrochloride

(S)-ethyl morpholine-3-carboxylate hydrochloride is a versatile chiral building block. Its structure incorporates several key features:

  • A Pre-defined Stereocenter: The (S)-configuration at the C3 position provides a crucial chiral element.

  • The Morpholine Core: A desirable heterocyclic scaffold for drug candidates.[5][7]

  • Functional Handles: The secondary amine within the ring and the ethyl ester group offer two distinct points for chemical modification and elaboration.

  • Hydrochloride Salt Form: This enhances the compound's stability, crystallinity, and ease of handling compared to the free base.

Its most notable application is as a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. The chirality of this intermediate is fundamental to the biological activity of the final drug.[8]

Strategic Synthesis of Chiral Morpholines: A Comparative Overview

The synthesis of enantiopure morpholines is a significant area of research.[7] Methodologies can be broadly categorized, providing a framework for comparing our target synthon with its alternatives.

G A Asymmetric Synthesis (Post-Cyclization) A_desc Asymmetric Hydrogenation of Dehydromorpholines A->A_desc e.g. B Asymmetric Synthesis (Pre-Cyclization) B_desc Organocatalytic α-functionalization followed by cyclization B->B_desc e.g. C Chiral Pool Synthesis C_desc Use of Natural Precursors (e.g., Amino Acids) C->C_desc e.g. D Resolution of Racemates D_desc Classical or HPLC-based separation of enantiomers D->D_desc e.g.

Caption: Major synthetic strategies for producing chiral morpholines.

(S)-ethyl morpholine-3-carboxylate hydrochloride is typically produced via methods that fall under categories B, C, or D. Let's benchmark it against other synthons commonly used to generate the critical chiral amine fragment found in drugs like Linezolid.

Benchmarking: A Head-to-Head Comparison

The selection of a chiral synthon is a multi-factorial decision, balancing cost, efficiency, scalability, and stereochemical control. Here, we compare our target synthon with two prevalent alternatives used in the synthesis of oxazolidinone antibiotics: (R)-Glycidyl butyrate and synthons derived from Asymmetric Henry (Nitroaldol) Reaction .

Feature(S)-Ethyl morpholine-3-carboxylate HCl(R)-Glycidyl ButyrateAsymmetric Henry Reaction Route
Synthon Type Pre-formed heterocyclic synthonAcyclic chiral epoxideIn-situ generation of a chiral nitroalkanol
Key Advantage Ring structure is pre-installed; fewer steps in late-stage synthesis.Commercially available and relatively inexpensive chiral pool starting material.High atom economy and convergence.
Synthetic Efficiency Fewer final steps but potentially longer initial synthon synthesis.Requires ring formation and functional group interconversions post-coupling.[9]Can be highly efficient, but optimization of the catalytic step is critical.[8][10]
Stereocontrol High enantiopurity is locked in.High enantiopurity from the start, but potential for racemization in subsequent steps.Enantioselectivity is dependent on the catalyst and conditions (typically 83-91% ee).[8]
Versatility Primarily for 3-substituted morpholine targets.Highly versatile for introducing a 3-carbon chiral unit.Versatile for creating 1,2-amino alcohol substructures.
Challenges Initial cost of the synthon can be higher.Route requires handling of potentially hazardous intermediates like azides.[9]Requires specialized chiral catalysts; sensitive to reaction conditions.
Example Application Direct use in Linezolid synthesis.A common starting material for Linezolid synthesis.[9]An alternative, catalytic route to Linezolid and Rivaroxaban precursors.[8]

Experimental Deep Dive: Protocols and Causality

To provide a practical context, we present detailed protocols. The why behind each step is as critical as the how, reflecting a scientifically rigorous approach.

Protocol 1: Synthesis of a Chiral 2-Substituted Morpholine via Asymmetric Hydrogenation

This protocol exemplifies a state-of-the-art method for creating chiral morpholines, a key alternative class of synthons. The choice of a large bite-angle bisphosphine-rhodium catalyst is critical for achieving high enantioselectivity.[11][12]

Workflow Diagram:

G A Dehydromorpholine Substrate E Reaction Vessel (Autoclave) A->E B SKP-Rh Catalyst (0.2-1 mol%) B->E C H₂ Gas (High Pressure) C->E D Solvent (e.g., MeOH) D->E F Reaction (RT to 50°C) E->F Stirring G Workup & Purification F->G H Chiral Morpholine (>95% Yield, >90% ee) G->H

Sources

A Comparative Analysis for Drug Development Professionals: (S)-Ethyl Morpholine-3-carboxylate HCl vs. (S)-Methyl Morpholine-3-carboxylate HCl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the selection of appropriate building blocks is a critical decision that can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of heterocyclic scaffolds, morpholine derivatives are frequently employed due to their favorable physicochemical properties and metabolic stability. This guide provides a detailed comparison of two closely related morpholine-based intermediates: (S)-ethyl morpholine-3-carboxylate hydrochloride and (S)-methyl morpholine-3-carboxylate hydrochloride. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an informed selection process.

Physicochemical Properties: A Tale of Two Esters

The primary difference between these two molecules lies in the ester functional group: an ethyl ester versus a methyl ester. This seemingly minor variation can have a cascade of effects on the molecule's properties, influencing everything from solubility to metabolic fate.

Property(S)-Ethyl morpholine-3-carboxylate hydrochloride(S)-Methyl morpholine-3-carboxylate hydrochlorideReference(s)
Molecular Formula C₇H₁₄ClNO₃C₆H₁₂ClNO₃
Molecular Weight 195.65 g/mol 181.62 g/mol
Appearance Solid or liquidWhite to off-white solid
Storage Temperature 2-8°C, under inert atmosphereRoom temperature, desiccated
LogP (Predicted) -0.0403Not explicitly found, but expected to be slightly lower than the ethyl ester[1]

The ethyl ester derivative possesses a slightly higher molecular weight and is predicted to be marginally more lipophilic, as indicated by its LogP value. This increased lipophilicity can enhance membrane permeability, a desirable trait for oral drug absorption.[2] However, it is crucial to balance lipophilicity with aqueous solubility to ensure adequate bioavailability. Both compounds are supplied as hydrochloride salts, which generally improves water solubility compared to the free base.

Synthesis and Chemical Reactivity: Considerations for Process Chemistry

The synthesis of both the ethyl and methyl esters of (S)-morpholine-3-carboxylic acid typically involves standard esterification procedures. A common method is the reaction of (S)-morpholine-3-carboxylic acid with either ethanol or methanol in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride.

Synthesis cluster_ethyl Synthesis of (S)-Ethyl Ester cluster_methyl Synthesis of (S)-Methyl Ester S_Morpholine_Acid_E (S)-Morpholine-3-carboxylic Acid Ethyl_Ester (S)-Ethyl morpholine-3-carboxylate S_Morpholine_Acid_E->Ethyl_Ester Esterification Ethanol Ethanol Ethanol->Ethyl_Ester Acid_Catalyst_E Acid Catalyst (e.g., SOCl₂) Acid_Catalyst_E->Ethyl_Ester Ethyl_Ester_HCl (S)-Ethyl morpholine-3-carboxylate HCl Ethyl_Ester->Ethyl_Ester_HCl Salt Formation HCl_E HCl HCl_E->Ethyl_Ester_HCl S_Morpholine_Acid_M (S)-Morpholine-3-carboxylic Acid Methyl_Ester (S)-Methyl morpholine-3-carboxylate S_Morpholine_Acid_M->Methyl_Ester Esterification Methanol Methanol Methanol->Methyl_Ester Acid_Catalyst_M Acid Catalyst (e.g., SOCl₂) Acid_Catalyst_M->Methyl_Ester Methyl_Ester_HCl (S)-Methyl morpholine-3-carboxylate HCl Methyl_Ester->Methyl_Ester_HCl Salt Formation HCl_M HCl HCl_M->Methyl_Ester_HCl

Figure 1: General synthesis pathway for the target compounds.

From a process chemistry perspective, the choice between ethanol and methanol can have practical implications. Methanol is generally more reactive and can sometimes lead to higher yields or faster reaction times. However, it is also more toxic and has a lower boiling point, which might require different handling and reaction conditions. The purification of the final products is typically achieved through recrystallization or chromatography.

Metabolic Stability and Hydrolysis: A Key Differentiator

One of the most critical aspects to consider when choosing between a methyl and an ethyl ester is their relative stability towards enzymatic hydrolysis. Esterase-mediated hydrolysis is a common metabolic pathway for ester-containing drugs, converting them into their corresponding carboxylic acids.[3]

In general, methyl esters are often more susceptible to hydrolysis than their ethyl counterparts.[4] This is attributed to the lower steric hindrance of the methyl group, allowing for easier access of esterase enzymes to the carbonyl center.

Hydrolysis cluster_ethyl_hydrolysis Ethyl Ester Hydrolysis cluster_methyl_hydrolysis Methyl Ester Hydrolysis Ethyl_Ester_HCl (S)-Ethyl morpholine-3-carboxylate HCl S_Morpholine_Acid_E (S)-Morpholine-3-carboxylic Acid Ethyl_Ester_HCl->S_Morpholine_Acid_E Slower Hydrolysis Ethanol_E Ethanol Ethyl_Ester_HCl->Ethanol_E Esterases_E Esterases (in vivo) Esterases_E->S_Morpholine_Acid_E Methyl_Ester_HCl (S)-Methyl morpholine-3-carboxylate HCl S_Morpholine_Acid_M (S)-Morpholine-3-carboxylic Acid Methyl_Ester_HCl->S_Morpholine_Acid_M Faster Hydrolysis Methanol_M Methanol Methyl_Ester_HCl->Methanol_M Esterases_M Esterases (in vivo) Esterases_M->S_Morpholine_Acid_M

Figure 2: Comparative hydrolysis rates of the ethyl and methyl esters.

This difference in hydrolysis rate can be strategically exploited in prodrug design.[2][5]

  • For rapid conversion to the active carboxylic acid: The methyl ester might be preferred. This could be advantageous if the parent acid is the desired active pharmaceutical ingredient (API) and rapid systemic exposure is required.

  • For a more sustained release profile: The ethyl ester, with its slower hydrolysis rate, could provide a more prolonged duration of action. This can be beneficial for reducing dosing frequency and improving patient compliance.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

To empirically determine the metabolic stability of these compounds, an in vitro assay using liver microsomes is a standard approach.[6][7]

Objective: To compare the rate of disappearance of (S)-ethyl morpholine-3-carboxylate HCl and (S)-methyl morpholine-3-carboxylate HCl in the presence of human liver microsomes.

Materials:

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride

  • (S)-Methyl morpholine-3-carboxylate hydrochloride

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the NADPH regenerating system, and the liver microsomes.

    • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiation of the Reaction:

    • Add the test compound to the pre-warmed microsome mixture to initiate the metabolic reaction. The final concentration of the test compound should be in the low micromolar range (e.g., 1 µM).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching the Reaction:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Calculate the in vitro half-life (t½) from the slope of the linear regression.

    • Determine the intrinsic clearance (CLint) based on the half-life and the protein concentration in the incubation.

Expected Outcome: Based on general principles, it is anticipated that the (S)-methyl ester will exhibit a shorter half-life and a higher intrinsic clearance compared to the (S)-ethyl ester, indicating lower metabolic stability.

Applications in Drug Discovery and Development

Both (S)-ethyl and (S)-methyl morpholine-3-carboxylate hydrochloride are valuable building blocks in medicinal chemistry. The morpholine scaffold is a "privileged structure" known to interact with a wide range of biological targets.[8] The choice between the ethyl and methyl ester can be a strategic decision in the lead optimization phase.

  • Modulation of Pharmacokinetics: As discussed, the ester group can be used to fine-tune the metabolic stability and release profile of a potential drug.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing both the methyl and ethyl esters can provide valuable insights into the SAR of a compound series. For instance, if the ethyl ester shows significantly higher potency, it might suggest that the larger ethyl group is making favorable interactions with the target protein.

  • Prodrug Strategies: These compounds can serve as intermediates for more complex prodrugs designed to improve solubility, permeability, or targeted delivery.[9]

Conclusion and Recommendations

The choice between (S)-ethyl morpholine-3-carboxylate hydrochloride and (S)-methyl morpholine-3-carboxylate hydrochloride is not a matter of one being definitively superior to the other. Instead, the optimal choice depends on the specific goals of the drug discovery program.

  • Consider the (S)-methyl ester when rapid conversion to the parent carboxylic acid is desired, or when exploring the baseline metabolic stability of a new chemical series.

  • Favor the (S)-ethyl ester when aiming for a more metabolically stable compound with a potentially longer duration of action, or when a slight increase in lipophilicity is desired to improve membrane permeability.

Ultimately, the most prudent approach is to synthesize and evaluate both compounds in relevant in vitro and in vivo models to empirically determine which one provides the optimal balance of properties for the intended therapeutic application. This data-driven approach will enable a more confident and successful progression of drug candidates through the development pipeline.

References

  • Martinez, C.D. (2020). Synthesis of Nitrogen Containing Heterocycles and Their Biological Evaluation.
  • Sharma, P.K., Amin, A., & Kumar, M. (2020). The Open Medicinal Chemistry Journal, 14.
  • Arshad, F., et al. (2024).
  • Zhou, G.Y. (2024).
  • Landis, M.S. (2013). Physicochemical property trends of marketed prodrugs. Therapeutic Delivery, 4(2), 225-37.
  • G.Y. Zhou. (2024).
  • M.S. Landis. (2013). Physicochemical property trends of marketed prodrugs. PubMed.
  • G.Y. Zhou. (2024).
  • M.S. Landis. (2013). Physicochemical property trends of marketed prodrugs. PubMed.
  • G.Y. Zhou. (2024).
  • M.S. Landis. (2013). Physicochemical property trends of marketed prodrugs. PubMed.
  • G.Y. Zhou. (2024).
  • M.S. Landis. (2013). Physicochemical property trends of marketed prodrugs. PubMed.
  • G.Y. Zhou. (2024).
  • M.S. Landis. (2013). Physicochemical property trends of marketed prodrugs. PubMed.
  • G.Y. Zhou. (2024).
  • Jain, A., & Sahu, S.K. (2024).
  • Sigma-Aldrich. (S)
  • Zhou, G.Y. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Journal of Biosciences and Medicines, 12(8).
  • Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(9), 2251.
  • Pal'chikov, V.A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
  • Dittert, L.W. (1968). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Journal of Pharmaceutical Sciences, 57(8), 1261-1273.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • ChemScene. (2023).
  • U.S. Environmental Protection Agency. (1982).
  • Jain, A., & Sahu, S. K. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 223-241.
  • BLD Pharm. (2023). (S)
  • Springer Nature Experiments. (2023).
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
  • PubChem. (2023).
  • PubChem. (2023). (S)
  • U.S. Environmental Protection Agency. (2009).
  • Ullah, R., & Ahmad, I. (2017). Kinetics of Ethyl Acetate Hydrolysis with Sodium Hydroxide in Batch Reactor. Austin Chemical Engineering, 4(1), 1047.
  • Amadis Chemical. (2023).
  • ChemicalBook. (2023). (S)
  • Çitak, A., & Kivrak, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Journal of the Institute of Science and Technology, 9(1), 382-388.

Sources

A Senior Application Scientist's Guide to Distinguishing Ethyl Morpholine-3-carboxylate and Ethyl Thiomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise identification of heterocyclic scaffolds is a foundational requirement for success. The substitution of a single heteroatom, such as oxygen for sulfur, can profoundly alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, experimentally-grounded comparison of ethyl morpholine-3-carboxylate and its thio-analogue, ethyl thiomorpholine-3-carboxylate. We will move beyond theoretical differences to present practical, validated analytical workflows for their unambiguous differentiation.

The Structural Imperative: Oxygen vs. Sulfur

The core structural difference lies in the sixth position of the heterocyclic ring: an oxygen atom in morpholine and a sulfur atom in thiomorpholine. This seemingly minor change has significant downstream consequences on molecular weight, polarity, and bond dynamics, which we can exploit for analytical differentiation.[1] Morpholine and its thio-analogue, thiomorpholine, are versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2]

G cluster_0 Ethyl Morpholine-3-carboxylate cluster_1 Ethyl Thiomorpholine-3-carboxylate a a b b

Caption: Core structural difference between the two compounds.

Comparative Physicochemical Properties

The initial, on-paper differentiation begins with a comparison of fundamental physicochemical properties. The replacement of oxygen with the heavier sulfur atom is immediately apparent in the molecular weight and exact mass.

PropertyEthyl Morpholine-3-carboxylateEthyl Thiomorpholine-3-carboxylateCausality of Difference
Molecular Formula C₇H₁₃NO₃[3][4]C₇H₁₃NO₂S[5][6]Elemental substitution (O vs. S).
Molecular Weight 159.18 g/mol [3][4]175.25 g/mol [6]Sulfur has a higher atomic mass (≈32.07 amu) than oxygen (≈16.00 amu).
Monoisotopic Mass 159.08954328 Da[3]175.066699 Da (calculated)Reflects the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).
Topological Polar Surface Area (TPSA) 47.6 Ų[3]63.6 Ų[5]The sulfur atom contributes to a larger polar surface area compared to oxygen in this context.

This data provides the first layer of differentiation. A simple low-resolution mass spectrum would easily distinguish the two based on molecular weight alone. However, for absolute confirmation, high-resolution techniques are required.

The Analytical Workflow: A Multi-Technique Approach

A robust identification relies on a confluence of data from multiple analytical techniques. Each method interrogates a different molecular property, and together, they provide an unassailable structural assignment.

G start Unknown Sample (Is it 'O' or 'S' analogue?) ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir Infrared (IR) Spectroscopy start->ir ms_result High-Resolution Mass & Isotopic Pattern ms->ms_result nmr_result Chemical Shifts (esp. at C2, C5) nmr->nmr_result ir_result C-O-C vs. C-S-C Stretching Frequencies ir->ir_result conclusion Definitive Structural Identification ms_result->conclusion nmr_result->conclusion ir_result->conclusion

Caption: Recommended analytical workflow for differentiation.

Mass Spectrometry: The Decisive Mass and Isotope Signature

Expertise & Experience: Mass spectrometry is the most direct and definitive method for this specific problem. The mass difference between oxygen and sulfur is substantial and easily resolved. Furthermore, sulfur's natural isotopic abundance provides a secondary, "smoking gun" confirmation that is absent for the oxygen analogue.

Trustworthiness: The protocol is self-validating. High-resolution mass spectrometry (HRMS) provides a mass measurement with high precision and accuracy (typically <5 ppm), which can be matched to a calculated theoretical mass. The observation of the expected A+2 isotopic peak for sulfur provides orthogonal confirmation.

Authoritative Grounding: The ability to distinguish compounds based on their exact mass and isotopic patterns is a fundamental principle of mass spectrometry. Sulfur possesses a significant natural isotope, ³⁴S, with an abundance of approximately 4.2%. This means that for every 100 molecules containing a sulfur atom, about 4 will contain the heavier ³⁴S isotope, resulting in a distinct signal at M+2 on the mass spectrum.

Expected Data
ParameterEthyl Morpholine-3-carboxylateEthyl Thiomorpholine-3-carboxylate
[M+H]⁺ (Monoisotopic) m/z 160.0968m/z 176.0740
Key Isotopic Peak A+1 (from ¹³C)A+2 (from ³⁴S)
Expected A+2 Intensity ~0.8%~4.5%
Experimental Protocol: ESI-TOF High-Resolution Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of solvent (methanol or acetonitrile) and deionized water containing 0.1% formic acid. The acid promotes protonation for positive ion mode ([M+H]⁺).

  • Instrumentation Setup (Typical ESI-TOF):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Analyzer: Time-of-Flight (TOF).

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 200-250 °C.

    • Nebulizer Pressure: 30-45 psig.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Acquisition:

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

    • Perform an internal calibration (lock mass) to ensure high mass accuracy.

  • Data Analysis:

    • Determine the monoisotopic mass of the most abundant peak. Compare this experimental value to the theoretical masses for both potential compounds.

    • Examine the isotopic pattern. For the ethyl thiomorpholine-3-carboxylate, verify the presence of a peak at M+2 with an intensity of approximately 4-5% relative to the monoisotopic peak.

NMR Spectroscopy: Probing the Electronic Environment

Expertise & Experience: The difference in electronegativity between oxygen (3.44) and sulfur (2.58) creates distinct electronic environments around the heterocyclic ring. This directly influences the magnetic shielding of nearby protons (¹H) and carbons (¹³C), leading to predictable differences in their chemical shifts.

Trustworthiness: The chemical shifts of the protons and carbons at positions 2 and 5 (adjacent to the heteroatom) serve as a reliable diagnostic. Oxygen's higher electronegativity will cause greater deshielding, shifting these signals further downfield compared to the sulfur analogue.

Authoritative Grounding: In ¹H and ¹³C NMR, the chemical shift is highly sensitive to the local electronic structure. More electronegative atoms withdraw electron density from adjacent nuclei, reducing their shielding and causing them to resonate at a higher frequency (downfield shift). This effect is most pronounced on the alpha-carbons and their attached protons.[7]

Expected Chemical Shifts (in CDCl₃)
NucleusPositionExpected δ for Ethyl Morpholine-3-carboxylateExpected δ for Ethyl Thiomorpholine-3-carboxylateRationale
¹H C2-H, C5-H~3.6 - 4.0 ppm~2.7 - 3.1 ppmProtons adjacent to highly electronegative oxygen are significantly deshielded (downfield).
¹³C C2, C5~67 - 72 ppm~45 - 50 ppmCarbons adjacent to oxygen experience a strong downfield shift compared to those adjacent to sulfur.

Note: These are estimated ranges based on general principles. Actual values may vary based on solvent and other factors.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Vortex gently if necessary.

  • Instrumentation Setup (400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate spectral width and acquisition parameters for both ¹H and ¹³C nuclei.

  • Data Acquisition:

    • Acquire the ¹H spectrum. Typically requires 8-16 scans.

    • Acquire the ¹³C spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A DEPT experiment can also be run to aid in assigning carbon types.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H, CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

    • Pay close attention to the chemical shifts of the methylene groups adjacent to the heteroatom (O or S) to make the final determination.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Expertise & Experience: While not as definitive as MS or NMR for this specific pair, IR spectroscopy offers a rapid and non-destructive method to gain supporting evidence. The key is to identify the stretching vibrations of the C-O-C (ether) versus the C-S-C (thioether) bonds.

Trustworthiness: The presence of a strong C-O stretching band in the expected region for the morpholine derivative, and its absence (or the presence of a much weaker C-S band at a lower frequency) for the thiomorpholine derivative, provides a reliable data point.

Authoritative Grounding: The frequency of a bond's stretching vibration in an IR spectrum is primarily determined by the masses of the connected atoms and the bond strength. The C-O bond is stronger and involves a lighter atom than the C-S bond. Consequently, the C-O-C asymmetric stretch appears at a higher wavenumber (typically 1150-1085 cm⁻¹) and is often more intense than the C-S stretch (typically 700-600 cm⁻¹ and weaker).[8]

Expected Vibrational Frequencies
Functional GroupBondExpected Wavenumber (cm⁻¹)Compound
Ether C-O-C Stretch1150 - 1085 (strong) Ethyl Morpholine-3-carboxylate
Thioether C-S-C Stretch700 - 600 (weak to medium) Ethyl Thiomorpholine-3-carboxylate
Ester C=O Stretch1750 - 1735 (strong)Both
Amine N-H Stretch3500 - 3300 (medium)Both
Alkane C-H Stretch3000 - 2850 (strong)Both
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation:

    • Place a small amount (a few milligrams of solid or one drop of liquid) of the sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Ensure the sample makes good contact with the crystal by applying pressure with the built-in clamp.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the key diagnostic peaks. Look for the strong ester C=O peak around 1740 cm⁻¹ in both spectra.

    • Critically examine the 1200-1000 cm⁻¹ region. The presence of a strong, prominent band here is highly indicative of the C-O-C stretch of the morpholine ring.

    • Examine the lower frequency region (below 800 cm⁻¹) for the weaker C-S stretch if the thiomorpholine is suspected. The absence of the strong C-O-C band is the most telling feature.

Conclusion

Distinguishing between ethyl morpholine-3-carboxylate and ethyl thiomorpholine-3-carboxylate is a straightforward process when a systematic, multi-technique approach is employed. While a quick check of the molecular weight by mass spectrometry can provide a near-definitive answer, corroborating this data with the predictable chemical shifts in NMR and the characteristic vibrational frequencies in IR spectroscopy ensures the highest level of scientific integrity. This guide provides the foundational principles and practical protocols necessary for any researcher to make this differentiation with confidence and precision.

References

  • PubChem. (n.d.). Ethyl thiomorpholine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl morpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 1-(4-morpholinylcarbonyl)-3-piperidinecarboxylate. Wiley. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Thiomorpholine 3-carboxylate (HMDB0059611). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl thiomorpholine-3-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 212-223. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

  • NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 283-306. Retrieved from [Link]

  • Cantillo, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]

  • Giuffrida, D., et al. (2023). Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Foods, 12(18), 3419. Retrieved from [Link]

  • Yoon, M., et al. (1995). Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. Molecular Pharmacology, 48(4), 715-721. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. Retrieved from [Link]

  • Myers, A. G., & Barbay, J. K. (2001). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. Organic Letters, 3(4), 425–428. Retrieved from [Link]

  • Cui, C., et al. (2012). Phosphorus-Sulfur Heterocycles Incorporating an O-P(S)-O or O-P(S)-S-S-P(S)-O Scaffold: One-Pot Synthesis and Crystal Structure Study. Molecules, 17(3), 2849–2861. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 787-815. Retrieved from [Link]

  • NIST. (n.d.). N-Ethylmorpholine. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl morpholine-2-carboxylate. Retrieved from [Link]

  • Henriques, M. S. C., et al. (2016). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Journal of Molecular Structure, 1105, 126-135. Retrieved from [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • ResearchGate. (n.d.). New analytical methods for the determination of sulfur species with microextraction techniques: a review. Retrieved from [Link]

  • American Chemical Society. (2023). Multifunctional Thiazolidine Derivatives Synergistic Regulation of Charge Transport Interface for Inverted Perovskite Solar Cell. ACS Applied Materials & Interfaces, 15(48), 56041–56051. Retrieved from [Link]

  • Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy, 33(5), 18-23. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl morpholine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ACG Publications. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Records of Natural Products, 8(2), 197-211. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved from [Link]

  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • Wikipedia. (n.d.). Aromatic compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing information for HMDB0059611 ('thiomorpholine 3-carboxylate'). Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of (S)-ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work involves synthesizing and handling a vast array of chemical entities. Among these is (S)-ethyl morpholine-3-carboxylate hydrochloride, a chiral building block valuable in medicinal chemistry. However, its utility in discovery does not exempt it from rigorous safety and disposal protocols. Mishandling this compound not only poses a direct risk to laboratory personnel but also violates the strict regulatory frameworks that govern our industry.

This guide provides a comprehensive, field-tested protocol for the proper disposal of (S)-ethyl morpholine-3-carboxylate hydrochloride. Moving beyond a simple checklist, we will explore the chemical reasoning behind each step, ensuring that our procedures are not just compliant, but inherently safe and scientifically sound. This approach transforms waste management from a logistical necessity into an integral part of our commitment to laboratory safety and environmental stewardship.

Part 1: Hazard Profile and Waste Characterization

Before any disposal procedure can be established, a thorough understanding of the compound's hazard profile is essential. The chemical's name itself provides the initial clues for its characterization.

  • Morpholine Derivative : The core structure is a morpholine ring. Morpholine and its derivatives are often corrosive, flammable, and can cause skin and eye irritation.[1][2] While this specific compound is a solid salt, we must consider the potential hazards of the parent amine structure.

  • Hydrochloride Salt : The "hydrochloride" suffix indicates it is a salt formed with hydrochloric acid. This generally increases water solubility and suggests that in the presence of a strong base or high heat, it could potentially release hydrogen chloride gas.[3] More importantly, it classifies the compound as a chemical that requires careful handling to prevent corrosive or irritant effects.[4]

A review of the Safety Data Sheet (SDS) provides specific GHS hazard statements that form the basis of our disposal plan.

Hazard Class Hazard Statement GHS Code Pictogram
Acute Toxicity, OralHarmful if swallowedH302GHS07
Skin Corrosion/IrritationCauses skin irritationH315GHS07
Serious Eye Damage/IrritationCauses serious eye irritationH319GHS07
STOT - Single ExposureMay cause respiratory irritationH335GHS07

Based on this profile, (S)-ethyl morpholine-3-carboxylate hydrochloride must be treated as a hazardous chemical waste . It is an irritant to the skin, eyes, and respiratory system. Therefore, under no circumstances should it be disposed of down the drain or in regular trash.[1][5] Doing so would violate federal and local regulations and could damage plumbing infrastructure and harm aquatic ecosystems.

Part 2: Pre-Disposal Operations: Containment and Labeling

Proper containment is the first active step in the disposal process. The goal is to create a self-validating system where the waste is secure, clearly identified, and ready for compliant disposal from the moment it is generated.

Step 1: Waste Stream Segregation

This compound should be segregated into a dedicated waste stream for non-halogenated solid organic chemical waste . If the compound is in solution, it should be collected in a corresponding liquid waste container.

  • Causality : Segregating waste is critical for safety and cost-efficiency. Mixing incompatible waste streams, such as acids with bases or oxidizers with organics, can lead to violent chemical reactions.[6] Furthermore, waste disposal vendors often charge significantly more for mixed or "unknown" waste.

Step 2: Selecting a Compatible Waste Container

The choice of container is a critical control point.

  • For Solids : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.

  • For Solutions : Use a compatible HDPE, glass, or polypropylene container. Ensure the container material is rated for the solvent used.

  • Prohibited Containers : Never use food-grade containers like beverage bottles or jars.[5] Their structural integrity is not guaranteed for chemical waste, and their familiar appearance creates a significant risk of accidental ingestion.

Step 3: EPA-Compliant Labeling

A container must be labeled before the first particle of waste is added. An improperly labeled container is, by regulatory definition, an unknown and a serious compliance breach.

The label must, at a minimum, include:[7][8]

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "(S)-ethyl morpholine-3-carboxylate hydrochloride" .

  • An indication of the hazards. This can be done by affixing GHS pictograms (e.g., the GHS07 exclamation mark) or other standardized hazard warnings.[8]

Part 3: The Disposal Workflow: From Lab Bench to Final Manifest

The physical process of waste disposal follows a regulated pathway from the point of generation to its final removal by a licensed professional. This workflow ensures accountability and safety at every stage.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Management Start Start: Waste Generated Select_Container 1. Select Compatible Waste Container Start->Select_Container Label_Container 2. Affix 'Hazardous Waste' Label with Full Chemical Name Select_Container->Label_Container Add_Waste 3. Add Waste to Container in Satellite Accumulation Area (SAA) Label_Container->Add_Waste Decision Is Container Full or Approaching Time Limit? Add_Waste->Decision Decision->Add_Waste No Seal_Container 4. Securely Seal Container & Verify Label Decision->Seal_Container Yes Transfer_CAA 5. Transfer to Central Accumulation Area (CAA) Seal_Container->Transfer_CAA Arrange_Pickup 6. Arrange Pickup by Licensed Waste Handler Transfer_CAA->Arrange_Pickup Manifest 7. Sign Manifest & Retain Copy Arrange_Pickup->Manifest End End: Final Disposal (Manifest Received) Manifest->End

Caption: Disposal workflow for (S)-ethyl morpholine-3-carboxylate hydrochloride.

Step-by-Step Protocol
  • Point of Generation : As waste is generated, transfer it directly into the pre-labeled hazardous waste container located in the laboratory's Satellite Accumulation Area (SAA). An SAA is a designated location at or near the point of waste generation and under the control of the lab personnel.[5][7]

  • SAA Management : Keep the waste container securely capped at all times, except when adding waste.[5] According to EPA regulations, a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[8] Partially filled containers may remain in the SAA for up to one year.[5]

  • Full Container Procedure : Once a waste container is full, it must be removed from the SAA within three days.[5] Securely seal the cap and double-check that the label is accurate and legible.

  • Transfer to Central Accumulation Area (CAA) : Move the sealed container to your facility's designated CAA. This is a centralized, managed area where waste is stored pending pickup. The date the container is moved to the CAA must be marked on the label, as this starts the clock on storage time limits (typically 90 or 180 days, depending on the facility's generator status).[7]

  • Professional Disposal : All hazardous waste must be transported and disposed of by a licensed hazardous waste handler. Your institution's Environmental Health & Safety (EH&S) department will manage this process. When the waste is collected, you will sign a manifest, which is a legal document tracking the waste from generation to final disposal.[7] Ensure you receive and file the final, signed copy of the manifest from the disposal facility as proof of compliance.[7]

Part 4: Emergency Procedures for Spills

Even with robust protocols, accidental spills can occur. A prepared response is crucial to mitigate exposure and environmental release.

For a small, contained solid spill of (S)-ethyl morpholine-3-carboxylate hydrochloride:

  • Alert & Isolate : Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and nitrile gloves. For larger spills, a face shield and respiratory protection may be necessary.

  • Contain & Absorb : Do not use water to wash the spill away.[1] Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a universal chemical spill absorbent.[1][2] This prevents the powder from becoming airborne.

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[1][2]

  • Decontaminate : Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials (gloves, towels, absorbent) into the same hazardous waste container.

  • Dispose : Label the container with the contents (including the absorbent material) and process it as hazardous waste according to the workflow in Part 3.

By adhering to this comprehensive disposal framework, we uphold our professional responsibility to ensure safety, maintain regulatory compliance, and protect the environment. This structured approach provides the trustworthiness and expertise necessary for handling specialized chemical reagents in a modern research laboratory.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • American Laboratory. (2020, December 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • MedicalLab Management. (2019, October). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hydrogen Chloride. Retrieved from [Link]

  • Reagent. (n.d.). GHS Compliant HCL 20 & 22 degree Solution Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (2016, June). Hazardous Substance Fact Sheet: Hydrogen Chloride. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013, May 20). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • OxyChem. (n.d.). Hydrochloric Acid Handbook. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling (S)-ethyl morpholine-3-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, actionable intelligence for the safe handling of (S)-ethyl morpholine-3-carboxylate hydrochloride (CAS No. 218594-84-4). Moving beyond a simple checklist, we will explore the rationale behind each procedural step, ensuring that every action is part of a self-validating system of safety and scientific integrity.

Deconstructing the Hazard: A Proactive Risk Assessment

Understanding the "why" behind a safety protocol is paramount. The hazard profile of (S)-ethyl morpholine-3-carboxylate hydrochloride is derived from its hybrid structure: a morpholine derivative and a hydrochloride salt.

  • Core Chemical Identity : The compound is known to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. The GHS07 "Warning" pictogram is associated with this substance[1].

  • Insights from Structural Analogs : The parent morpholine ring is associated with more severe hazards, including flammability and corrosivity, requiring stringent protective measures[2][3][4]. An isomer, ethyl morpholine-2-carboxylate, is classified as causing severe skin burns and eye damage[5]. This informs our cautious approach; while our specific compound is listed as an irritant, the potential for more severe effects from related structures cannot be dismissed.

  • The Hydrochloride Influence : As a hydrochloride salt, the compound can exhibit acidic and corrosive properties, particularly in the presence of moisture[6][7]. This necessitates controls to prevent contact with skin, eyes, and mucous membranes, which are susceptible to damage from corrosive materials[7][8].

This multi-faceted hazard profile dictates that our protective strategy must defend against irritation, potential corrosion, and respiratory exposure.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a critical barrier between the researcher and potential chemical exposure. The following table outlines the mandatory PPE, grounded in the compound's known and inferred hazards.

Body Area Required PPE Specifications and Rationale
Hands Chemical-resistant glovesType: Nitrile or neoprene gloves are required. Check manufacturer compatibility charts for specific breakthrough times. Rationale: Protects against skin irritation (H315) and potential corrosive effects from the hydrochloride salt[9]. Always double-glove if handling larger quantities or for prolonged periods. Before use, visually inspect gloves and check for leak-tightness[2][10].
Eyes/Face Safety Goggles with Side Shields or a Full Face ShieldType: ANSI Z87.1-rated (US) or EN 166 (EU) compliant chemical splash goggles are the minimum requirement[5]. A full face shield should be worn over goggles when there is a significant splash risk (e.g., handling bulk quantities, transfers)[11]. Rationale: Provides a robust barrier against splashes that can cause serious eye irritation (H319) or potential severe damage[5][12].
Respiratory Local Exhaust Ventilation (Chemical Fume Hood)Type: A properly functioning chemical fume hood is the primary engineering control. Rationale: Essential for preventing the inhalation of airborne particles of the solid or vapors from solutions, which may cause respiratory irritation (H335)[5][6]. Respiratory protection (e.g., N95 respirator for powders, or an acid gas cartridge respirator for vapors) should be a last line of defense if engineering controls are insufficient[6][11].
Body Professional Lab CoatType: A long-sleeved, knee-length lab coat, preferably made of a chemically resistant material. Rationale: Protects skin and personal clothing from incidental contact and minor spills[5]. Contaminated clothing must be removed immediately and decontaminated before reuse[11].

Operational Plan: From Benchtop to Disposal

A safe workflow integrates PPE with robust engineering controls and procedural discipline. The following diagram and steps outline the complete handling process.

G Workflow for Handling (S)-ethyl morpholine-3-carboxylate hydrochloride cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures risk_assessment 1. Hazard Review & Risk Assessment engineering_controls 2. Verify Fume Hood Functionality risk_assessment->engineering_controls ppe_donning 3. Don PPE (Gloves, Coat, Goggles) engineering_controls->ppe_donning handling 4. Chemical Handling (Weighing, Transfer, Reaction) ppe_donning->handling storage Store in cool, dry, inert atmosphere handling->storage decontamination 5. Decontaminate Work Area & Glassware handling->decontamination spill_detected Spill Detected handling->spill_detected ppe_doffing 6. Doff PPE Correctly (Gloves last) decontamination->ppe_doffing waste_disposal 7. Segregate & Dispose of Hazardous Waste ppe_doffing->waste_disposal spill_response Spill Response Protocol spill_detected->spill_response first_aid First Aid Protocol spill_detected->first_aid Exposure Occurs

Caption: A comprehensive workflow from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation :

    • Always work within a certified chemical fume hood to mitigate inhalation risks[5][6].

    • Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested[13].

    • Don all required PPE as specified in the table above.

  • Handling the Solid :

    • When weighing, use an anti-static weigh boat or paper to prevent dispersal of the powder.

    • Use dedicated spatulas and tools.

    • To prepare solutions, slowly add the solid to the solvent to avoid splashing. If diluting an acid, always add acid to water[7][11].

  • Storage :

    • Store the compound in a tightly sealed container under an inert atmosphere.

    • Keep in a cool, dry, well-ventilated area, adhering to the recommended storage temperature of 2-8°C[1].

    • Store away from incompatible materials such as strong oxidizing agents, bases, and metals[7][8]. Use secondary containment to prevent spills[6][7].

Emergency Response and Disposal Plan

Preparedness is the key to mitigating the impact of an accidental release or exposure.

Spill Management
  • Small Spills (<100 mL or ~10g) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit absorbent[6][10]. Do not use combustible materials like paper towels.

    • For acidic spills, neutralization with a weak base like sodium bicarbonate can be performed cautiously, working from the outside in[14].

    • Carefully scoop the absorbed/neutralized material into a labeled, sealable waste container using non-sparking tools[14].

    • Wipe the area with a damp cloth, and then decontaminate with soap and water.

    • Place all contaminated materials into the hazardous waste container.

  • Large Spills (>100 mL or ~10g) :

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the sash on the fume hood.

    • Contact your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures[6][7]. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures

Immediate action is critical to minimize harm.

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[5][8]. Seek immediate medical attention[5].

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, forcibly holding the eyelids open[5][6]. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration, but avoid mouth-to-mouth if the substance was ingested or inhaled[5]. Seek immediate medical attention[11].

  • Ingestion : Do NOT induce vomiting[5][11]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[7]. Seek immediate medical attention.

Waste Disposal
  • All waste, including empty containers, contaminated absorbents, and used PPE, must be considered hazardous.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through your institution's official hazardous waste disposal program, following all local, state, and federal regulations[5][11].

By integrating this expert-level understanding of the risks with disciplined execution of these safety protocols, you can ensure a safe and productive research environment.

References

  • Safety Data Sheet: Morpholine. Carl ROTH.

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4. Sigma-Aldrich.

  • Safety Data Sheet: Morpholine. Carl ROTH.

  • Understanding Morpholine: Properties, Safety, and Purchasing Insights. NINGBO INNO PHARMCHEM CO.,LTD.

  • Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline. Benchchem.

  • SAFETY DATA SHEET - Ethyl morpholine-2-carboxylate. Fisher Scientific.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET - Morpholine Hydrochloride. TCI Chemicals.

  • Morpholine: Safety Data Sheet. Scribd.

  • SAFETY DATA SHEET - Morpholine. Nexchem Ltd.

  • Standard Operating Procedure - Hydrochloric Acid. University of Tennessee, Knoxville.

  • SAFETY DATA SHEET - Morpholin-3-one. Fisher Scientific.

  • (S)-Ethyl morpholine-3-carboxylate hydrochloride | 218594-84-4. ChemicalBook.

  • 84005-98-1 | Ethyl morpholine-3-carboxylate. ChemScene.

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc.

  • Hydrochloric acid - Standard Operating Procedure. UC Santa Barbara.

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS.

  • Learn How to Handle Small Hydrochloric Acid Spills Safely. North Industrial Chemicals.

  • 218594-84-4|(S)-Ethyl morpholine-3-carboxylate hydrochloride. BLD Pharm.

  • (R)-methyl morpholine-3-carboxylate hydrochloride - 1187929-55-0. Vulcanchem.

  • 1269444-31-6 | Ethyl morpholine-3-carboxylate hydrochloride. ChemScene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-ethyl morpholine-3-carboxylate hydrochloride
Reactant of Route 2
(S)-ethyl morpholine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.